molecular formula C2H6O2<br>HOCH2CH2OH B7761250 PEG8000 CAS No. 37225-26-6

PEG8000

Cat. No.: B7761250
CAS No.: 37225-26-6
M. Wt: 62.07 g/mol
InChI Key: LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Description

Ethylene Glycol (IUPAC name: ethane-1,2-diol), with the molecular formula C₂H₆O₂ and a molar mass of 62.07 g/mol, is a colorless, odorless, and viscous liquid . It is a vicinal diol characterized by its high boiling point of 197.3°C (387.1°F) and a low freezing point of -12.9°C (8.8°F) . This compound is miscible with water, alcohols, and various other solvents, making it an exceptionally versatile chemical intermediate and solvent for numerous research and industrial applications . In scientific and industrial research, Ethylene Glycol serves several critical functions. It is a fundamental building block in polymer science, most notably as a co-monomer with terephthalic acid in the production of polyethylene terephthalate (PET) . PET is extensively used in the manufacture of synthetic polyester fibers and recyclable plastic containers and bottles . Furthermore, its unique colligative properties make it an invaluable subject of study in thermal fluid research. When mixed with water, it significantly depresses the freezing point of the solution, which is the principal mechanism behind its use in automotive antifreeze and engine coolant formulations . This mixture also elevates the boiling point, making it an effective heat-transfer fluid in industrial cooling systems, HVAC, and de-icing applications for aircraft and runways . Researchers also utilize Ethylene Glycol as a solvent in the formulation of paints, coatings, inks, and cleaning agents , and as a protein extraction agent or specimen preservative in laboratory settings . Warning and Handling: Ethylene Glycol is a toxic substance. Ingestion can be harmful and requires immediate medical attention . It can cause irritation upon contact with skin or eyes . This product is intended For Research Use Only and must be handled by trained personnel in appropriate laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use of any kind. Proper personal protective equipment (PPE) should be worn, and safety data sheets must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,2-diol
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InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Canonical SMILES

C(CO)O
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Molecular Formula

C2H6O2, HOCH2CH2OH, CH2OHCH2OH
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Related CAS

25322-68-3
Record name Polyethylene glycol
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DSSTOX Substance ID

DTXSID8020597
Record name Ethylene glycol
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Molecular Weight

62.07 g/mol
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Physical Description

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]
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Boiling Point

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F
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Flash Point

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible
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Density

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11
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Vapor Density

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Color/Form

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F].

CAS No.

107-21-1, 37225-26-6, 25322-68-3
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Melting Point

9 °F (NTP, 1992), -12.69 °C, 4 - 10 °C, -13 °C, 9 °F
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Foundational & Exploratory

The Precipitating Power of PEG 8000: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the principles of macromolecular precipitation is fundamental. Polyethylene glycol (PEG) 8000 has long been a workhorse in the laboratory for the purification and concentration of proteins, nucleic acids, and viruses. This technical guide delves into the core mechanism of action of PEG 8000 in precipitation, providing a detailed exploration of the underlying principles, quantitative data for practical application, and standardized experimental protocols.

The primary mechanism by which PEG 8000 induces precipitation is through the principle of excluded volume .[1][2][3] In a solution, macromolecules such as proteins and DNA are hydrated, with water molecules surrounding them. PEG 8000, a long-chain, hydrophilic, and non-denaturing polymer, also has a high affinity for water molecules.[1][] As the concentration of PEG 8000 increases, it effectively sequesters water molecules for its own hydration, reducing the amount of "free" water available to solvate the target macromolecules.[5][6]

This reduction in available solvent forces the macromolecules closer together. Essentially, the PEG 8000 molecules, due to their size, sterically exclude the macromolecules from a significant portion of the solution's volume.[3][7] This exclusion creates an entropically unfavorable situation for the target macromolecules. To increase the overall entropy of the system, the macromolecules aggregate and precipitate out of the solution, thereby increasing the volume accessible to the PEG molecules.[8] This process is also influenced by factors such as the size and concentration of both the PEG and the target macromolecule, as well as solution conditions like pH and ionic strength.[1][2][9]

Quantitative Data for PEG 8000 Precipitation

The efficiency of PEG 8000-mediated precipitation is highly dependent on its concentration, with optimal concentrations varying for different types of macromolecules. The following tables summarize key quantitative data for the precipitation of proteins, nucleic acids, and extracellular vesicles (EVs) using PEG 8000.

Target MacromoleculeOptimal PEG 8000 Concentration (% w/v)Key Findings
Proteins 5 - 20%Efficiency is highest near the protein's isoelectric point. Divalent cations can enhance precipitation at pH values far from the pI.[9] The required PEG concentration is inversely related to the protein's molecular weight.[1]
Monoclonal Antibodies 10 - 15%A final concentration of 14.4% (w/w) PEG-3350 (a similar PEG) was used for precipitation.[10]
Target MacromoleculeOptimal PEG 8000 Concentration (% w/v)Key Findings
Plasmid DNA 8 - 13%13% PEG 8000 is effective for miniprep plasmid DNA purification.[] 8% PEG 8000 is used for large-scale plasmid purification.[11]
PCR Products ~10% (final concentration from a 20% stock)A 1:1 volume ratio of 20% PEG 8000/2.5 M NaCl solution to PCR product is commonly used.[12]
General Nucleic Acids 4 - 6%DNA begins to precipitate at 4% and is completely precipitated at 6% PEG 8000.[13]
Target MacromoleculeOptimal PEG 8000 Concentration (% w/v)Key Findings
Extracellular Vesicles (sEVs) 8 - 10%Yields the highest particle numbers and purity for small EVs.[14]
Follicular and Serum-derived EVs 8%Yielded the highest EV particle number with low protein carry-over.[15]
Adenovirus and MS2 12%A higher concentration of 12% (w/v) PEG 8000 was found to be effective for virus concentration in water.[16]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the precipitation of proteins, plasmid DNA, and extracellular vesicles using PEG 8000.

Protein Precipitation Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of 30-50% (w/v) PEG 8000 in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Ensure the protein solution is clarified by centrifugation or filtration to remove any initial precipitates.

  • Precipitation:

    • Cool the protein solution and the PEG 8000 stock solution to 4°C.

    • Slowly add the PEG 8000 stock solution to the protein solution dropwise while gently stirring on ice to achieve the desired final PEG concentration.

    • Incubate the mixture on ice for 1-4 hours with gentle agitation.

  • Recovery of Precipitate:

    • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Resuspend the protein pellet in a minimal volume of a suitable buffer.

Plasmid DNA Precipitation Protocol[4]
  • Preparation of Solutions:

    • Prepare a solution of 13% (w/v) PEG 8000 in 1.6 M NaCl.

    • Have a 70% ethanol solution ready.

  • Precipitation:

    • To your plasmid DNA solution, add an equal volume of the 13% PEG 8000/1.6 M NaCl solution.

    • Mix thoroughly and incubate on ice for 20-30 minutes.

  • Recovery of Precipitate:

    • Centrifuge at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the DNA pellet by adding 500 µL of 70% ethanol and gently inverting the tube.

    • Centrifuge for 5 minutes at the same speed and temperature.

    • Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes.

    • Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).

Extracellular Vesicle (EV) Precipitation Protocol[14]
  • Preparation of Solutions:

    • Prepare a 20% (w/v) PEG 8000 solution in PBS. Filter-sterilize the solution.

  • Precipitation:

    • Centrifuge the cell culture supernatant at low speed (e.g., 300 x g for 10 minutes) to remove cells and debris.

    • Transfer the supernatant to a new tube and add the 20% PEG 8000 solution to a final concentration of 8-10%.

    • Mix well by inverting and incubate at 4°C overnight.

  • Recovery of Precipitate:

    • Centrifuge the mixture at 1,500 x g for 30 minutes at 4°C.

    • Discard the supernatant.

    • Resuspend the EV pellet in PBS.

    • For higher purity, a subsequent ultracentrifugation step (e.g., 110,000 x g for 2 hours) can be performed.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of PEG 8000 and a typical experimental workflow.

PEG_Mechanism cluster_0 Initial Solution cluster_1 Addition of PEG 8000 cluster_2 Precipitation M1 M M2 M W1 W W2 W W3 W W4 W W5 W W6 W W7 W W8 W M3 M M4 M P1 P P2 P P3 P W9 W W10 W W11 W M_agg M-M P4 P P5 P P6 P W12 W W13 W start cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 label_initial Macromolecules (M) are solvated by water (W). label_peg PEG (P) is added, sequestering water and reducing available volume for M. label_precip Macromolecules aggregate and precipitate, increasing the entropy of the system.

Caption: Mechanism of PEG 8000 precipitation via the excluded volume effect.

PEG_Workflow start Start with Clarified Macromolecule Solution add_peg Add PEG 8000 to Desired Concentration start->add_peg incubate Incubate on Ice (e.g., 1-4 hours) add_peg->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge separate Separate Supernatant from Pellet centrifuge->separate wash Wash Pellet (Optional, e.g., with Ethanol) separate->wash resuspend Resuspend Pellet in Appropriate Buffer separate->resuspend If no wash wash->resuspend end Purified Macromolecule Solution resuspend->end

Caption: General experimental workflow for macromolecule precipitation using PEG 8000.

References

A Technical Guide to the Aqueous Solubility of Polyethylene Glycol 8000 in Common Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of Polyethylene Glycol 8000 (PEG 8000) in various aqueous buffer systems commonly utilized in biological and pharmaceutical research. Understanding the solubility parameters of PEG 8000 is critical for its application as a precipitation agent, excipient, and in the formulation of therapeutic proteins and other biomolecules.

Core Concepts of PEG 8000 Solubility

Polyethylene glycol is a polyether compound that is highly soluble in water. This excellent aqueous solubility is attributed to the ether oxygen atoms along the polymer chain, which can form hydrogen bonds with water molecules.[1][2] The solubility of PEG 8000 can be influenced by several factors, including temperature, the presence of salts, and the pH of the aqueous medium.

General Solubility in Water: PEG 8000 exhibits high solubility in water, with values of up to 630 mg/mL at 20°C having been reported.[1]

Quantitative Solubility of PEG 8000 in Different Aqueous Buffers

The solubility of PEG 8000 can be affected by the composition of the buffer system. While PEG 8000 is generally soluble in common biological buffers, high concentrations of salts can lead to a phenomenon known as "salting out," where the polymer precipitates from the solution. This principle is harnessed in techniques like protein precipitation and the formation of aqueous two-phase systems.

The following tables summarize the available quantitative data and qualitative observations for the solubility of PEG 8000 in phosphate, Tris, and citrate buffers.

Table 1: Solubility of PEG 8000 in Phosphate Buffers

Buffer SystempHTemperature (°C)PEG 8000 Concentration (% w/v)Observations
Sodium Phosphate Buffer with Sodium Sulfate7.423>10% (in the presence of ~6% Na2SO4)Forms a two-phase system at higher concentrations of PEG and salt.[3]
Potassium Phosphate--VariesUsed to induce aqueous two-phase separation, indicating that high salt concentrations reduce PEG 8000 solubility.
Sodium Phosphate6.0--In combination with PEG 2000, found to be a good system for maintaining immunoglobulin G1 solubility.[4]

Table 2: Solubility of PEG 8000 in Tris-HCl Buffers

Buffer SystempHTemperature (°C)PEG 8000 Concentration (% w/v)Reference Application
250 mM Tris-HCl7.6Room Temperature25%5x Blunt End Ligation Buffer.
10 mM Tris-HCl8.0Room Temperature9% (with 0.8M NaCl)Blocking agent in a buffer solution.
0.1 M Tris8.5Room Temperature20% (with 0.2M MgCl2)Component in a crystallization screen.[5]
0.1 M Tris7.0Room Temperature10% (with 0.2M MgCl2)Component in a crystallization screen.[5]

Table 3: Solubility of PEG 8000 in Citrate Buffers

Buffer SystempHTemperature (°C)PEG 8000 Concentration (% w/v)Observations
Citric acid - NaOH5.030Soluble (used as a medium)Used in a study to enhance the solubility of quercetin with PEG 8000, indicating good solubility of PEG 8000 itself.[6][7]
Sodium Citrate-25VariesUsed to induce aqueous two-phase separation, suggesting high salt concentrations decrease PEG 8000 solubility.[8]
0.1 M Citrate5.5Room Temperature20%Component in a crystallization screen.[5]

Factors Influencing PEG 8000 Solubility

The solubility of PEG 8000 in aqueous buffers is a complex interplay of various physicochemical factors. Understanding these factors is crucial for predicting and controlling the behavior of PEG 8000 in different formulations.

PEG_Solubility PEG 8000 Solubility Temperature Temperature Temperature->PEG_Solubility Generally Increases (up to cloud point) pH pH pH->PEG_Solubility Can influence polymer conformation and interactions Buffer_Composition Buffer Composition Buffer_Composition->PEG_Solubility Salts Salt Concentration (Ionic Strength) Buffer_Composition->Salts Buffer_Species Buffer Species (e.g., Phosphate, Tris, Citrate) Buffer_Composition->Buffer_Species Salts->PEG_Solubility High concentrations decrease solubility ('Salting Out') Buffer_Species->PEG_Solubility Specific ion effects (Hofmeister series)

Factors affecting PEG 8000 solubility in aqueous buffers.

Experimental Protocols

General Method for Determining Maximum Solubility

This protocol outlines a general approach to determine the maximum solubility of PEG 8000 in a specific aqueous buffer.

start Start prepare_buffer Prepare Buffer Solution (Fixed pH and Concentration) start->prepare_buffer add_peg Add excess PEG 8000 to a known volume of buffer prepare_buffer->add_peg equilibrate Equilibrate at a constant temperature with stirring (e.g., 24 hours) add_peg->equilibrate separate Separate undissolved PEG (Centrifugation or Filtration) equilibrate->separate analyze Analyze supernatant for PEG 8000 concentration (e.g., gravimetrically after drying) separate->analyze end End analyze->end

Workflow for determining maximum PEG 8000 solubility.

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration.

  • Sample Preparation: To a known volume of the prepared buffer in a sealed container, add an excess amount of PEG 8000 powder.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved PEG 8000 from the solution by centrifugation at a controlled temperature, followed by careful decantation of the supernatant, or by filtration through a membrane filter that does not interact with PEG.

  • Quantification: Determine the concentration of PEG 8000 in the clear supernatant. A common method is to take a known volume of the supernatant, evaporate the solvent, and weigh the remaining PEG 8000 residue.

Cloud Point Determination for Temperature-Dependent Solubility

The cloud point is the temperature at which a polymer solution becomes turbid upon heating or cooling, indicating the onset of phase separation. This method is particularly useful for understanding the temperature-dependent solubility of PEG 8000.

Methodology:

  • Sample Preparation: Prepare a series of solutions of PEG 8000 in the desired buffer at different concentrations.

  • Instrumentation: Place a sample in a temperature-controlled cell equipped with a light source and a detector to measure the transmittance of light through the solution.

  • Temperature Ramp: Gradually change the temperature of the sample at a controlled rate.

  • Detection: The cloud point is identified as the temperature at which a sharp decrease in light transmittance is observed.

  • Phase Diagram Construction: By plotting the cloud points for different PEG 8000 concentrations, a phase diagram can be constructed, which defines the temperature and concentration boundaries of solubility.

Conclusion

PEG 8000 is a highly water-soluble polymer that is also readily soluble in a variety of common aqueous buffer systems, including phosphate, Tris-HCl, and citrate buffers. Its solubility is influenced by factors such as temperature, pH, and the concentration and type of salts present in the buffer. While high concentrations of salts can decrease the solubility of PEG 8000, it remains a versatile and widely used tool in biopharmaceutical research and development. The experimental protocols outlined in this guide provide a framework for determining the specific solubility parameters of PEG 8000 in your buffer system of interest.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Polyethylene Glycol 8000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Polyethylene Glycol 8000 (PEG 8000). The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile polymer in their work. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of key processes involving PEG 8000.

Chemical Identity and Structure

Polyethylene glycol is a polyether compound with the general structure H−(O−CH₂−CH₂)n−OH.[1] For PEG 8000, the '8000' designates an average molecular weight of approximately 8000 g/mol .[2] It is a linear polymer synthesized by the ring-opening polymerization of ethylene oxide.[3] The terminal hydroxyl groups are the primary sites for chemical modification and conjugation.

Physical Properties

PEG 8000 is a white, waxy solid at room temperature, often supplied as flakes or a powder.[1][3][4] Its physical properties are summarized in the tables below.

Tabulated Physical Properties

Table 1: General Physical Properties of PEG 8000

PropertyValueReferences
Appearance White, waxy solid (flakes or powder)[1][3][4]
Average Molecular Weight 7000 - 9000 g/mol [2][4][]
Melting Point 59 - 64 °C[2][4][]
Density 1.0845 g/mL (70 °C), 1.0689 g/mL (90 °C)[2]
pH (5% w/v aqueous solution) 5.5 - 7.0[2][]

Table 2: Solubility of PEG 8000

SolventSolubilityReferences
Water Soluble (approx. 500 g/L at 20°C)[3][6]
Ethanol Soluble[7]
Acetone Soluble[2]
Chlorinated Solvents (e.g., Dichloromethane) Soluble[2][7]
Aromatic Hydrocarbons (e.g., Benzene) Very Soluble[3][7]
Aliphatic Hydrocarbons (e.g., Hexane) Insoluble/Slightly Soluble[2][7]
Diethyl Ether Insoluble[7]

Table 3: Viscosity and Other Physicochemical Parameters of PEG 8000

ParameterValueReferences
Viscosity (100 °C, cSt) 821.8[8]
Viscosity (98.9 °C, cPs) 470 - 900[9]
Hydroxyl Value (mg KOH/g) 12 - 16[8][9]
Flash Point (Cleveland Open Cup) 270 °C[8]
Boiling Point > 250 °C[10]

Chemical Properties

PEG 8000 is a stable, hydrophilic, and biocompatible polymer.[1][7] Its chemical properties make it suitable for a wide range of applications in drug delivery and bioprocessing.

Stability and Storage

PEG 8000 is stable at room temperature, though it is susceptible to oxidative degradation in the presence of air, especially at elevated temperatures.[2] To minimize degradation, it should be stored in a well-closed container, protected from light and moisture.[] Aqueous solutions of PEG are stable and do not readily support microbial growth.[3]

Reactivity and Incompatibilities

The terminal hydroxyl groups of PEG 8000 can undergo typical alcohol reactions, allowing for the covalent attachment of other molecules, a process known as "PEGylation".[11] PEG 8000 is incompatible with strong oxidizing agents.[10] It may also reduce the antimicrobial action of certain preservatives and is incompatible with phenol, sorbitol, tannic acid, and salicylic acid.[2]

Experimental Protocols

This section details the methodologies for determining some of the key properties of PEG 8000.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of PEG 8000.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

  • Ensure the PEG 8000 sample is dry and in a fine powder form.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

Measurement of Viscosity (Ubbelohde Viscometer)

Objective: To determine the kinematic viscosity of a PEG 8000 solution.

Apparatus: Ubbelohde viscometer, constant temperature water bath, stopwatch.

Procedure:

  • Prepare a PEG 8000 solution of known concentration in an appropriate solvent (e.g., water).

  • Pipette a precise volume of the solution into the viscometer.

  • Equilibrate the viscometer in a constant temperature water bath (e.g., 100 °C) for at least 15-20 minutes.

  • Apply suction to the appropriate arm to draw the liquid up above the upper timing mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

  • Repeat the measurement at least three times to ensure reproducibility.

  • The kinematic viscosity is calculated using the viscometer constant and the measured flow time.

Determination of Hydroxyl Value

Objective: To quantify the hydroxyl groups in PEG 8000.

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of sodium hydroxide.

Procedure (Method B):

  • Accurately weigh a specified amount of PEG 8000 into an acetylation flask.

  • Add a precise volume of pyridine/acetic anhydride solution.

  • Heat the flask in a water bath for 1 hour.

  • Cool the flask and add a known volume of water to hydrolyze the excess acetic anhydride.

  • Titrate the resulting acetic acid with a standardized potassium hydroxide/ethanol solution using a suitable indicator (e.g., phenolphthalein).

  • Perform a blank titration without the PEG 8000 sample.

  • The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.[12]

Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting point and heat of fusion, of PEG 8000.

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small amount of PEG 8000 (typically 5-10 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The instrument records the difference in heat flow between the sample and the reference as a function of temperature.

  • The melting point is determined from the peak of the endothermic transition, and the heat of fusion is calculated from the area under the peak.[13]

Visualizations of Processes and Workflows

Experimental Workflow for Protein Precipitation using PEG 8000

G cluster_start Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_end Outcome start Start with protein solution (e.g., cell lysate, serum) add_peg Add PEG 8000 solution (e.g., 20-50% w/v) start->add_peg 1. incubate Incubate on ice add_peg->incubate 2. centrifuge Centrifuge at high speed incubate->centrifuge 3. separate Separate supernatant and pellet centrifuge->separate 4. supernatant Supernatant: Contains smaller, more soluble molecules separate->supernatant 5a. pellet Pellet: Contains precipitated proteins separate->pellet 5b.

Caption: Workflow for selective protein precipitation using PEG 8000.

Conceptual Diagram of PEG 8000 in Nanoparticle Drug Delivery

G cluster_formulation Nanoparticle Formulation cluster_pegylation PEGylation Effect cluster_benefits In Vivo Benefits drug Drug Molecule nanoparticle Drug-loaded Nanoparticle drug->nanoparticle polymer Biodegradable Polymer (e.g., PLGA) polymer->nanoparticle peg PEG 8000 peg->nanoparticle peg_shell PEG Shell ('Stealth' Layer) nanoparticle->peg_shell Surface Modification benefit1 Increased Circulation Time peg_shell->benefit1 benefit2 Reduced Immune Recognition peg_shell->benefit2 benefit3 Enhanced Tumor Accumulation (EPR Effect) benefit1->benefit3 benefit2->benefit3

Caption: Role of PEG 8000 in the formulation and function of drug-loaded nanoparticles.

Mechanism of PEG-Induced Cell Fusion

G cluster_initial Initial State cluster_process PEG-Mediated Process cluster_final Final State cell1 Cell 1 add_peg Addition of PEG 8000 cell1->add_peg cell2 Cell 2 cell2->add_peg dehydration Dehydration of cell surfaces add_peg->dehydration aggregation Cell Aggregation dehydration->aggregation membrane_destab Membrane Destabilization aggregation->membrane_destab fused_cell Fused Cell (Hybridoma) membrane_destab->fused_cell

Caption: Simplified mechanism of action for PEG 8000 as a cell fusogen.

References

The Role of PEG 8000 as a Molecular Crowding Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Polyethylene Glycol 8000 (PEG 8000) as a molecular crowding agent in biological research and drug development. By mimicking the crowded intracellular environment, PEG 8000 facilitates the study of biomolecular interactions, stability, and function under conditions that more closely resemble the native cellular context. This guide details the core principles of molecular crowding, the specific effects of PEG 8000, and provides detailed experimental protocols and quantitative data to aid in the design and interpretation of experiments.

Introduction to Molecular Crowding and PEG 8000

The interior of a cell is a densely packed environment, with macromolecules occupying a significant portion of the total volume, a phenomenon known as molecular crowding. This crowding has profound effects on the structure, function, and interactions of biomolecules. The primary mechanism by which molecular crowding agents exert their influence is the "excluded volume effect," where the presence of large molecules reduces the available volume for other molecules, thereby increasing their effective concentrations and favoring more compact states.

PEG 8000, a hydrophilic polymer with an average molecular weight of 8000 g/mol , is a widely used and effective molecular crowding agent. Its inert nature, high water solubility, and ability to induce significant excluded volume effects at relatively low concentrations make it an ideal tool for in vitro studies aiming to replicate the crowded cellular milieu.[1][2][3]

Core Principles and Mechanisms of Action

The primary mechanism of PEG 8000 as a molecular crowding agent is the excluded volume effect . This entropic effect arises because the center of a macromolecule cannot approach another macromolecule closer than the sum of their radii. In a solution containing a high concentration of a crowder like PEG 8000, the total volume available to other macromolecules is significantly reduced. This reduction in available volume leads to an increase in the chemical potential of the macromolecules, which drives processes that lead to a more compact state, such as protein folding, protein-protein association, and the formation of higher-order complexes.

Beyond the excluded volume effect, "soft" or chemical interactions can also play a role. These can include weak, nonspecific interactions between PEG 8000 and the biomolecules under study.[1]

Effects of PEG 8000 on Biomolecular Systems

The application of PEG 8000 as a molecular crowding agent has been shown to influence a wide range of biological processes:

  • Protein Stability and Folding: PEG 8000 generally stabilizes the folded state of proteins by destabilizing the more extended unfolded or partially folded states. This can lead to an increase in the melting temperature (Tm) of proteins.[4][5] The crowded environment can also influence the folding pathway, potentially reducing the population of misfolded intermediates.

  • Protein Aggregation: By increasing the effective concentration of proteins, PEG 8000 can promote protein aggregation.[6][7] This is a critical consideration in drug development, where protein aggregation can lead to loss of efficacy and immunogenicity.

  • Enzyme Kinetics: Molecular crowding can affect enzyme kinetics by influencing both the catalytic rate (kcat) and the Michaelis constant (Km). The excluded volume effect can increase the effective concentration of both the enzyme and the substrate, potentially leading to an increased reaction rate. However, increased viscosity at higher PEG 8000 concentrations can also slow down diffusion and reduce reaction rates.[8]

  • Protein-Protein and Protein-Nucleic Acid Interactions: PEG 8000 generally promotes the association of proteins with other proteins or with nucleic acids by increasing their effective concentrations.[2][9] This can lead to a decrease in the dissociation constant (Kd).

  • Gene Expression: Molecular crowding can influence gene expression by affecting transcription and translation. For instance, it can enhance the binding of transcription factors to DNA and promote the assembly of the transcriptional machinery.[10][11]

Quantitative Data on the Effects of PEG 8000

The following tables summarize quantitative data from various studies on the effects of PEG 8000 on protein stability and enzyme kinetics.

Table 1: Effect of PEG 8000 on Protein Thermal Stability (Melting Temperature, Tm)

ProteinPEG 8000 Concentration (mg/mL)Tm (°C) without PEG 8000Tm (°C) with PEG 8000Change in Tm (°C)Reference
Escherichia coli Prolyl-tRNA Synthetase5048.9 ± 0.5No significant impact~0[4]
Escherichia coli Prolyl-tRNA Synthetase20048.9 ± 0.553.6 ± 0.4+4.7[4]

Table 2: Effect of PEG 8000 on Enzyme Kinetic Parameters

EnzymeSubstratePEG 8000 Concentration (w/v)Km (µM)Vmax (relative to control)Reference
Horseradish Peroxidaseo-phenylenediamine (OPD)10%No significant changeSlightly decreased[8]
Horseradish Peroxidaseo-phenylenediamine (OPD)30%Increased >10-foldDecreased[8]
Horseradish Peroxidase3,3′,5,5′-tetramethylbenzidine (TMB)5%Increased >2-foldDecreased[8]
Horseradish Peroxidase3,3′,5,5′-tetramethylbenzidine (TMB)20%Increased >10-foldReaction inhibited[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing PEG 8000 as a molecular crowding agent.

Protein Stability Analysis using Circular Dichroism (CD) Spectroscopy

Objective: To determine the effect of PEG 8000 on the thermal stability of a protein by monitoring changes in its secondary structure as a function of temperature.

Materials:

  • Purified protein of interest

  • PEG 8000

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • Circular dichroism (CD) spectropolarimeter equipped with a temperature controller

  • Quartz cuvette with a known path length (e.g., 1 mm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired buffer. The final protein concentration for CD measurements is typically in the range of 0.1-0.2 mg/mL.

    • Prepare a stock solution of PEG 8000 in the same buffer.

    • Prepare protein samples with and without the desired final concentration of PEG 8000 (e.g., 50, 100, 200 mg/mL). Ensure the final protein concentration is the same in all samples.

    • Filter all solutions through a 0.22 µm filter to remove any aggregates.

  • CD Measurement:

    • Set the CD spectropolarimeter to measure the ellipticity in the far-UV region (e.g., 200-250 nm) to monitor changes in the protein's secondary structure. The signal at 222 nm is often used to track the loss of alpha-helical content upon unfolding.

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for a few minutes.

    • Collect a baseline spectrum of the buffer (with and without PEG 8000) and subtract it from the respective protein sample spectra.

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 90°C).

    • Record the CD signal at a specific wavelength (e.g., 222 nm) at regular temperature intervals (e.g., every 1°C).

  • Data Analysis:

    • Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.

    • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.

    • Compare the Tm values of the protein in the presence and absence of PEG 8000 to quantify the effect of molecular crowding on protein stability.[12][13][14]

Protein Aggregation Analysis using Fluorescence Spectroscopy

Objective: To monitor the effect of PEG 8000 on protein aggregation kinetics using an extrinsic fluorescent dye that binds to exposed hydrophobic regions of aggregated proteins.

Materials:

  • Purified protein of interest

  • PEG 8000

  • Thioflavin T (ThT) or similar aggregation-sensitive dye

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer with temperature control

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired buffer.

    • Prepare a stock solution of PEG 8000 in the same buffer.

    • Prepare a stock solution of ThT in the buffer. The final concentration of ThT is typically in the range of 10-25 µM.

    • In a multi-well plate or cuvettes, prepare reaction mixtures containing the protein at a concentration known to aggregate under the chosen conditions, ThT, and varying concentrations of PEG 8000 (e.g., 0%, 5%, 10%, 20% w/v). Include control wells without protein.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation and emission wavelengths appropriate for ThT (e.g., excitation at ~440 nm and emission at ~485 nm).

    • Incubate the samples at a constant temperature that promotes aggregation (e.g., 37°C or higher).

    • Monitor the fluorescence intensity over time at regular intervals. An increase in fluorescence intensity indicates an increase in protein aggregation.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each PEG 8000 concentration.

    • The resulting curves can be analyzed to determine kinetic parameters of aggregation, such as the lag time and the apparent rate of aggregation.

    • Compare the aggregation profiles in the presence and absence of PEG 8000 to understand how molecular crowding affects the aggregation process.

In Vitro Transcription/Translation Assay

Objective: To assess the impact of PEG 8000 on the efficiency of gene expression in a cell-free system.

Materials:

  • Cell-free transcription/translation kit (e.g., based on E. coli S30 extract or wheat germ extract)

  • DNA template encoding a reporter protein (e.g., luciferase, GFP)

  • PEG 8000

  • Amino acid mixture, nucleotides, and other required reagents for the specific kit

  • Means of detecting the reporter protein (e.g., luminometer for luciferase, fluorometer for GFP)

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of PEG 8000 in nuclease-free water.

    • Set up the in vitro transcription/translation reactions according to the manufacturer's protocol.

    • Add varying concentrations of PEG 8000 to the reactions (e.g., 0%, 2%, 5%, 10% w/v). Ensure the final volume is the same for all reactions.

    • Add the DNA template to initiate the reaction.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C or 37°C) for a specified period (e.g., 1-2 hours).

  • Detection of Reporter Protein:

    • After incubation, measure the amount of synthesized reporter protein.

    • For luciferase, add the luciferase substrate and measure the luminescence using a luminometer.

    • For GFP, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Quantify the amount of protein produced in each reaction.

    • Plot the protein yield as a function of PEG 8000 concentration.

    • Analyze the results to determine the optimal PEG 8000 concentration for enhancing gene expression in the cell-free system.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of PEG 8000 as a molecular crowding agent.

G Unfolded Unfolded Protein Folded Folded Protein Unfolded->Folded Slow/Inefficient Folding Crowded_Unfolded Compacted Unfolded State Crowded_Folded Stabilized Folded State PEG PEG 8000 Crowded_Unfolded->Crowded_Folded Faster/More Efficient Folding G cluster_0 Experimental Workflow: Protein Aggregation Study start Prepare Protein Stock add_peg Add PEG 8000 (Varying Concentrations) start->add_peg add_dye Add Aggregation-sensitive Dye (e.g., Thioflavin T) add_peg->add_dye incubate Incubate at Aggregation-prone Temperature add_dye->incubate measure Monitor Fluorescence Intensity Over Time incubate->measure analyze Analyze Aggregation Kinetics (Lag time, Rate) measure->analyze end Conclusion on Crowding Effect analyze->end G cluster_0 Bacterial Phosphotransferase System (PTS) cluster_1 Effect of PEG 8000 PEP PEP EnzymeI Enzyme I PEP->EnzymeI ~P HPr HPr EnzymeI->HPr ~P EnzymeIIA Enzyme IIA HPr->EnzymeIIA ~P EnzymeIIB Enzyme IIB EnzymeIIA->EnzymeIIB ~P Glucose_in Glucose-6-P (in) EnzymeIIB->Glucose_in Phosphorylation Glucose_out Glucose (out) Glucose_out->EnzymeIIB Translocation PEG PEG 8000 (Molecular Crowding) Complex Enhanced Enzyme Complex Formation (EI-HPr, HPr-EIIA, etc.) PEG->Complex Flux Altered Phosphoryl Group Flux Complex->Flux

References

A Comprehensive Technical Guide to the Safe Handling of PEG 8000 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for Polyethylene Glycol 8000 (PEG 8000) in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

PEG 8000 is a water-soluble, waxy solid.[1] It is a polyether compound with a low toxicity profile, making it a versatile excipient in numerous pharmaceutical and research applications.[2][3]

Table 1: Physical and Chemical Properties of PEG 8000

PropertyValueReferences
Appearance White to off-white solid flakes or powder[1][4]
Molecular Formula H(OCH₂CH₂)nOH[5]
Average Molecular Weight 7000 - 9000 g/mol [6][7]
Melting Point 55 - 66°C[7][8]
Boiling Point > 200°C[4]
Flash Point 177 - 270°C[4][8][9]
Solubility Soluble in water, ethanol, and many polar organic solvents. Insoluble in diethyl ether and hexane.[2][6][8]
Density Approximately 1.0845 g/mL at 70°C[6]
pH 4.5 - 7.5 (in aqueous solution)[5]
Vapor Pressure < 0.01 mmHg at 20°C[8]

Hazard Identification and Toxicology

PEG 8000 is generally considered to have low toxicity.[2] It is not classified as a hazardous substance under most regulations.[5][10] However, it may cause mild irritation to the eyes and skin upon prolonged contact.[8][11] Inhalation of dust may cause slight respiratory irritation.[5][12]

Table 2: Toxicological Data for PEG 8000

MetricValueSpeciesReferences
LD50 Oral > 20,000 - 30,000 mg/kgRat[5][11]
LD50 Dermal > 20,000 mg/kgRabbit[5]

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure and ensure safety.

  • Eye Protection: Safety glasses or goggles are recommended, especially when handling the powder form to prevent eye contact.[13]

  • Hand Protection: While not always required, wearing gloves is good laboratory practice to prevent skin contact.[14]

  • Body Protection: A lab coat or other protective clothing should be worn.[5]

  • Respiratory Protection: In situations where dust may be generated, a dust mask or respirator should be used to avoid inhalation.[11]

Safe Handling and Storage

Handling:

  • Avoid generating dust when handling the solid form.[5]

  • Use in a well-ventilated area.[11]

  • Wash hands thoroughly after handling.[10]

  • Avoid contact with eyes, skin, and clothing.[12]

Storage:

  • Store in a cool, dry, and well-ventilated area.[15]

  • Keep the container tightly closed when not in use.[10]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[5]

First Aid Measures

Table 3: First Aid Procedures for PEG 8000 Exposure

Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[16][17]
Skin Contact Wash the affected area with soap and water. If irritation persists, seek medical attention.[16][17]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15][16]
Ingestion Rinse mouth with water. Do NOT induce vomiting. If a large quantity is ingested or if you feel unwell, seek medical advice.[5][17]

Spill and Disposal Procedures

Spill Response:

  • For small spills, sweep or vacuum up the material and place it into a suitable disposal container.[12]

  • Avoid generating dust.[11]

  • For large spills, control personal contact by using protective equipment.[11]

  • Prevent the spillage from entering drains or watercourses.[11]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[5]

  • The material can often be disposed of as non-hazardous waste, but it is important to confirm with local authorities.[14]

Experimental Protocols

PEG 8000 is commonly used in molecular biology for the precipitation of proteins, DNA, and viruses.

Protocol for Lentivirus Concentration using PEG 8000

This protocol describes the steps for concentrating lentiviral particles from a supernatant.[18]

Materials:

  • Lentiviral supernatant

  • 5X PEG 8000/NaCl solution (50g PEG 8000, 8.766g NaCl in 200 mL Milli-Q water, sterilized)[18]

  • 0.45 µm filter

  • High-speed centrifuge

  • Lentivirus lysis buffer

Procedure:

  • Filter the lentiviral supernatant through a 0.45 µm filter to remove cellular debris.[18]

  • For every 30 mL of filtered supernatant, add 7.5 mL of the 5X PEG 8000/NaCl solution.[18]

  • Mix gently and incubate at 4°C overnight.[18]

  • Centrifuge the mixture at 4000 x g for 20 minutes at 4°C.[18]

  • Carefully decant and discard the supernatant.

  • Resuspend the viral pellet in an appropriate amount of lentivirus lysis buffer.[18]

  • Aliquot the concentrated virus and store at -80°C.[18]

Protocol for Phage Precipitation using PEG 8000

This protocol outlines the procedure for precipitating bacteriophages.[19]

Materials:

  • Phage stock

  • 20% PEG 8000 / 2.5 M NaCl solution[19]

  • STE buffer (1 M Tris pH 8, 0.5 M EDTA pH 8, 5 M NaCl)[19]

  • Centrifuge

Procedure:

  • To 30 mL of phage stock, add 7.5 mL of the 20% PEG 8000 / 2.5 M NaCl solution.[19]

  • Incubate the mixture on ice for at least 30 minutes.[19]

  • Centrifuge at 11,000 x g for 20 minutes.[19]

  • Discard the supernatant.

  • Resuspend the phage pellet in 500-1000 µL of STE buffer.[19]

  • Transfer to a microcentrifuge tube and spin at 14,000 x g for 10 minutes to pellet any remaining debris.[19]

  • Carefully transfer the supernatant containing the purified phage to a new tube.[19]

Visualizations

PEG8000_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Weigh/Measure PEG 8000 in Ventilated Area B->C D Dissolve or Mix as per Protocol C->D E Decontaminate Work Surfaces D->E F Dispose of Waste Properly E->F G Doff & Store/Dispose PPE F->G Spill_Response_Flowchart start PEG 8000 Spill Occurs is_large Is the spill large or in a confined space? start->is_large evacuate Evacuate Area & Alert Supervisor is_large->evacuate Yes ppe Don Appropriate PPE is_large->ppe No end End evacuate->end contain Contain Spill ppe->contain cleanup Clean up with absorbent material (avoid raising dust) contain->cleanup dispose Place waste in a sealed container for disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate decontaminate->end

References

Applications of PEG 8000 in Molecular Biology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol with an average molecular weight of 8000 daltons (PEG 8000) is a versatile and widely utilized polymer in molecular biology research. Its unique properties as a non-ionic, water-soluble polymer make it an invaluable tool for a variety of applications, ranging from the precipitation of nucleic acids and proteins to the fusion of cells.[] This technical guide provides an in-depth overview of the core applications of PEG 8000, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate understanding and implementation in the laboratory.

Nucleic Acid Precipitation

PEG 8000 is a highly effective agent for the precipitation of DNA and RNA. By excluding water from the solution, PEG 8000 effectively concentrates macromolecules, leading to their precipitation.[2] This method is particularly advantageous for the selective precipitation of larger DNA fragments and for the purification of plasmid DNA and bacteriophage particles.[3][4]

Plasmid DNA Precipitation

PEG 8000 precipitation is a crucial step in many plasmid DNA purification protocols, offering an efficient way to concentrate plasmid DNA from cleared bacterial lysates.[2][5]

ParameterValue/RangeReference
Final PEG 8000 Concentration 8% - 13% (w/v)[][2]
NaCl Concentration 0.8 M - 1.6 M[][2]
Incubation Time 20 minutes - overnight[][2]
Incubation Temperature 4°C or on ice[][2]
Centrifugation Speed 6,000 x g to maximum speed[][2]
Centrifugation Time 10 - 40 minutes[][2]

This protocol describes the precipitation of plasmid DNA from a cleared bacterial lysate.

Reagents:

  • Cleared bacterial lysate containing plasmid DNA

  • 5 M NaCl solution

  • 13% (w/v) PEG 8000 solution

  • 70% (v/v) Ethanol, ice-cold

  • TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)

Procedure:

  • To 50 mL of cleared bacterial lysate, add 8.0 mL of 4 M NaCl.[]

  • Add 40 mL of 13% (w/v) PEG 8000 solution.[]

  • Mix thoroughly by inverting the tube several times.

  • Incubate on ice for 20-30 minutes to allow the plasmid DNA to precipitate.[]

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the DNA.[]

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol. This step helps to remove residual PEG and salts.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Ensure all ethanol has evaporated.

  • Resuspend the DNA pellet in 20-30 µL of TE buffer.[]

Plasmid_Purification cluster_lysis Cell Lysis & Clarification cluster_precipitation PEG Precipitation cluster_wash Washing & Resuspension Bacterial_Culture Bacterial_Culture Cell_Pellet Cell_Pellet Bacterial_Culture->Cell_Pellet Centrifugation Cleared_Lysate Cleared_Lysate Cell_Pellet->Cleared_Lysate Lysis & Neutralization Add_NaCl_PEG Add_NaCl_PEG Cleared_Lysate->Add_NaCl_PEG Addition of 5M NaCl & 13% PEG 8000 Incubate_on_Ice Incubate_on_Ice Add_NaCl_PEG->Incubate_on_Ice Incubation Centrifuge_Pellet Centrifuge_Pellet Incubate_on_Ice->Centrifuge_Pellet Centrifugation Wash_Ethanol Wash_Ethanol Centrifuge_Pellet->Wash_Ethanol Wash with 70% Ethanol Air_Dry Air_Dry Wash_Ethanol->Air_Dry Drying Resuspend_TE Resuspend_TE Air_Dry->Resuspend_TE Resuspension in TE Buffer Purified_Plasmid_DNA Purified_Plasmid_DNA Resuspend_TE->Purified_Plasmid_DNA

Caption: Workflow of plasmid DNA purification using PEG 8000 precipitation.

Bacteriophage Precipitation

PEG 8000 is also the standard reagent for precipitating bacteriophage particles from culture supernatants, a critical step in phage display and phage-based therapies.[6][7]

ParameterValue/RangeReference
Final PEG 8000 Concentration 4% - 20% (w/v)[6][8]
NaCl Concentration 0.5 M - 2.5 M[6][8]
Incubation Time 30 minutes - 1 hour (or longer on ice)[6][8]
Incubation Temperature 4°C or on ice[6][8]
Centrifugation Speed 11,000 - 13,000 x g[6][7][8]
Centrifugation Time 20 - 40 minutes[7][8]

This protocol is for the small-scale precipitation of filamentous bacteriophage.

Reagents:

  • Phage-containing bacterial culture supernatant

  • PEG/NaCl solution (20% w/v PEG 8000, 2.5 M NaCl)[6]

  • Tris-buffered saline (TBS; 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Procedure:

  • Transfer 1.5 mL of the bacterial culture containing phage to a microfuge tube.

  • Centrifuge for 2 minutes at 13,000 x g to pellet the bacteria.[6]

  • Carefully transfer 1.2 mL of the supernatant to a fresh microfuge tube.[6]

  • Add 300 µL of the PEG/NaCl solution.[6]

  • Mix thoroughly by inverting the tube. Do not vortex.

  • Incubate on ice for at least 1 hour.[6]

  • Centrifuge for 10 minutes at 13,000 x g to pellet the phage particles.

  • Carefully remove and discard the supernatant.

  • Resuspend the phage pellet in 120 µL of TBS.[6]

Phage_Precipitation Phage_Culture Phage_Culture Remove_Bacteria Remove_Bacteria Phage_Culture->Remove_Bacteria Centrifugation Supernatant Supernatant Remove_Bacteria->Supernatant Add_PEG_NaCl Add_PEG_NaCl Supernatant->Add_PEG_NaCl Add 20% PEG 8000, 2.5M NaCl Incubate_Ice Incubate_Ice Add_PEG_NaCl->Incubate_Ice Incubate on Ice Pellet_Phage Pellet_Phage Incubate_Ice->Pellet_Phage Centrifugation Resuspend_TBS Resuspend_TBS Pellet_Phage->Resuspend_TBS Resuspend in TBS Concentrated_Phage Concentrated_Phage Resuspend_TBS->Concentrated_Phage Cell_Fusion cluster_cell_prep Cell Preparation Splenocytes Splenocytes Mix_Cells Mix Splenocytes & Myeloma Cells (3:1) Splenocytes->Mix_Cells Myeloma_Cells Myeloma_Cells Myeloma_Cells->Mix_Cells Pellet_Cells Pellet_Cells Mix_Cells->Pellet_Cells Centrifuge Add_PEG Add_PEG Pellet_Cells->Add_PEG Add PEG 8000 (or 1500) dropwise Dilute_PEG Dilute_PEG Add_PEG->Dilute_PEG Slowly dilute with medium Pellet_Fused_Cells Pellet_Fused_Cells Dilute_PEG->Pellet_Fused_Cells Centrifuge Resuspend_HAT Resuspend_HAT Pellet_Fused_Cells->Resuspend_HAT Resuspend in HAT medium Plate_Cells Plate_Cells Resuspend_HAT->Plate_Cells Plate in 96-well plates Screen_for_Hybridomas Screen_for_Hybridomas Plate_Cells->Screen_for_Hybridomas Hanging_Drop Reservoir Reservoir Solution (Higher [PEG 8000]) Drop Hanging Drop (Protein + Lower [PEG 8000]) Drop->Reservoir Equilibration Evaporation Water Vapor Evaporation

References

An In-depth Technical Guide to the Osmotic Potential of PEG 8000 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) 8000 (PEG 8000) is a high molecular weight polymer widely utilized in biochemical, pharmaceutical, and cell biology research to induce osmotic stress. Its large size prevents it from crossing cell membranes, making it an effective agent for simulating drought or hyperosmotic conditions in a controlled laboratory setting.[1][2] Understanding and accurately controlling the osmotic potential of PEG 8000 solutions is critical for the reproducibility and validity of experimental results. This technical guide provides a comprehensive overview of the principles, measurement techniques, and cellular responses related to the osmotic potential of PEG 8000 solutions.

Quantitative Data: Osmotic Potential of PEG 8000 Solutions

The osmotic potential of a PEG 8000 solution is dependent on its concentration and the temperature. The following tables summarize the osmotic pressure of aqueous PEG 8000 solutions at various weight percentages and temperatures. The data is presented in atmospheres (atm) and converted to megapascals (MPa) and bars for broader utility.

Table 1: Osmotic Pressure of PEG 8000 Solutions at 20°C

Concentration (wt%)Osmotic Pressure (atm)Osmotic Pressure (MPa)Osmotic Pressure (bar)
50.4070.0410.412
101.440.1461.46
153.430.3483.48
206.780.6876.87
2512.01.21612.16
3019.92.01720.17
3531.33.17231.72
4048.24.88348.83
4572.57.34873.48
5010610.738107.38

Table 2: Osmotic Pressure of PEG 8000 Solutions at Different Temperatures

Concentration (wt%)10°C (atm)30°C (atm)40°C (atm)
50.4450.3850.367
101.631.311.19
153.953.082.74
207.916.045.33
2514.110.79.43
3023.317.615.6
3536.727.824.7
4056.742.938.3
4585.864.557.8
5012694.384.8

Conversion Factors: 1 atm = 0.101325 MPa; 1 atm = 1.01325 bar.

An empirical equation can be used to calculate the water potential (Ψ) of PEG 8000 solutions in bars: Ψ = 1.29[PEG]²T - 140[PEG]² - 4.0[PEG] Where [PEG] is the concentration in g/g H₂O and T is the temperature in degrees Celsius.[3]

Experimental Protocols for Determining Osmotic Potential

Accurate determination of the osmotic potential of PEG 8000 solutions is crucial for experimental consistency. The two primary methods employed for this purpose are Vapor Pressure Osmometry and Sedimentation Equilibrium Ultracentrifugation.

Vapor Pressure Osmometry (VPO)

Principle: VPO measures the vapor pressure depression of a solution relative to the pure solvent. This depression is a colligative property, meaning it is proportional to the number of solute particles in the solution. The technique works by measuring the temperature difference between a droplet of pure solvent and a droplet of the solution in a chamber saturated with solvent vapor.[4] The lower vapor pressure of the solution droplet leads to condensation of the solvent vapor, which in turn raises its temperature. This temperature difference is proportional to the osmolality of the solution.

Apparatus: A typical vapor pressure osmometer consists of two thermistors, a thermostatted chamber, a solvent reservoir, and a circuit to measure the temperature difference.[4]

Key Experimental Steps:

  • Calibration: The instrument must be calibrated using a standard of known molecular weight and osmolality in the same solvent to be used for the PEG 8000 solutions.

  • Sample Preparation: Prepare a series of PEG 8000 solutions of known concentrations (w/v or w/w) in the desired solvent (typically deionized water).

  • Measurement:

    • A droplet of the pure solvent is placed on the reference thermistor.

    • A droplet of the PEG 8000 solution is placed on the sample thermistor.

    • The chamber is sealed to allow the vapor phase to equilibrate.

    • The temperature difference between the two thermistors is measured once a steady state is reached.

  • Data Analysis: The measured temperature difference (or the instrument's direct osmolality reading) is recorded for each concentration. A calibration curve can be used to relate the instrument reading to the osmotic potential.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Calibrate Calibrate Instrument Load_Solvent Load Solvent on Reference Thermistor Calibrate->Load_Solvent Prep_Solutions Prepare PEG 8000 Solutions Load_Sample Load Sample on Sample Thermistor Prep_Solutions->Load_Sample Equilibrate Equilibrate Vapor Phase in Chamber Load_Solvent->Equilibrate Load_Sample->Equilibrate Measure_DeltaT Measure Temperature Difference Equilibrate->Measure_DeltaT Relate_to_OP Relate to Osmotic Potential via Calibration Measure_DeltaT->Relate_to_OP

Caption: Experimental workflow for Vapor Pressure Osmometry.

Sedimentation Equilibrium Ultracentrifugation

Principle: This is a first-principles thermodynamic method for determining the osmotic pressure of a solution.[5][6] In a centrifugal field, solute molecules redistribute to form a concentration gradient. At equilibrium, the centrifugal force is balanced by the chemical potential gradient (diffusion). By analyzing this equilibrium concentration gradient, the osmotic pressure can be determined as a function of solute concentration.[5][7]

Apparatus: An analytical ultracentrifuge equipped with an optical system (e.g., Rayleigh interference optics) to measure the solute concentration profile.[5]

Key Experimental Steps:

  • Sample Preparation: Prepare PEG 8000 solutions of known concentrations.

  • Loading the Ultracentrifuge:

    • Load the PEG 8000 solution into one sector of a double-sector centrifuge cell.

    • Load the pure solvent (e.g., deionized water) into the reference sector.

  • Centrifugation:

    • The rotor is spun at a relatively low speed to allow for the formation of a concentration gradient without pelleting the solute.

    • The system is allowed to reach sedimentation equilibrium, which can take a significant amount of time (e.g., 144 hours for PEG 8000 at 42,000 rpm).[5]

  • Data Acquisition: The optical system is used to record the concentration of PEG 8000 as a function of the radial position in the cell.

  • Data Analysis: The osmotic pressure is calculated from the equilibrium concentration gradient using thermodynamic equations. This method can provide osmotic pressure data over a wide range of concentrations from a single experiment.[5][7]

G cluster_prep Preparation cluster_cent Centrifugation cluster_analysis Analysis Prep_Solutions Prepare PEG 8000 Solutions Load_Cell Load Sample and Reference into Centrifuge Cell Prep_Solutions->Load_Cell Spin Spin at Low Speed to Establish Gradient Load_Cell->Spin Equilibrate Allow to Reach Sedimentation Equilibrium Spin->Equilibrate Acquire_Data Acquire Concentration Profile Data Equilibrate->Acquire_Data Calculate_OP Calculate Osmotic Pressure from Gradient Acquire_Data->Calculate_OP

Caption: Experimental workflow for Sedimentation Equilibrium.

Cellular Response to PEG 8000-Induced Osmotic Stress

When cells are exposed to a hyperosmotic solution of PEG 8000, water moves out of the cell, leading to cell shrinkage and an increase in intracellular solute concentration. This triggers a complex set of signaling pathways aimed at restoring cell volume and maintaining cellular homeostasis. A key pathway involved in the response to osmotic stress is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8][9][10]

The MAPK Signaling Pathway in Osmotic Stress

The MAPK pathways are evolutionarily conserved signaling modules that convert extracellular stimuli into intracellular responses.[9] In mammalian cells, hyperosmotic stress activates several MAPK pathways, including the p38 and JNK (c-Jun N-terminal kinase) pathways.[9]

Activation Mechanism:

  • Sensing: The initial sensing of osmotic stress is not fully understood but is thought to involve changes in cell volume, membrane tension, and macromolecular crowding.

  • Upstream Kinases: These physical changes lead to the activation of a series of upstream kinases (MAPKKKs), such as ASK1 (Apoptosis Signal-regulating Kinase 1) and TAK1 (Transforming growth factor-β-activated kinase 1).

  • MAPKK Activation: The activated MAPKKKs then phosphorylate and activate MAPKKs, such as MKK3/6 for the p38 pathway and MKK4/7 for the JNK pathway.

  • MAPK Activation: The activated MAPKKs, in turn, phosphorylate and activate the MAPKs (p38 and JNK).

  • Downstream Effects: Activated p38 and JNK translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression. These changes promote the accumulation of organic osmolytes (e.g., sorbitol and betaine) and the expression of chaperone proteins to protect against cellular damage.

G PEG8000 PEG 8000 (Extracellular) Osmotic_Stress Hyperosmotic Stress (Cell Shrinkage) This compound->Osmotic_Stress Sensors Cellular Stress Sensors (Volume/Membrane Changes) Osmotic_Stress->Sensors MAPKKK MAPKKKs (e.g., ASK1, TAK1) Sensors->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors JNK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Osmolyte Accumulation, Chaperone Synthesis, Apoptosis Regulation) Gene_Expression->Cellular_Response

Caption: MAPK signaling pathway activated by hyperosmotic stress.

Applications in Research and Drug Development

The ability to induce a controlled osmotic stress with PEG 8000 is valuable in several research areas:

  • Drug Delivery: PEGylation, the process of attaching PEG chains to therapeutic molecules, can improve their solubility and pharmacokinetic properties. Understanding the osmotic effects of PEG is important in formulating stable and effective drug delivery systems.

  • Cell Biology: PEG 8000 is used to study cellular responses to dehydration and to investigate the mechanisms of osmosensing and osmoregulation.

  • Biophysics: The osmotic stress technique using PEG 8000 is employed to measure intermolecular forces and the thermodynamics of macromolecular interactions.[5]

  • Plant Science: PEG 8000 is widely used to simulate drought stress in plants to screen for drought-tolerant varieties and to study the molecular mechanisms of drought resistance.[11]

Conclusion

PEG 8000 is an indispensable tool for researchers and professionals in various scientific disciplines. A thorough understanding of its osmotic properties and the methods for their accurate determination is paramount for designing and interpreting experiments that rely on inducing a controlled osmotic stress. The cellular response to such stress, particularly the activation of the MAPK signaling pathway, provides a framework for investigating the fundamental mechanisms of cellular adaptation and for developing therapeutic strategies for diseases associated with osmotic imbalances.

References

Biocompatibility of PEG 8000: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol 8000 (PEG 8000), a high molecular weight polymer, is extensively utilized in pharmaceutical and biomedical research due to its favorable biocompatibility profile. This technical guide provides a comprehensive overview of the in vitro and in vivo biocompatibility of PEG 8000, focusing on key toxicological endpoints. The information presented herein is intended to assist researchers in designing and interpreting studies involving this versatile excipient. This document summarizes key findings on cytotoxicity, genotoxicity, immunogenicity, and hemocompatibility, and explores its influence on cellular signaling pathways. Detailed experimental methodologies and quantitative data are provided to facilitate study replication and comparison.

Introduction

Polyethylene glycol (PEG) is a polyether compound with a wide range of molecular weights, and PEG 8000 refers to a blend with an average molecular weight of 8000 g/mol . Its high water solubility, low toxicity, and non-immunogenic nature make it a valuable component in various applications, including as a solvent, plasticizer, and a key component in drug delivery systems.[1][2] This guide delves into the critical aspects of PEG 8000's interaction with biological systems, providing a robust resource for its safe and effective use in research and development.

Cytotoxicity

The cytotoxic potential of PEG 8000 has been evaluated across various cell lines, with findings generally indicating a low level of toxicity, particularly when compared to lower molecular weight PEGs.

In Vitro Studies:

  • Caco-2 and FHC cells: Studies have shown that PEG 8000 is not significantly toxic to Caco-2 (human colorectal adenocarcinoma) and FHC (human fetal normal colon) cells.[3]

  • HT29 and COLO205 cells: In contrast, PEG 8000 has been observed to severely inhibit the proliferation of HT29 and COLO205 human colon adenocarcinoma cell lines.[3][4] This effect is suggested to be a selective cytostatic action on proliferating cancer cells, potentially due to high osmotic pressure.[3]

  • Cell Viability Data: A study on Caco-2 cells reported cell viability of 66% ± 3% after treatment with a 30% w/v solution of PEG 8000.[3]

Table 1: Summary of In Vitro Cytotoxicity Data for PEG 8000

Cell LineConcentrationExposure TimeObserved EffectReference
Caco-230% w/v30 min66% ± 3% cell viability[3]
FHCNot specifiedNot specifiedNot significantly toxic[3]
HT29Not specified2-5 daysMarked, dose-dependent inhibition of cell growth[4]
COLO205Not specified2-5 daysMarked, dose-dependent inhibition of cell growth[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing cell viability after exposure to PEG 8000.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24-72h cell_seeding->incubation1 add_peg Add PEG 8000 solutions (various concentrations) incubation1->add_peg incubation2 Incubate for desired time add_peg->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_scoring Incubation & Scoring prep_bacteria Prepare bacterial strains (e.g., Salmonella typhimurium) mix Mix bacteria, PEG 8000, and S9 mix (optional) prep_bacteria->mix prep_s9 Prepare S9 mix (for metabolic activation) prep_s9->mix plate Plate on minimal agar plates mix->plate incubate Incubate for 48-72h plate->incubate count Count revertant colonies incubate->count ELISA_Workflow cluster_coating_blocking Plate Preparation cluster_sample_incubation Sample Incubation cluster_detection Detection coat Coat plate with PEG-BSA block Block with blocking buffer coat->block add_sample Add diluted serum/plasma samples block->add_sample incubate1 Incubate and wash add_sample->incubate1 add_conjugate Add HRP-conjugated anti-species antibody incubate1->add_conjugate incubate2 Incubate and wash add_conjugate->incubate2 add_substrate Add TMB substrate incubate2->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate Hemolysis_Assay_Workflow cluster_prep Blood Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect fresh human blood wash_rbc Wash red blood cells (RBCs) collect_blood->wash_rbc resuspend_rbc Resuspend RBCs in PBS wash_rbc->resuspend_rbc mix_samples Mix RBC suspension with PEG 8000 solutions resuspend_rbc->mix_samples incubate Incubate at 37°C mix_samples->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure_supernatant Measure absorbance of supernatant at 540 nm centrifuge->measure_supernatant calculate_hemolysis Calculate % Hemolysis measure_supernatant->calculate_hemolysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 Akt Akt PI3K->Akt Akt->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CellCycle G1/S Transition E2F->CellCycle promotes p21 p21 p21->CDK46 inhibits PEG8000 PEG 8000 This compound->EGFR downregulates This compound->CyclinD1 downregulates This compound->p21 upregulates

References

A Technical Guide to the Discovery and History of Polyethylene Glycol in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyethylene glycol (PEG), a synthetic polyether compound, has evolved from a laboratory curiosity in the mid-19th century to an indispensable tool in modern scientific research and pharmaceutical development. Its unique physicochemical properties—hydrophilicity, biocompatibility, and lack of toxicity—have driven its adoption in a vast array of applications. This guide traces the historical milestones of PEG, from its initial synthesis to its revolutionary role in protein modification ("PEGylation"), cell fusion, and drug delivery. It provides an in-depth look at the core scientific principles and experimental methodologies that have established PEG as a cornerstone of biotechnology.

Discovery and Early Synthesis

The story of polyethylene glycol begins with the synthesis of its monomer, ethylene oxide. In 1859, French chemist Charles-Adolphe Wurtz was the first to report the synthesis of ethylene oxide.[1][2][3][4][5] Wurtz produced the compound by reacting 2-chloroethanol with a base.[1][3][4] Shortly after, also in 1859, A.V. Lourenço, a Portuguese chemist, independently synthesized polyethylene glycol by heating ethylene glycol with ethylene dibromide.[6] These early syntheses laid the groundwork for the production of PEG, a polymer of ethylene oxide.[7][8] The general formula for PEG is H(OCH₂CH₂)nOH, where 'n' represents the number of repeating ethylene oxide units.[6] It wasn't until 1931 that a method for the direct oxidation of ethylene to produce ethylene oxide was developed by Theodore Lefort, which has been the basis for industrial production since 1940.[2][3]

Early Applications in Scientific Research

For much of its early history, PEG was used in a variety of industrial applications. One of the first commercial products was CARBOWAX, a water-soluble wax introduced by Dow Chemical Company in 1940.[6] Its unique properties, such as its ability to act as a moisture carrier, solvent, and thickener, led to its use in numerous fields.[6] In scientific research, PEG's ability to precipitate proteins from aqueous solutions without denaturation became a valuable tool for protein purification.[9][10][11]

Protein Precipitation

The use of PEG for protein precipitation is based on an excluded volume mechanism.[9] PEG molecules, being hydrophilic, bind water molecules, effectively reducing the amount of water available to hydrate the protein molecules.[12] This leads to increased protein-protein interactions and subsequent precipitation.[12] The concentration of PEG required for precipitation is dependent on the size of both the protein and the PEG polymer.[9][13]

Table 1: Factors Influencing PEG-Induced Protein Precipitation

ParameterEffect on Precipitation
PEG Molecular Weight Higher molecular weight PEG is more efficient at lower concentrations.[13]
Protein Size Larger proteins precipitate at lower PEG concentrations.[9]
PEG Concentration Increasing PEG concentration leads to greater precipitation.[10]
Temperature Can influence solubility; optimization is often required.
pH Affects protein surface charge and solubility.
Cell Fusion

In the 1970s, PEG was discovered to be an effective agent for inducing the fusion of cells, a technique that became pivotal for the production of somatic cell hybrids and monoclonal antibodies.[14][15] The mechanism of PEG-mediated cell fusion involves the dehydration of the cell membranes, which brings them into close apposition.[16][17][18][19] This close contact, facilitated by the water-binding properties of PEG, allows for the merging of the lipid bilayers and the formation of a hybrid cell.[16][19]

The Dawn of PEGylation

A significant breakthrough in the application of PEG in biomedicine came in the late 1960s and 1970s with the pioneering work of Dr. Frank F. Davis and his colleagues at Rutgers University.[20][21][22] Davis proposed that covalently attaching PEG to proteins—a process he termed "PEGylation"—could reduce their immunogenicity and prolong their circulation time in the body.[20][22][23] This concept was born out of the need to make therapeutic proteins less likely to be recognized as foreign by the immune system.[20]

The core idea behind PEGylation is that the long, flexible, and hydrophilic PEG chains form a protective layer around the protein, sterically hindering the approach of antibodies and proteolytic enzymes.[24][25] This "shielding" effect dramatically reduces the protein's antigenicity and immunogenicity.[24][25] Furthermore, the increased hydrodynamic size of the PEGylated protein slows its clearance by the kidneys, leading to a significantly longer plasma half-life.[24][26]

Key Advantages of PEGylation
  • Reduced Immunogenicity and Antigenicity: The PEG shield masks epitopes on the protein surface, preventing recognition by the immune system.[24][25]

  • Increased Plasma Half-Life: The larger size of the PEG-protein conjugate reduces renal clearance, prolonging its time in circulation.[24][26]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.[24][25]

  • Improved Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic proteins.[24][25]

Table 2: Comparative Pharmacokinetics of Native vs. PEGylated Proteins (Illustrative)

ProteinNative Half-LifePEGylated Half-LifeFold Increase
Interferon-α~2-3 hours~40-70 hours~20-25
Adenosine DeaminaseMinutes~24-48 hours>100
L-Asparaginase~1.3 days~5.2 days~4

Note: Values are approximate and can vary based on the specific PEG size, protein, and study conditions.

The first PEGylated drug to receive FDA approval was Adagen® (pegademase bovine) in 1990, a treatment for severe combined immunodeficiency disease (SCID).[23][26] This marked a major milestone, validating the clinical potential of PEGylation and paving the way for a new class of biotherapeutics.[23]

Experimental Protocols

Protocol for PEG-Induced Protein Precipitation

This protocol is a generalized procedure for the fractional precipitation of a target protein from a solution.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of PEG (e.g., 50% w/v) with a chosen molecular weight (e.g., PEG 4000, 6000, or 8000) in a suitable buffer.

    • Ensure the protein solution is clarified by centrifugation or filtration to remove any particulate matter.

  • Precipitation:

    • Cool the protein solution and the PEG stock solution to 4°C.

    • Slowly add the PEG stock solution to the protein solution with gentle stirring to achieve the desired final PEG concentration.[12] The optimal concentration needs to be determined empirically.

    • Continue stirring for a defined period (e.g., 30-60 minutes) to allow for equilibration and precipitate formation.

  • Recovery of Precipitate:

    • Centrifuge the mixture at a sufficient speed and duration (e.g., 10,000 x g for 15-30 minutes) to pellet the precipitated protein.

    • Carefully decant the supernatant.

  • Resuspension:

    • Resuspend the protein pellet in a minimal volume of a suitable buffer for further purification or analysis.

Protocol for PEG-Mediated Cell Fusion

This protocol provides a basic framework for fusing two cell populations, for example, in the generation of hybridomas.

  • Cell Preparation:

    • Harvest and wash the two cell populations to be fused separately with a serum-free medium.

    • Mix the cells in a desired ratio (e.g., 1:1 or 1:10) in a conical centrifuge tube.

    • Centrifuge the cell mixture to form a cell pellet and carefully remove all the supernatant.

  • Fusion:

    • Gently tap the tube to loosen the cell pellet.

    • Slowly add 1 mL of pre-warmed (37°C) 50% (w/v) PEG solution (e.g., PEG 1500) to the cell pellet over 1 minute, while gently swirling the tube.

    • Incubate the cell suspension at 37°C for 1-2 minutes.

  • Dilution and Recovery:

    • Gradually dilute the PEG by slowly adding serum-free medium. For example, add 1 mL over the first minute, 2 mL over the next minute, and then 7 mL over the following minute.

    • Centrifuge the cell suspension, discard the supernatant, and gently resuspend the cell pellet in a selective culture medium.

  • Plating and Selection:

    • Plate the cells in culture dishes and incubate under appropriate conditions. The selective medium will only allow the growth of the fused hybrid cells.

Visualizations

Timeline of Key Milestones in PEG Research

PEG_History cluster_1800s 19th Century cluster_1900s_early Early 20th Century cluster_1900s_mid Mid 20th Century cluster_1900s_late Late 20th Century - The PEGylation Era N1859_Wurtz 1859 Wurtz synthesizes ethylene oxide N1859_Lourenco 1859 Lourenço synthesizes polyethylene glycol N1931 1931 Lefort develops direct oxidation for ethylene oxide N1859_Lourenco->N1931 N1940 1940 Dow introduces CARBOWAX N1931->N1940 N1970s_Precipitation 1970s PEG widely used for protein precipitation N1940->N1970s_Precipitation N1970s_Fusion 1970s PEG used for cell fusion N1970s_Davis Late 1970s Davis pioneers PEGylation concept N1970s_Fusion->N1970s_Davis N1990 1990 FDA approves Adagen®, the first PEGylated drug N1970s_Davis->N1990

Caption: A timeline of major discoveries and applications of PEG.

Generalized PEGylation Workflow

PEGylation_Workflow cluster_activation Step 1: PEG Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis PEG Inert PEG Polymer (e.g., PEG-OH) Activation Chemical Activation (e.g., with NHS, Maleimide) PEG->Activation ActivatedPEG Activated PEG (Reactive functional group) Activation->ActivatedPEG Conjugation Conjugation Reaction ActivatedPEG->Conjugation Protein Target Protein (with reactive residues like Lys, Cys) Protein->Conjugation PEGylatedProtein PEG-Protein Conjugate Conjugation->PEGylatedProtein Purification Purification (e.g., Chromatography) PEGylatedProtein->Purification Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: A simplified workflow for the PEGylation of a protein.

Mechanism of PEG-Induced Cell Fusion

Cell_Fusion C1 Cell 1 PEG PEG C1->PEG C2 Cell 2 C2->PEG Aggregated Cell Aggregation & Dehydration PEG->Aggregated Fusion Membrane Fusion Aggregated->Fusion Close membrane apposition Hybrid Hybrid Cell Fusion->Hybrid

Caption: Conceptual diagram of PEG-mediated cell fusion.

PEGylation Shielding Effect

Shielding_Effect cluster_native Native Protein cluster_pegylated PEGylated Protein Protein Therapeutic Protein Antibody Antibody Antibody->Protein Binding & Neutralization Enzyme Proteolytic Enzyme Enzyme->Protein Degradation PEG_Protein PEGylated Protein PEG_Shield PEG Shield Antibody2 Antibody Antibody2->PEG_Shield Steric Hindrance Enzyme2 Proteolytic Enzyme Enzyme2->PEG_Shield Steric Hindrance

Caption: How PEGylation shields a protein from the immune system.

Conclusion

From its discovery in the 19th century, polyethylene glycol has undergone a remarkable journey in scientific research. Its fundamental properties have been harnessed for a wide range of applications, from the routine laboratory task of protein precipitation to the sophisticated engineering of long-acting biotherapeutics. The development of PEGylation, in particular, represents a paradigm shift in drug development, enabling the creation of safer and more effective protein-based drugs. As research continues, the versatility of PEG ensures its continued importance in the fields of biotechnology, medicine, and materials science.

References

Methodological & Application

Protocol for Plasmid DNA Precipitation Using Polyethylene Glycol (PEG) 8000 and Sodium Chloride (NaCl)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) precipitation is a widely utilized method for the purification and concentration of plasmid DNA.[] This technique offers a simple, cost-effective, and reliable alternative to column-based purification methods. The underlying principle involves the exclusion of DNA from the solution by the hydrophilic PEG polymer in the presence of salt, such as NaCl. This forces the plasmid DNA to precipitate, allowing for its separation from contaminants like proteins, RNA, and cellular debris.[][2] The size-selective nature of PEG precipitation can also be modulated by adjusting the concentrations of PEG and salt, enabling the targeted precipitation of DNA fragments of different sizes. This application note provides a detailed protocol for plasmid DNA precipitation using PEG 8000 and NaCl, complete with quantitative data tables and a workflow diagram.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful plasmid DNA precipitation using PEG 8000 and NaCl, compiled from various established protocols.

Table 1: Reagent Concentrations

ReagentStock ConcentrationFinal ConcentrationSource(s)
PEG 800013% (w/v) - 33.5% (w/v)4% - 10% (w/v)[3][4][5][6]
NaCl4 M - 5 M0.4 M - 1.6 M[][3][4][7]
Ethanol (for washing)70% (v/v) - 95% (v/v)-[][8][9]

Table 2: Incubation and Centrifugation Parameters

StepParameterValueTemperatureSource(s)
Precipitation IncubationTime20 min - Overnight4°C or on ice[][3][7]
Pelletting CentrifugationSpeed6,000 x g - Max Speed (~15,000 x g)4°C or Room Temperature[3][7][8][10]
Pelletting CentrifugationTime10 min - 40 min4°C or Room Temperature[][3][7]
Ethanol Wash CentrifugationSpeed13,000 rpm - Max SpeedRoom Temperature[8]
Ethanol Wash CentrifugationTime3 min - 20 minRoom Temperature[4][8]

Experimental Workflow

The following diagram illustrates the key steps in the plasmid DNA precipitation protocol.

Plasmid_Precipitation_Workflow start Start: Plasmid DNA Solution (e.g., cleared lysate, miniprep) add_reagents Add Precipitation Solution (PEG 8000 and NaCl) start->add_reagents mix Mix Thoroughly add_reagents->mix incubate Incubate on Ice or at 4°C mix->incubate centrifuge1 Centrifuge to Pellet DNA incubate->centrifuge1 remove_supernatant Carefully Remove Supernatant centrifuge1->remove_supernatant wash_pellet Wash Pellet with 70-95% Ethanol remove_supernatant->wash_pellet dry_pellet Air-dry the Pellet centrifuge2 Centrifuge to Re-pellet DNA wash_pellet->centrifuge2 centrifuge2->remove_supernatant Remove ethanol centrifuge2->dry_pellet resuspend Resuspend Pellet in Buffer (e.g., TE buffer or nuclease-free water) dry_pellet->resuspend end End: Purified Plasmid DNA resuspend->end

References

Application Notes and Protocols for Bacteriophage Concentration Using PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage (phage) therapy is re-emerging as a critical alternative to combat antibiotic-resistant bacteria. A crucial step in the development of phage-based therapeutics is the efficient concentration and purification of phage particles from bacterial culture lysates. Polyethylene glycol (PEG) precipitation is a widely adopted, cost-effective, and straightforward method for concentrating bacteriophages.[1][2] This technique utilizes the property of PEG, a hygroscopic polymer, to bind water molecules, effectively reducing the solvent space available for phage particles and forcing them to precipitate out of the solution, often in the presence of a salt like sodium chloride (NaCl).[1][3]

This document provides detailed application notes and a comprehensive protocol for the concentration of bacteriophages from culture using PEG 8000.

Principle of PEG Precipitation

The precipitation of bacteriophages by PEG 8000 is based on an exclusion mechanism.[3] In an aqueous solution, PEG molecules are heavily hydrated. When PEG is added to a phage lysate, it sequesters water molecules, thereby increasing the effective concentration of the phage particles.[1] The addition of NaCl aids in this process by neutralizing the surface charges on the phage capsids, which reduces repulsion between them and facilitates their aggregation and precipitation.[4] The precipitated phages can then be easily collected by centrifugation.[1]

Factors Influencing PEG Precipitation

The efficiency of phage precipitation using PEG is influenced by several factors:

  • PEG Concentration and Molecular Weight: While various molecular weights of PEG can be used, PEG 8000 is commonly employed for phage precipitation.[5] The concentration of PEG 8000 typically ranges from 4% to 12% (w/v).[6][7][8]

  • Salt Concentration: Sodium chloride (NaCl) is the most common salt used in conjunction with PEG, with concentrations typically ranging from 0.5 M to 2.5 M in the precipitation solution.[6][9]

  • Incubation Time and Temperature: Incubation on ice or at 4°C is standard, with durations varying from as short as 30 minutes to overnight.[2][10][11] Longer incubation times may increase yield but can also co-precipitate unwanted proteins.[9]

  • Centrifugation Speed and Time: The centrifugal force required to pellet the precipitated phage varies depending on the phage and the specific protocol, generally ranging from 3,300 x g to 13,000 x g.[6][9]

Data Presentation: Comparison of PEG 8000 Precipitation Protocols

The following tables summarize quantitative data from various published protocols for bacteriophage concentration using PEG 8000.

Table 1: Reagent Concentrations and Incubation Parameters

ParameterProtocol 1Protocol 2Protocol 3Protocol 4
PEG 8000 Final Concentration 8% (w/v)[1]10% (w/v)[2]4% (w/v)[6]4% (w/v)[6]
NaCl Final Concentration Not specified in final mix, but used in stock[1]Not specified, but used in stock[2]3% (w/v)[6]400 mM[6]
Starting Material Phage lysate solution[1]Filtered phage supernatant[2]250 ml culture[6]Phage supernatant
Incubation Temperature 4°C (on ice)[1]4°C[2]4°C[6]4°C[6]
Incubation Time 1.5 hours[1]Overnight[2]1 hour[6]Overnight[6]

Table 2: Centrifugation and Resuspension Parameters

ParameterProtocol 1Protocol 2Protocol 3Protocol 4
Centrifugation Speed 13,000 x g[1]4,500 x g[2]Not specifiedNot specified
Centrifugation Time 40 minutes[1]30 minutes[2]Not specifiedNot specified
Resuspension Buffer Buffer solution[1]SM Buffer (100 mM NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-Cl, pH 7.5)[2]Not specifiedNot specified
Resuspension Volume Not specified5 ml[2]Not specifiedNot specified

Experimental Workflow Diagram

Bacteriophage_Concentration_Workflow cluster_0 Phage Lysate Preparation cluster_1 PEG Precipitation cluster_2 Phage Pellet Collection cluster_3 Final Product A Bacterial Culture with Phage B Centrifugation to Pellet Bacteria A->B C Collect Supernatant (Phage Lysate) B->C D Add PEG 8000/NaCl Solution to Lysate C->D Start Precipitation E Incubate on Ice D->E F Centrifuge to Pellet Phage E->F Precipitate Formed G Discard Supernatant F->G H Resuspend Phage Pellet G->H I Concentrated Phage Stock H->I Purified & Concentrated

Caption: Workflow for bacteriophage concentration using PEG 8000.

Detailed Experimental Protocol

This protocol is a synthesis of common practices for concentrating bacteriophages using PEG 8000.

Materials:

  • Phage lysate (clarified by centrifugation and/or filtration to remove bacterial cells and debris)

  • PEG 8000 (Polyethylene glycol, molecular weight 8000)

  • NaCl (Sodium chloride)

  • Tris-HCl (pH 7.5)

  • MgSO₄·7H₂O

  • Sterile, refrigerated centrifuge capable of reaching at least 10,000 x g

  • Sterile centrifuge tubes

  • Sterile pipettes and tips

  • Ice

Reagent Preparation:

  • 5x PEG/NaCl Solution (20% PEG 8000, 2.5 M NaCl): To prepare 500 ml, dissolve 100 g of PEG 8000 and 73 g of NaCl in approximately 400 ml of deionized water. Stir until fully dissolved, then adjust the final volume to 500 ml.[9] Filter-sterilize the solution and store at room temperature.

  • SM Buffer (100 mM NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-Cl, pH 7.5): Prepare a sterile solution and store at 4°C.

Protocol Steps:

  • Clarification of Lysate:

    • Centrifuge the bacterial culture containing the phage at 10,000 x g for 30 minutes at 4°C to pellet the bacteria.[2]

    • Carefully transfer the supernatant containing the phage to a new sterile tube.[12] For higher purity, filter the supernatant through a 0.45 µm pore size filter.[2]

  • Phage Precipitation:

    • Transfer a known volume of the clarified phage lysate to a sterile centrifuge tube.

    • Add 1/4 volume of the 5x PEG/NaCl solution to the lysate. For example, to 320 ml of lysate, add 80 ml of 5x PEG/NaCl solution.[6]

    • Mix gently but thoroughly by inverting the tube several times. Avoid vigorous vortexing which can shear phage particles.[9]

    • Incubate the mixture on ice for at least 1 hour.[6] For some phages, an overnight incubation at 4°C may yield better results.[2]

  • Pelleting the Phage:

    • Centrifuge the mixture at 10,000-13,000 x g for 15-40 minutes at 4°C.[1][6] A whitish pellet should be visible at the bottom of the tube.

    • Carefully decant and discard the supernatant, being cautious not to disturb the pellet.

    • To remove all residual supernatant, perform a second brief centrifugation (e.g., 1 minute at the same speed) and carefully remove the remaining liquid with a pipette tip.[9]

  • Resuspension of Phage Pellet:

    • Gently resuspend the phage pellet in a small volume of SM buffer (e.g., 1/10th of the initial culture volume).[9] This can be done by gently pipetting the buffer over the pellet.

    • Incubate on ice for at least 30 minutes to allow the pellet to fully resuspend.[9] Occasional gentle vortexing can aid in resuspension.

  • Final Clarification and Storage:

    • To remove any remaining insoluble material, centrifuge the resuspended phage solution at a high speed (e.g., 14,000 x g) for 10 minutes.[6]

    • Carefully transfer the supernatant containing the concentrated phage to a new sterile tube.

    • Store the concentrated phage preparation at 4°C. For long-term storage, consult phage-specific literature.

Troubleshooting

  • Low or No Pellet: This could be due to a low initial phage titer in the lysate.[6] Ensure that the phage amplification was successful before proceeding with concentration.

  • Contamination with Bacterial Debris: Incomplete clarification of the initial lysate can lead to a brownish or yellowish pellet.[6] Ensure thorough centrifugation and filtration of the lysate.

  • Difficulty Resuspending the Pellet: The pellet may be very compact. Allowing it to soften in the resuspension buffer on ice for a few minutes before vortexing can help.[9]

Concluding Remarks

PEG 8000 precipitation is a robust and scalable method for concentrating bacteriophages from culture lysates. While it is a relatively simple technique, optimization of parameters such as PEG and salt concentrations, incubation time, and centrifugation conditions may be necessary for specific phages to achieve maximum yield and purity.[10] It is important to note that some studies have shown that PEG precipitation can lead to a loss of phage activity, and therefore, the suitability of this method should be evaluated for the intended downstream applications.[2]

References

Application Notes and Protocols for Hybridoma Production via PEG 8000-Mediated Cell Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridoma technology is a cornerstone for the production of monoclonal antibodies (mAbs), which are indispensable tools in research, diagnostics, and therapeutics.[1][2][3] The technology involves the fusion of antibody-producing B cells with immortal myeloma cells, creating a hybridoma that can continuously produce a specific mAb.[1][2] Polyethylene glycol (PEG) is a widely used fusogen that facilitates the merging of cell membranes, a critical step in the generation of hybridoma cells.[4][5][6] This document provides a detailed protocol for the production of hybridomas using PEG 8000, including experimental procedures, data presentation, and a visual workflow.

Principle of PEG-Mediated Cell Fusion

Polyethylene glycol promotes cell fusion by acting as a dehydrating agent. It removes water from the vicinity of the cell membranes, forcing them into close apposition. This proximity, combined with the perturbation of the lipid bilayers, facilitates the merging of the plasma membranes of adjacent cells, leading to the formation of a single hybrid cell with multiple nuclei, known as a heterokaryon.[5]

Experimental Protocols

This section details the step-by-step procedures for the generation of hybridomas, from the preparation of cells to the screening of antibody-producing clones.

Preparation of Myeloma and Spleen Cells

a. Myeloma Cell Preparation:

  • Cell Line: A commonly used myeloma cell line is Sp2/0-Ag14, which is deficient in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and does not produce its own antibodies.

  • Culture: Culture the myeloma cells in a suitable medium, such as DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics. Maintain the cells in a logarithmic growth phase before fusion.

  • Harvesting: On the day of the fusion, harvest the myeloma cells by centrifugation at 200 x g for 10 minutes. Wash the cells three times with serum-free medium.

  • Viability: Ensure cell viability is above 95% as determined by trypan blue exclusion.

b. Spleen Cell Preparation:

  • Immunization: Immunize a mouse (e.g., BALB/c strain) with the antigen of interest. A typical immunization schedule involves an initial injection with complete Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant at 2-3 week intervals.

  • Final Boost: Administer a final booster injection of the antigen in saline intravenously or intraperitoneally 3-4 days before the fusion.

  • Spleen Harvest: Aseptically remove the spleen from the immunized mouse and place it in a sterile petri dish containing serum-free medium.

  • Cell Suspension: Gently tease the spleen apart using sterile forceps or by passing it through a sterile mesh screen to create a single-cell suspension.

  • Red Blood Cell Lysis: Lyse the red blood cells by treating the cell suspension with a lysis buffer (e.g., ACK lysis buffer) for a few minutes, followed by washing with serum-free medium.

  • Cell Counting: Count the viable spleen cells using a hemocytometer.

Cell Fusion Protocol with PEG 8000
  • Cell Mixture: Mix the prepared spleen cells and myeloma cells in a sterile 50 mL conical tube. The ratio of spleen cells to myeloma cells can vary, with common ratios being 5:1 or 10:1.

  • Centrifugation: Co-pellet the cell mixture by centrifugation at 200 x g for 10 minutes to ensure close cell-to-cell contact.

  • Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the cell pellet.

  • Cell Pellet Loosening: Gently tap the tube to loosen the cell pellet.

  • Addition of PEG 8000: Slowly add 1 mL of pre-warmed (37°C) 50% (w/v) PEG 8000 solution to the cell pellet over 1 minute while gently stirring or tapping the tube.

  • Incubation: Continue to gently swirl the tube for another 1-2 minutes at 37°C to allow for cell fusion.

  • Dilution of PEG: Gradually dilute the PEG by slowly adding 1 mL of serum-free medium over 1 minute, followed by another 9 mL of medium over the next 3-4 minutes.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 10 minutes.

  • Resuspension: Gently resuspend the cell pellet in HAT selection medium.

Post-Fusion Selection and Hybridoma Screening

a. HAT Selection:

  • Principle: The HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium is used to selectively grow hybridoma cells. Aminopterin blocks the de novo nucleotide synthesis pathway. Myeloma cells, being HGPRT-deficient, cannot use the salvage pathway and will die. Spleen cells have a limited lifespan in culture. Only the hybridoma cells, which inherit the immortality of myeloma cells and a functional HGPRT gene from the spleen cells, can survive by utilizing the salvage pathway with the supplied hypoxanthine and thymidine.[7][8][9]

  • Plating: Plate the resuspended cells in 96-well culture plates at a desired density. Feeder cells, such as peritoneal macrophages, can be added to support the growth of hybridomas.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Medium Change: After 5-7 days, replace half of the medium with fresh HAT medium. Subsequently, change the medium every 2-3 days. Hybridoma colonies should be visible within 10-14 days.

b. Screening of Hybridoma Supernatants:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method for screening hybridoma supernatants for the presence of the desired antibody.

    • Antigen Coating: Coat the wells of a 96-well ELISA plate with the antigen of interest.

    • Blocking: Block the uncoated sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).

    • Supernatant Addition: Add the hybridoma culture supernatants to the wells and incubate.

    • Secondary Antibody: Add an enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., HRP-conjugated anti-mouse IgG).

    • Substrate Addition: Add a suitable substrate for the enzyme to produce a colorimetric reaction.

    • Detection: Measure the absorbance at the appropriate wavelength using a plate reader. Wells with high absorbance values indicate the presence of the desired antibody.

Data Presentation

Table 1: Recommended Parameters for PEG 8000-Mediated Cell Fusion
ParameterRecommended Value/RangeNotes
Spleen Cell to Myeloma Cell Ratio 5:1 to 10:1A higher ratio of spleen cells increases the chances of fusing with an antibody-producing B cell.
PEG 8000 Concentration 50% (w/v) in serum-free mediumThe concentration can be optimized, but 50% is a standard starting point.
PEG Incubation Time 1-2 minutesProlonged exposure to PEG can be toxic to cells.
Centrifugation Speed (Pre-fusion) 200 x g for 10 minutesEnsures gentle pelleting and close cell contact.
Centrifugation Speed (Post-fusion) 200 x g for 10 minutesTo collect the fused cells.
Temperature 37°CPre-warming the PEG solution and performing the fusion at this temperature is crucial.
Table 2: Representative ELISA Results for Hybridoma Screening
Well IDSupernatant DilutionOD (450 nm) - TestOD (450 nm) - Negative ControlResult
A11:101.8520.105Positive
A21:100.1500.110Negative
B11:102.1080.108Positive
Positive ControlN/A2.500N/AValid
Negative ControlN/AN/A0.100Valid

Note: Absorbance values are for illustrative purposes. A positive result is typically defined as an OD value significantly higher (e.g., >3 times) than the negative control.

Mandatory Visualization

Experimental Workflow for Hybridoma Production

Hybridoma_Production_Workflow cluster_preparation Cell Preparation cluster_fusion Cell Fusion cluster_selection_screening Selection & Screening Immunization Immunization of Mouse with Antigen Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest Spleen_Cells Spleen Cell Suspension Spleen_Harvest->Spleen_Cells Cell_Mixing Mix Spleen and Myeloma Cells Spleen_Cells->Cell_Mixing Myeloma_Culture Myeloma Cell Culture (HGPRT-) Myeloma_Cells Myeloma Cells Myeloma_Culture->Myeloma_Cells Myeloma_Cells->Cell_Mixing Centrifugation1 Centrifugation Cell_Mixing->Centrifugation1 PEG_Addition Add PEG 8000 Centrifugation1->PEG_Addition Fusion Cell Fusion PEG_Addition->Fusion PEG_Dilution Dilute PEG Fusion->PEG_Dilution Centrifugation2 Centrifugation PEG_Dilution->Centrifugation2 Resuspension Resuspend in HAT Medium Centrifugation2->Resuspension Plating Plate Cells in 96-well Plates Resuspension->Plating HAT_Selection HAT Selection (10-14 days) Plating->HAT_Selection Colony_Growth Hybridoma Colony Growth HAT_Selection->Colony_Growth Supernatant_Screening Screen Supernatants (ELISA) Colony_Growth->Supernatant_Screening Positive_Clones Identify Positive Clones Supernatant_Screening->Positive_Clones Cloning_Expansion Subcloning and Expansion Positive_Clones->Cloning_Expansion Antibody_Production Monoclonal Antibody Production Cloning_Expansion->Antibody_Production PEG_Fusion_Mechanism cluster_initial Initial State cluster_peg_action PEG Action cluster_fusion_process Fusion Process cluster_final Final Product Spleen_Cell Spleen Cell Cell_Aggregation Cell Aggregation (Dehydration) Spleen_Cell->Cell_Aggregation Myeloma_Cell Myeloma Cell Myeloma_Cell->Cell_Aggregation Membrane_Contact Close Membrane Contact Cell_Aggregation->Membrane_Contact Membrane_Destabilization Membrane Destabilization Membrane_Contact->Membrane_Destabilization Lipid_Bilayer_Fusion Lipid Bilayer Fusion Membrane_Destabilization->Lipid_Bilayer_Fusion Heterokaryon_Formation Heterokaryon Formation Lipid_Bilayer_Fusion->Heterokaryon_Formation Hybridoma_Cell Hybridoma Cell Heterokaryon_Formation->Hybridoma_Cell

References

Preparation of a Sterile 50% (w/v) Polyethylene Glycol (PEG) 8000 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) 8000, a high molecular weight polymer, is a versatile and widely utilized excipient in the fields of biotechnology, pharmaceutical sciences, and molecular biology. Its ability to induce macromolecular crowding, precipitate proteins and nucleic acids, and facilitate cell fusion makes it an indispensable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the preparation, sterilization, and quality control of a 50% (w/v) PEG 8000 stock solution, ensuring its suitability for a range of sensitive applications.

A sterile 50% PEG 8000 solution is frequently employed in various protocols, including:

  • Precipitation of biomolecules: It is a common agent for the precipitation of proteins, nucleic acids (DNA and RNA), and viruses from solution.[1][2][3]

  • Cell fusion (hybridoma technology): PEG is used to fuse cells, a critical step in the production of monoclonal antibodies.[1]

  • Biopharmaceutical formulation: It can act as a stabilizer and solubilizing agent for therapeutic proteins and peptides.[4][5]

  • Drug delivery systems: PEGylation, the process of attaching PEG chains to drug molecules, can improve their pharmacokinetic and pharmacodynamic properties.[4]

  • Protein crystallization: It is widely used as a precipitant in protein crystallography to facilitate the growth of high-quality crystals.[1][2]

This protocol outlines two validated methods for the sterilization of a 50% PEG 8000 solution: sterile filtration and autoclaving. The choice of method depends on the specific application and the heat sensitivity of any other components in the final solution.

Materials and Equipment

Materials
  • Polyethylene Glycol 8000 (powder, molecular biology grade)

  • Nuclease-free water (for molecular biology applications) or Water for Injection (WFI) (for pharmaceutical applications)

  • Sterile, empty storage bottles (glass or polypropylene)

  • 0.22 µm sterile syringe filters or vacuum filtration units

  • Syringes (appropriate volume for filtration)

  • Autoclave bags and indicator tape (if autoclaving)

Equipment
  • Analytical balance

  • Graduated cylinders or volumetric flasks

  • Magnetic stirrer and stir bars

  • Autoclave

  • Laminar flow hood or biological safety cabinet

  • pH meter

  • Viscometer (optional, for quality control)

  • Osmometer (optional, for quality control)

Quantitative Data Summary

Physical and Chemical Properties of PEG 8000
PropertyValueReference
Average Molecular Weight7,000 - 9,000 g/mol [6][7]
AppearanceWhite to off-white solid flakes or powder[8]
Melting Point55 - 62 °C[6]
pH (5% aqueous solution at 25°C)4.5 - 7.5[6][8]
Solubility in Water (at 20°C)Approximately 62% by weight[6]
Density (at 70°C)1.0863 g/cm³[6]
Properties of 50% (w/v) PEG 8000 Solution
PropertyValueReference
AppearanceClear, viscous solution[1]
Density (at 277 K / 4°C)Linear variation with concentration, slightly higher than water[9]
Viscosity (at 277 K / 4°C)Significantly higher than water, dependent on shear rate[9]

Note: Precise density and viscosity values can vary depending on the specific lot of PEG 8000 and the temperature. It is recommended to measure these parameters for critical applications.

Experimental Protocols

Preparation of a 50% (w/v) PEG 8000 Solution

This protocol describes the preparation of 1 liter of 50% (w/v) PEG 8000 solution. Adjust volumes as needed.

  • Weighing: Accurately weigh 500 g of high-purity PEG 8000 powder using an analytical balance.

  • Dissolution:

    • Transfer the PEG 8000 powder to a sterile 2 L beaker or flask containing a magnetic stir bar.

    • Add approximately 700 mL of nuclease-free water or WFI.

    • Place the beaker on a magnetic stirrer and stir at a moderate speed. Gentle heating (up to 50°C) can be applied to facilitate dissolution, but avoid boiling.

    • Continue stirring until the PEG 8000 is completely dissolved. This may take a considerable amount of time due to the high viscosity of the solution.

  • Volume Adjustment:

    • Once fully dissolved, transfer the solution to a 1 L graduated cylinder or volumetric flask.

    • Rinse the original beaker with a small amount of nuclease-free water or WFI and add the rinsing to the graduated cylinder.

    • Bring the final volume to 1 L with nuclease-free water or WFI.

    • Mix the solution thoroughly by inversion or continued stirring until homogeneous.

Sterilization Methods

This is the preferred method for applications sensitive to potential heat-induced degradation of PEG 8000. Due to the high viscosity of the 50% solution, filtration can be challenging.

  • Pre-filtration (Optional but Recommended): To prevent clogging of the final sterile filter, it is advisable to first pass the solution through a larger pore size pre-filter (e.g., 0.45 µm).

  • Sterile Filtration:

    • In a laminar flow hood or biological safety cabinet, draw the 50% PEG 8000 solution into a large sterile syringe.

    • Aseptically attach a 0.22 µm sterile syringe filter to the syringe. For larger volumes, a sterile vacuum filtration unit with a 0.22 µm membrane is recommended.

    • Slowly and steadily apply pressure to the syringe plunger to force the solution through the filter into a sterile collection bottle. High pressure may be required.

    • If using a vacuum filtration unit, apply a vacuum to draw the solution through the membrane.

  • Aseptic Aliquoting and Storage:

    • Aseptically aliquot the sterile solution into smaller, sterile, and clearly labeled containers.

    • Store at room temperature or 4°C. Protect from light.

Autoclaving is a simpler method for sterilization but may not be suitable for all applications as it can potentially lead to some degradation of the PEG polymer.

  • Preparation for Autoclaving:

    • Dispense the prepared 50% PEG 8000 solution into autoclave-safe bottles. Do not fill the bottles to more than 75% of their capacity to allow for expansion.

    • Loosely cap the bottles to allow for pressure equalization.

    • Place the bottles in an autoclave-safe secondary container.

    • Apply autoclave indicator tape to the bottles.

  • Autoclaving Cycle:

    • Autoclave at 121°C for 20-30 minutes using a liquid cycle.

  • Post-Autoclaving:

    • After the cycle is complete and the temperature has returned to a safe level, carefully remove the bottles from the autoclave.

    • Tighten the caps and allow the solution to cool to room temperature.

    • Store at room temperature or 4°C. Protect from light.

Quality Control

To ensure the quality and consistency of the prepared sterile 50% PEG 8000 stock solution, the following quality control tests are recommended:

ParameterMethodAcceptance Criteria
Sterility Direct inoculation or membrane filtration followed by incubation on appropriate growth media (e.g., Tryptic Soy Broth, Sabouraud Dextrose Agar).No microbial growth observed after the specified incubation period.
pH Potentiometric measurement using a calibrated pH meter.Within a specified range, typically 5.0 - 8.0.
Appearance Visual inspection against a white and black background.Clear, colorless to slightly yellowish, and free of visible particulates.
Endotoxin (for in vivo applications) Limulus Amebocyte Lysate (LAL) test.Below the specified endotoxin limit for the intended application.
Concentration (optional) Refractive index measurement or analytical methods like size-exclusion chromatography.Within ±5% of the target concentration (50% w/v).

Diagrams

experimental_workflow start Start weigh_peg Weigh 500g PEG 8000 start->weigh_peg dissolve_peg Dissolve in ~700mL Nuclease-Free Water weigh_peg->dissolve_peg adjust_volume Adjust Final Volume to 1L dissolve_peg->adjust_volume solution_prepared 50% PEG 8000 Solution (Non-Sterile) adjust_volume->solution_prepared sterilization_choice Choose Sterilization Method solution_prepared->sterilization_choice filter_sterilize Sterile Filtration (0.22 µm) sterilization_choice->filter_sterilize  Method A autoclave Autoclaving (121°C, 20-30 min) sterilization_choice->autoclave  Method B sterile_solution Sterile 50% PEG 8000 Stock Solution filter_sterilize->sterile_solution autoclave->sterile_solution qc_testing Quality Control Testing (Sterility, pH, Appearance) sterile_solution->qc_testing storage Store at Room Temperature or 4°C qc_testing->storage end End storage->end

Caption: Experimental workflow for the preparation of a sterile 50% PEG 8000 stock solution.

signaling_pathway cluster_applications Applications of Sterile 50% PEG 8000 cluster_outcomes Desired Outcomes biomolecule_precipitation Biomolecule Precipitation (Proteins, DNA, RNA, Viruses) purified_biomolecules Purified Biomolecules biomolecule_precipitation->purified_biomolecules cell_fusion Cell Fusion (Hybridoma Technology) monoclonal_antibodies Monoclonal Antibodies cell_fusion->monoclonal_antibodies biopharmaceutical_formulation Biopharmaceutical Formulation (Stabilization, Solubilization) stable_drug_products Stable Drug Products biopharmaceutical_formulation->stable_drug_products drug_delivery Drug Delivery (PEGylation) improved_therapeutics Improved Therapeutics drug_delivery->improved_therapeutics protein_crystallization Protein Crystallization protein_structures 3D Protein Structures protein_crystallization->protein_structures

Caption: Key applications and outcomes of using sterile 50% PEG 8000 in research and development.

References

Application Notes: Inducing Osmotic Stress in Plant Seedlings with Polyethylene Glycol (PEG) 8000

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) is a chemically inert, non-ionic, and water-soluble polymer that is not readily absorbed by plants.[1][2] Due to its high molecular weight, PEG 8000 cannot pass through the plant cell wall, making it an ideal osmoticum to simulate drought or water stress in a controlled laboratory environment.[3] By dissolving PEG 8000 in a nutrient solution or growth medium, the water potential of the medium is lowered, which in turn limits the availability of water to the plant seedlings, thereby inducing osmotic stress.[4][5] This method is widely used by researchers to screen for drought-tolerant genotypes and to study the physiological, biochemical, and molecular responses of plants to water deficit conditions.[1][2]

Mechanism of Action

PEG 8000 induces osmotic stress by creating a solution with a lower water potential than that of the plant's root cells. This negative water potential gradient makes it more difficult for the plant to absorb water, mimicking the conditions of dry soil.[1][5] The plant responds to this perceived water deficit by initiating a cascade of signaling pathways and physiological adjustments to conserve water and protect cellular structures.

Advantages of Using PEG 8000

  • Controlled and Reproducible Stress: PEG allows for the precise control and reproducibility of the osmotic potential of the growth medium, which can be challenging to achieve in soil-based experiments.[4][6]

  • Uniform Stress Application: In hydroponic or agar-based systems, PEG ensures that all seedlings are exposed to a uniform level of osmotic stress.

  • Non-Toxic: At typical concentrations used for stress induction, PEG 8000 is generally considered non-toxic to plants.[2]

  • High Molecular Weight: The large size of PEG 8000 molecules prevents them from entering the plant tissue, ensuring that the stress effect is primarily osmotic and not due to chemical toxicity.[3]

Considerations and Limitations

  • Viscosity: High concentrations of PEG 8000 can increase the viscosity of the solution, which may reduce oxygen availability to the roots. It is advisable to ensure proper aeration of hydroponic solutions.

  • Temperature Sensitivity: The water potential of a PEG solution can be influenced by temperature.[2][7] It is important to maintain a constant temperature during experiments.[2]

  • Not a Perfect Drought Simulation: While PEG-induced osmotic stress is a valuable tool, it does not perfectly replicate all aspects of natural drought, which also involves changes in soil structure and nutrient availability.[6][8] Results from PEG studies should ideally be validated under field conditions.[6]

Experimental Protocols

Protocol 1: Seed Germination Assay under Osmotic Stress

This protocol is designed to assess the effect of PEG 8000-induced osmotic stress on the germination of plant seeds.

Materials:

  • Plant seeds of interest

  • PEG 8000

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • Forceps

  • Incubator or growth chamber

  • 0.1% Mercuric Chloride (HgCl2) or 2.5% Sodium Hypochlorite for surface sterilization[2][5]

Procedure:

  • Prepare PEG 8000 Solutions: Prepare a series of PEG 8000 solutions of varying concentrations (e.g., 5%, 10%, 15%, 20% w/v) in distilled water.[4][5] A control solution of distilled water (0% PEG) should also be prepared. The relationship between PEG 8000 concentration and osmotic potential is provided in Table 1.

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash seeds with 0.1% HgCl2 for 3 minutes or 2.5% sodium hypochlorite for 5-10 minutes, followed by several rinses with sterile distilled water.[2][5]

  • Plating: Place two layers of sterile filter paper in each petri dish. Pipette 5 mL of the respective PEG solution (or distilled water for the control) onto the filter paper to ensure it is thoroughly moistened.[5]

  • Sowing: Arrange a known number of seeds (e.g., 10-50) evenly on the moistened filter paper in each petri dish using sterile forceps.[1]

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber or incubator with controlled temperature and light conditions (e.g., 22°C, 16/8h light/dark photoperiod).[2][9]

  • Data Collection: Monitor the seeds daily. A seed is considered germinated when the radicle has emerged. Record the germination percentage, germination rate, root length, and shoot length at predetermined time points (e.g., 7, 14, and 21 days).[10]

Protocol 2: Hydroponic Seedling Treatment for Osmotic Stress

This protocol describes the application of osmotic stress to seedlings grown in a liquid nutrient solution.

Materials:

  • Plant seedlings (pre-germinated)

  • PEG 8000

  • Hydroponic nutrient solution (e.g., Hoagland or Murashige and Skoog)

  • Beakers, flasks, or other containers for hydroponic culture

  • Aeration system (optional but recommended)

  • Growth chamber or greenhouse

Procedure:

  • Seedling Preparation: Germinate seeds and grow seedlings in a standard hydroponic solution until they reach the desired growth stage (e.g., 6 days old for wheat seedlings).[9]

  • Prepare Treatment Solutions: Prepare the hydroponic nutrient solution containing the desired concentrations of PEG 8000. For example, transfer 6-day-old wheat seedlings to solutions containing different concentrations of PEG 8000 (w/v).[9] To avoid osmotic shock, it is often recommended to apply the stress gradually.

  • Stress Application: Carefully transfer the seedlings from the standard nutrient solution to the PEG-containing solutions. Ensure the roots are fully submerged. The pH of the solution should be adjusted to between 5.8 and 6.0.[11]

  • Growth Conditions: Place the hydroponic setups in a controlled environment with appropriate light, temperature, and humidity.[2] If not using an aeration system, replace the nutrient solution every 2-3 days to ensure adequate oxygen supply and maintain the desired PEG concentration.[11]

  • Duration of Treatment: The duration of the stress treatment can vary from a few hours to several days or weeks, depending on the research objectives and the plant species' tolerance.[9][12] For example, wheat seedlings can be treated for 8 to 72 hours.[9]

  • Assessment: After the treatment period, harvest the seedlings to measure various physiological and biochemical parameters, such as relative water content, chlorophyll content, proline accumulation, and biomass (fresh and dry weight).[11][13]

Data Presentation

Table 1: PEG 8000 Concentration and Corresponding Osmotic Potential

PEG 8000 Concentration (g/L)PEG 8000 Concentration (%)Osmotic Potential (MPa)
00-0.033 (Control)
10010-0.301
15015-0.4 to -0.6
20020-0.8
30030-1.0 to -1.2

Note: The exact osmotic potential can vary with temperature and the specific batch of PEG 8000.[2][7] It is recommended to measure the osmotic potential of the solutions using an osmometer for precise experiments.[3]

Table 2: Effect of PEG 8000-Induced Osmotic Stress on Wheat Seedling Growth

TreatmentShoot Length (cm)Root Length (cm)Shoot Fresh Weight (g)Root Fresh Weight (g)
Control (0% PEG)12.510.20.580.45
10% PEG10.8 (-14%)8.5 (-17%)0.41 (-30%)0.32 (-29%)
15% PEG9.2 (-26%)7.1 (-30%)0.33 (-43%)0.25 (-44%)

Data compiled and generalized from studies on wheat seedlings.[11][13] The percentage change from the control is shown in parentheses.

Table 3: Effect of PEG 8000 Concentration on Survival Rate of Salvia and Marigold Seedlings

PEG 8000 (g/L)Survival Rate (%) - SalviaSurvival Rate (%) - Marigold
0 - 50~100~100
62< 80~80
70< 20< 40
83< 10< 20

Data adapted from a study on bedding plants, showing a sharp decline in survival above 50 g/L of PEG 8000.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Seed Selection & Sterilization C Seed Germination on PEG-infused Media A->C D Seedling Growth in Hydroponics with PEG A->D B Preparation of PEG 8000 Solutions (Varying Conc.) B->C B->D E Morphological Measurements (Root/Shoot Length, Biomass) C->E D->E F Physiological Assays (RWC, Chlorophyll) D->F G Biochemical Analysis (Proline, MDA) D->G

Caption: Experimental workflow for inducing and assessing osmotic stress.

osmotic_stress_pathway cluster_response Plant Responses A PEG 8000 in Medium (Low Water Potential) B Osmotic Stress Perception (Root Cells) A->B C Signal Transduction Cascade (ABA, ROS, Ca2+) B->C D Gene Expression Changes (Stress-responsive genes) C->D E Physiological Adjustments (Stomatal Closure, Root Growth Alteration) D->E F Metabolic Changes (Osmolyte Accumulation, e.g., Proline) D->F G Cellular Protection (Antioxidant Enzymes) D->G

Caption: Simplified signaling pathway of plant response to osmotic stress.

logical_relationship A Increasing PEG 8000 Concentration B Decreasing Water Potential of Medium A->B leads to C Increasing Severity of Osmotic Stress B->C results in D Increased Physiological & Biochemical Responses (e.g., Reduced Growth) C->D triggers

Caption: Relationship between PEG concentration and stress severity.

References

Application Notes and Protocols: PEG 8000 as a Cryoprotectant for Long-Term Cell Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell lines, ensuring the preservation of their genetic integrity and functional characteristics. While dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice, its inherent cytotoxicity has driven the search for less toxic alternatives. Polyethylene glycol 8000 (PEG 8000), a high-molecular-weight polymer, presents a promising option as a non-penetrating cryoprotectant. This document provides detailed application notes and protocols for the use of PEG 8000 in the long-term cryopreservation of mammalian cells.

The primary mechanism of non-penetrating cryoprotectants like PEG 8000 involves the induction of osmotic dehydration of cells before freezing, which reduces the formation of damaging intracellular ice crystals.[1][2] Additionally, PEG can stabilize cellular membranes and delay ice crystallization in the extracellular environment.[3]

Quantitative Data Summary

The available quantitative data on the efficacy of PEG 8000 as a primary cryoprotectant for long-term cell storage is limited. Much of the research has focused on its effects on proteins or its use in combination with other cryoprotectants. The following tables summarize pertinent findings. It is crucial to note that post-thaw viability can decrease over time, and initial measurements may not fully reflect the success of cryopreservation.[4]

Table 1: Post-Thaw Viability and Recovery with 8 kDa PEG in Combination with DMSO [4]

Cell LineCryoprotectantTime Post-ThawViability (%)Total Cell Recovery (%)
A54920 mg/mL 8 kDa PEG + 2.5% DMSO0 hours~90%~36%
A54920 mg/mL 8 kDa PEG + 2.5% DMSO6 hours~85%Decreased from 0h
A54920 mg/mL 8 kDa PEG + 2.5% DMSO24 hours~80%Decreased from 0h
SW48020 mg/mL 8 kDa PEG + 2.5% DMSO0 hours90-95%Not Reported
SW48020 mg/mL 8 kDa PEG + 2.5% DMSO6 hours<60% (in one instance)Not Reported
SW48020 mg/mL 8 kDa PEG + 2.5% DMSO24 hours16% (in one instance)Not Reported

Table 2: Long-Term Storage Viability Data (Primarily DMSO-based for Comparison) [5][6]

Cell LineCryopreservation MediumStorage DurationStorage TemperaturePost-Thaw Viability (%)
HepG2Cell Banker 1 (DMSO-based)8 years-80°C~96%
HepG2Cell Banker 1 (DMSO-based)8 yearsLiquid Nitrogen~96%
Bovine Carotid Artery Endothelial CellsCell Banker 1 (DMSO-based)8 years-80°C~94%
HeLa5% DMSO in FBS/Medium6 months-80°CHigh
Hematopoietic Stem CellsUncontrolled-rate freezingMedian 868 days-80°CMedian 94.8%

Signaling Pathways and Experimental Workflow

Cryopreservation-Induced Cellular Stress and Putative Protective Mechanisms of PEG 8000

Cryopreservation induces a cascade of cellular stresses, including osmotic stress, oxidative stress, and the formation of intracellular ice, which can trigger apoptotic pathways. PEG 8000, as a non-penetrating cryoprotectant, is thought to mitigate these stresses primarily through extracellular mechanisms.

G cluster_0 Cryopreservation Stress cluster_1 Cellular Damage cluster_2 Apoptotic Signaling cluster_3 PEG 8000 Protective Actions Ice Formation Ice Formation Membrane Damage Membrane Damage Ice Formation->Membrane Damage Osmotic Stress Osmotic Stress Osmotic Stress->Membrane Damage Oxidative Stress (ROS) Oxidative Stress (ROS) Oxidative Stress (ROS)->Membrane Damage Protein Denaturation Protein Denaturation Oxidative Stress (ROS)->Protein Denaturation DNA Damage DNA Damage Oxidative Stress (ROS)->DNA Damage Mitochondrial Pathway Mitochondrial Pathway Membrane Damage->Mitochondrial Pathway DNA Damage->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death Extracellular Vitrification Extracellular Vitrification Extracellular Vitrification->Ice Formation Osmotic Dehydration Osmotic Dehydration Osmotic Dehydration->Ice Formation Membrane Stabilization Membrane Stabilization Membrane Stabilization->Membrane Damage

Caption: Cryo-stress and PEG 8000 protection.

Experimental Workflow for Cell Cryopreservation using PEG 8000

The following diagram outlines the general workflow for cryopreserving mammalian cells with a PEG 8000-based cryopreservation medium.

G start Start: Healthy, Log-Phase Cell Culture harvest Harvest Cells (e.g., Trypsinization for Adherent Cells) start->harvest wash Wash and Centrifuge Cells harvest->wash resuspend Resuspend Cell Pellet in Pre-chilled PEG 8000 Cryopreservation Medium wash->resuspend aliquot Aliquot Cell Suspension into Cryovials resuspend->aliquot cool Controlled Cooling (-1°C/minute) to -80°C aliquot->cool store Transfer to Long-Term Storage (Liquid Nitrogen Vapor Phase) cool->store end_storage Cells Stored Long-Term store->end_storage thaw Rapid Thawing in 37°C Water Bath end_storage->thaw Months/Years Later remove_cpa Dilute and Centrifuge to Remove Cryopreservation Medium thaw->remove_cpa replate Re-plate Cells in Fresh Culture Medium remove_cpa->replate analyze Post-Thaw Analysis (Viability, Attachment, Function) replate->analyze end_analysis End: Viable, Functional Cell Culture analyze->end_analysis

Caption: PEG 8000 cryopreservation workflow.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific cell lines. It is recommended to first test the protocol on a small batch of cells.

Protocol 1: Preparation of PEG 8000 Cryopreservation Medium

Materials:

  • PEG 8000 (Molecular Biology Grade)

  • Basal medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 20% (w/v) stock solution of PEG 8000 by dissolving 20 g of PEG 8000 powder in a final volume of 100 mL of basal medium. Gentle warming and stirring may be required to fully dissolve the PEG.

  • Sterilize the 20% PEG 8000 stock solution by passing it through a 0.22 µm filter.

  • To prepare the final cryopreservation medium (10% PEG 8000), mix the following components under sterile conditions:

    • 50% (v/v) 20% PEG 8000 stock solution

    • 40% (v/v) Fetal Bovine Serum (FBS)

    • 10% (v/v) Basal medium

  • The final concentrations will be approximately 10% PEG 8000 and 40% FBS.

  • Store the prepared cryopreservation medium at 4°C for up to two weeks.

Protocol 2: Cryopreservation of Adherent Mammalian Cells

Materials:

  • Healthy, sub-confluent (70-80%) culture of adherent cells

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Complete growth medium

  • PEG 8000 Cryopreservation Medium (pre-chilled to 4°C)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Aspirate the growth medium from the cell culture flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach (typically 2-5 minutes).

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

  • Transfer the cell suspension to a sterile conical tube and perform a viable cell count (e.g., using a hemocytometer and trypan blue). Cell viability should be >90%.[7]

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Carefully aspirate the supernatant, leaving a cell pellet.

  • Gently resuspend the cell pellet in the pre-chilled PEG 8000 Cryopreservation Medium to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Immediately aliquot 1 mL of the cell suspension into each labeled cryovial.

  • Place the cryovials into a controlled-rate freezing container and place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[7]

  • After 24 hours, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Protocol 3: Cryopreservation of Suspension Mammalian Cells

Materials:

  • Healthy, log-phase culture of suspension cells

  • Complete growth medium

  • PEG 8000 Cryopreservation Medium (pre-chilled to 4°C)

  • Sterile cryovials

  • Controlled-rate freezing container

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Transfer the suspension cell culture to a sterile conical tube.

  • Perform a viable cell count. Viability should be >90%.[7]

  • Centrifuge the cell suspension at 150-200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in pre-chilled PEG 8000 Cryopreservation Medium to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Follow steps 9-11 from Protocol 2 for aliquoting, freezing, and long-term storage.

Protocol 4: Post-Thaw Analysis of Cryopreserved Cells

Materials:

  • Cryopreserved cells

  • 37°C water bath

  • Complete growth medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Cell culture flasks or plates

  • Trypan blue solution and hemocytometer

  • Reagents for functional assays (e.g., MTT, BrdU incorporation)

Procedure:

  • Thawing:

    • Rapidly thaw a cryovial by immersing it in a 37°C water bath, agitating gently until only a small ice crystal remains.[8]

    • Wipe the outside of the vial with 70% ethanol before opening in a sterile hood.

  • Removal of Cryoprotectant:

    • Slowly transfer the contents of the cryovial into a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant containing the cryopreservation medium.

  • Cell Culture and Viability Assessment:

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

    • Take a small aliquot for a viable cell count using trypan blue to determine immediate post-thaw viability.

    • Seed the remaining cells into a new culture flask or plate at an appropriate density.

  • Post-Thaw Monitoring and Functional Assays:

    • Incubate the cells under standard conditions (37°C, 5% CO2).

    • Monitor cell attachment (for adherent cells) and morphology over the next 24-48 hours.

    • Perform cell viability and proliferation assays (e.g., MTT or trypan blue exclusion) at 24, 48, and 72 hours post-thaw to assess recovery and growth.

    • Conduct cell-specific functional assays to confirm the maintenance of desired cellular functions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low post-thaw viability- Poor cell health before freezing.- Suboptimal cell density.- Incorrect cooling rate.- Slow thawing.- Use cells in the logarithmic growth phase with >90% viability.- Optimize cell concentration (1-5 x 10^6 cells/mL).- Ensure a cooling rate of -1°C/minute.- Thaw cells rapidly in a 37°C water bath.
Cell clumping after thawing- High cell density in cryovial.- Presence of DNA from dead cells.- Reduce cell concentration during cryopreservation.- Add DNase I to the post-thaw medium.
Poor attachment of adherent cells- Damage to cell surface proteins.- Delayed apoptosis.- Handle cells gently during harvesting.- Allow cells 24-48 hours to recover and attach.- Re-evaluate post-thaw viability after 24 hours.
No or slow cell growth- Low initial viability.- Sub-lethal cryoinjury.- Re-optimize the entire cryopreservation protocol.- Seed cells at a higher density post-thaw.

Conclusion

PEG 8000 offers a potentially less toxic alternative to DMSO for the cryopreservation of mammalian cells. However, the available data, particularly for long-term storage, is not as extensive as for traditional methods. The protocols provided here serve as a starting point for developing an optimized cryopreservation strategy using PEG 8000. It is imperative for researchers to empirically determine the optimal conditions for their specific cell lines and to conduct thorough post-thaw analyses, including functional assays, to validate the preservation of cellular integrity and function over time. The observation that initial high viability may not correlate with long-term recovery underscores the importance of extended post-thaw monitoring.[4]

References

Application Notes and Protocols: Leveraging PEG 8000 in Cell-Free Protein Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid and efficient protein production, enabling applications from high-throughput screening to on-demand biomanufacturing. The open nature of CFPS systems allows for the precise control and optimization of reaction conditions, a feat not easily achieved in living cells. One critical component often utilized to enhance protein yields is Polyethylene Glycol 8000 (PEG 8000). This document provides detailed application notes and protocols for the effective use of PEG 8000 in cell-free protein expression systems.

PEG 8000 is a water-soluble polymer commonly employed as a macromolecular crowding agent to mimic the densely packed intracellular environment.[1][2] The presence of such agents can significantly influence the thermodynamics and kinetics of biochemical reactions, including transcription and translation, by effectively increasing the concentration of macromolecules.[1][3] However, the effects of PEG 8000 are multifaceted, with optimal concentrations being crucial for maximizing protein synthesis.

Mechanism of Action: The Dual Role of PEG 8000

PEG 8000 primarily functions as a macromolecular crowding agent in CFPS reactions. This "crowding effect" has been observed to have distinct and sometimes opposing effects on the two key stages of protein synthesis: transcription and translation.

Transcription Enhancement: At certain concentrations, PEG 8000 can substantially enhance the transcription of DNA into mRNA.[3][4] By effectively increasing the concentration of transcriptional machinery components, such as RNA polymerase and transcription factors, it promotes their association with the DNA template, leading to a higher yield of mRNA.

Translational Inhibition at High Concentrations: Conversely, high concentrations of PEG 8000 can be inhibitory to the translation process.[3][4] This may be due to several factors, including PEG-induced precipitation of essential protein components of the translational machinery or non-specific binding that hinders their function.[3]

This dual effect highlights the importance of optimizing the PEG 8000 concentration for the specific protein and CFPS system being used. Different proteins may have varying optimal PEG 8000 concentrations for maximal expression.[1][2]

Figure 1. Dual effect of PEG 8000 in CFPS.

Quantitative Data Summary

The concentration of PEG 8000 is a critical parameter influencing protein yield. The following tables summarize quantitative data from various studies, demonstrating the impact of PEG 8000 on the synthesis of different proteins.

ProteinCFPS SystemPEG 8000 Conc. (% w/v)Relative Protein Yield (%)Reference
sfGFPIn-house E. coli2100 (Reference)[2]
sfGFPIn-house E. coli>5Decreased[1][2]
thscGAS-sfGFPIn-house E. coli2100 (Reference, 0.13 ± 0.02 mg/mL)[2]
Renilla LuciferaseWheat Germ Extract0 - 5.4Increased Transcription[4]
Renilla LuciferaseWheat Germ Extract>10Inhibited Transcription[4]
Firefly LuciferaseWheat Germ Extract2 - 5Improved Expression[4]
Firefly LuciferaseWheat Germ Extract>10Inhibited Expression[4]
eYFPCHO lysate1 and 2Varied with PEG MW[5]

Note: Protein yields are often reported relative to a standard condition, and absolute yields can vary significantly between different CFPS systems and target proteins.

Experimental Protocols

Protocol 1: Standard Cell-Free Protein Synthesis with PEG 8000

This protocol provides a general workflow for a batch-based CFPS reaction using an E. coli extract, incorporating PEG 8000.

Materials:

  • Cell-free extract (e.g., E. coli lysate)

  • Reaction buffer mix (containing amino acids, NTPs, energy source, salts)

  • DNA template (plasmid or linear)

  • PEG 8000 stock solution (e.g., 20% w/v, sterile filtered)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all components (cell-free extract, reaction buffer, DNA template, PEG 8000 stock) on ice.

  • Prepare Reaction Mix: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order. The volumes can be scaled as needed. A typical reaction volume is 15-50 µL.

ComponentStock ConcentrationVolume for 15 µL reactionFinal Concentration
Nuclease-free water-to 15 µL-
Reaction Buffer MixVaries4.5 µLVaries
PEG 800020% (w/v)1.5 µL2% (w/v)
DNA Template100 ng/µL1.5 µL10 ng/µL
Cell-free ExtractVaries5 µL33.3% (v/v)
  • Mix Gently: Gently mix the reaction by pipetting up and down. Avoid vortexing to prevent denaturation of proteins in the extract.

  • Incubation: Incubate the reaction at the optimal temperature for the specific cell-free extract (typically 29-37°C) for 2-8 hours. Incubation can be performed in a thermocycler, incubator, or water bath.

  • Analysis: Following incubation, the synthesized protein can be analyzed by various methods such as SDS-PAGE, Western blotting, or functional assays (e.g., fluorescence for fluorescent proteins).

Protocol1_Workflow Start Start Thaw_Reagents Thaw Reagents on Ice Start->Thaw_Reagents Prepare_Mix Prepare Reaction Mix Thaw_Reagents->Prepare_Mix Add_Components Add Water, Buffer, PEG 8000, DNA, Extract Prepare_Mix->Add_Components Mix Gently Mix Prepare_Mix->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Analyze Analyze Protein Synthesis Incubate->Analyze End End Analyze->End

Figure 2. Standard CFPS workflow with PEG 8000.

Protocol 2: Optimizing PEG 8000 Concentration

To maximize the yield of a specific protein, it is crucial to determine the optimal PEG 8000 concentration. This protocol outlines a method for titrating PEG 8000.

Procedure:

  • Set up a Series of Reactions: Prepare multiple CFPS reactions as described in Protocol 1.

  • Vary PEG 8000 Concentration: In each reaction, add a different final concentration of PEG 8000. A good starting range is 0% to 8% (w/v) in 1-2% increments. Adjust the volume of nuclease-free water to keep the total reaction volume constant.

  • Incubate and Analyze: Incubate all reactions under identical conditions and for the same duration.

  • Quantify Protein Yield: Analyze the protein yield from each reaction using a quantitative method (e.g., densitometry of a Coomassie-stained SDS-PAGE gel, fluorescence measurement for a fluorescent protein, or an enzyme activity assay).

  • Determine Optimum: Plot the protein yield as a function of PEG 8000 concentration to identify the optimal concentration for your protein of interest.

Protocol 3: Two-Stage Cell-Free Protein Synthesis

To overcome the inhibitory effect of high PEG 8000 concentrations on translation, a two-stage reaction can be performed. This method separates the transcription and translation steps, allowing for optimal conditions for each.[3][4]

Stage 1: Transcription (with higher PEG 8000)

  • Prepare Transcription Mix: Set up a reaction containing the DNA template, NTPs, RNA polymerase, and a higher concentration of PEG 8000 (e.g., 10-20% w/v, to be optimized). Omit the components required only for translation (e.g., ribosomes, tRNAs, some amino acids if using a purified system).

  • Incubate for Transcription: Incubate the reaction at the optimal temperature for transcription (typically 37°C) for 1-2 hours.

Stage 2: Translation (with lower PEG 8000)

  • Dilute Transcription Mix: Dilute the transcription reaction mixture into a translation-competent cell-free extract. This dilution will lower the PEG 8000 concentration to a level that is not inhibitory for translation (e.g., below 5% w/v).

  • Add Translation Components: Ensure the final mixture contains all necessary components for translation.

  • Incubate for Translation: Incubate the reaction at the optimal temperature for translation (typically 29-37°C) for 2-4 hours.

  • Analyze: Analyze the final protein product.

This two-stage approach can lead to a significantly higher protein yield compared to a coupled transcription-translation reaction, especially for proteins sensitive to the inhibitory effects of PEG 8000.[3]

Two_Stage_CFPS cluster_stage1 Stage 1: Transcription cluster_stage2 Stage 2: Translation Setup_Txn Set up Transcription Mix (High [PEG 8000]) Incubate_Txn Incubate for Transcription Setup_Txn->Incubate_Txn Dilute Dilute into Translation Mix (Low [PEG 8000]) Incubate_Txn->Dilute Incubate_Tln Incubate for Translation Dilute->Incubate_Tln Analyze Analyze Protein Product Incubate_Tln->Analyze

Figure 3. Two-stage CFPS workflow.

Troubleshooting and Considerations

  • Batch-to-Batch Variation: Cell-free extracts can exhibit batch-to-batch variability. It is advisable to re-optimize the PEG 8000 concentration when using a new batch of extract.

  • Protein Solubility: While PEG 8000 can enhance the yield of soluble protein, very high concentrations can sometimes lead to protein aggregation. If aggregation is observed, consider reducing the PEG 8000 concentration or including chaperones in the reaction.

  • Viscosity: Higher concentrations of PEG 8000 will increase the viscosity of the reaction mixture.[1][2] Ensure thorough but gentle mixing.

  • Alternative Crowding Agents: If PEG 8000 proves to be suboptimal for a particular protein, other macromolecular crowding agents like Ficoll-70 can be explored.[3][6]

Conclusion

PEG 8000 is a valuable and widely used additive in cell-free protein expression systems. Its role as a macromolecular crowding agent can significantly boost protein yields by enhancing transcription. However, its potential to inhibit translation at higher concentrations necessitates careful optimization for each specific protein and CFPS system. By following the protocols and considering the principles outlined in these application notes, researchers can effectively harness the benefits of PEG 8000 to improve the efficiency and output of their cell-free protein synthesis experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PEG 8000 Concentration for Selective DNA Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polyethylene Glycol (PEG) 8000 concentration for selective DNA precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve successful DNA precipitation.

Troubleshooting Guides

This section addresses specific issues that you may encounter during DNA precipitation using PEG 8000.

Issue: No DNA precipitate or a very small pellet is visible after centrifugation.

  • Possible Cause 1: Suboptimal PEG 8000 or Salt Concentration. The concentrations of PEG 8000 and salt are critical for efficient DNA precipitation. Lower concentrations may be insufficient to cause the DNA to precipitate.

    • Solution: Ensure you are using the appropriate concentrations for your application. For general plasmid DNA precipitation, a final concentration of 8-13% PEG 8000 with 0.5-1.2 M NaCl is often effective.[][2] For selectively precipitating larger DNA fragments, a lower PEG 8000 concentration may be required.[3][4][5] Refer to the quantitative data tables below for more specific concentration ranges.

  • Possible Cause 2: Low Starting Concentration of DNA. If the initial amount of DNA in your sample is very low, the resulting pellet may be difficult to see.[6]

    • Solution: If you suspect a low DNA yield, consider increasing the starting material for your extraction. You can also try adding a co-precipitant like glycogen to help visualize the pellet. A "clear" pellet is common with highly pure DNA, which becomes visible as a white precipitate upon washing with 70% ethanol.[2]

  • Possible Cause 3: Inadequate Incubation Time or Temperature. For precipitation to occur effectively, sufficient incubation time is necessary.

    • Solution: While some protocols suggest a brief incubation, an overnight incubation at 4°C can increase the yield of precipitated DNA.[7] For some applications, a 15-30 minute incubation on ice is sufficient.[]

  • Possible Cause 4: Inefficient Centrifugation. The speed and duration of centrifugation are crucial for pelleting the precipitated DNA.

    • Solution: Centrifuge at a high speed, typically around 15,000 x g, for at least 15-20 minutes at 4°C.[][2] For larger volumes, a longer centrifugation time may be necessary.

Issue: The DNA pellet is difficult to redissolve.

  • Possible Cause 1: Over-drying of the Pellet. Excessive drying can make the DNA pellet very difficult to resuspend.[8]

    • Solution: Air-dry the pellet only until the ethanol has evaporated. Avoid using a vacuum concentrator for extended periods. If the pellet is over-dried, gently warm the resuspension buffer (e.g., TE buffer) to 37°C and incubate the sample for a longer duration with gentle mixing.[8]

  • Possible Cause 2: Presence of Contaminants. Impurities in the DNA preparation can interfere with resuspension.

    • Solution: Ensure that the DNA is adequately purified before precipitation. If you suspect contamination, you may need to repeat the final purification steps.

  • Possible Cause 3: High Salt Concentration in the Pellet. Residual salt from the precipitation solution can hinder the redissolving process.

    • Solution: Perform one or two washes of the DNA pellet with cold 70-80% ethanol to remove excess salt.[][9]

Frequently Asked Questions (FAQs)

Q1: How does PEG 8000 facilitate DNA precipitation?

A1: PEG 8000 is a polymer that acts as a molecular crowding agent. In the presence of cations (provided by a salt like NaCl), PEG 8000 reduces the amount of free water available to hydrate the DNA molecules. This forces the DNA out of solution, allowing it to be pelleted by centrifugation.[10]

Q2: What is the role of salt (e.g., NaCl) in PEG-mediated DNA precipitation?

A2: Salt is essential to neutralize the negative charges of the phosphate backbone of the DNA. This charge neutralization reduces the repulsion between DNA molecules, allowing them to aggregate and precipitate in the presence of PEG 8000.[10]

Q3: Can I use a different molecular weight of PEG?

A3: Yes, other molecular weights of PEG can be used, but the required concentration for precipitation will vary. PEG 8000 is commonly used due to its efficiency at relatively low concentrations. If you use a different molecular weight, you will likely need to optimize the concentration for your specific application.

Q4: Is it important to use a fresh PEG 8000 solution?

A4: Yes, it is highly recommended to use a fresh or properly stored PEG 8000 solution.[11] Old or improperly stored solutions may not perform optimally, leading to inefficient precipitation.

Q5: How can I selectively precipitate DNA of a certain size?

A5: Selective precipitation is achieved by carefully adjusting the final concentration of PEG 8000. Higher molecular weight DNA will precipitate at lower PEG concentrations, while lower molecular weight DNA requires higher PEG concentrations to precipitate.[4][5][12]

Quantitative Data

Table 1: General PEG 8000 and NaCl Concentrations for DNA Precipitation

ApplicationFinal PEG 8000 Conc. (%)Final NaCl Conc. (M)Incubation ConditionsReference
Plasmid DNA Precipitation8%1.6 MOvernight at 4°C[7]
Plasmid DNA Purification13%Not specified20-30 min on ice[]
General DNA Precipitation13%10 mM MgCl₂Room temperature[13]

Table 2: PEG 8000 Concentrations for Size-Selective DNA Precipitation

Final PEG 8000 Conc. (%)Effect on DNA PrecipitationNaCl Concentration (M)Reference
4%DNA begins to appear in the pelletNot specified[14]
6%Complete precipitation of nucleic acidsNot specified[14]
6.7%Used for removing small DNA fragments0.45 - 0.525 M[15][16]
As concentration increasesSmaller DNA fragments are precipitated0.9 M[4]

Experimental Protocols

Protocol 1: Standard Precipitation of Plasmid DNA

  • To your aqueous DNA sample, add a solution of 30% PEG 8000 in 1.6 M NaCl to achieve a final concentration of 8% PEG 8000.

  • Mix gently by inverting the tube several times.

  • Incubate the mixture overnight at 4°C with gentle stirring.[7]

  • Centrifuge the sample at 6,000 x g for 40 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the DNA pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at maximum speed for 10 minutes at 4°C.[]

  • Gently remove the ethanol wash and repeat the wash step if necessary.

  • Air-dry the pellet for 5-10 minutes at room temperature.

  • Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).

Protocol 2: Size-Selective Precipitation to Remove Small DNA Fragments

This protocol is adapted for removing small DNA fragments, for example, before preparing sequencing libraries.[15][16]

  • Start with your DNA sample in a total volume of 15 µL. If the volume is less, adjust with 1X TE buffer.

  • Prepare a stock solution of 33.5% PEG 8000.

  • Prepare a stock solution of 5 M NaCl.

  • In a new tube, combine 5 µL of the 33.5% PEG 8000 solution and 5 µL of a salt solution adjusted to achieve the desired final NaCl concentration (e.g., for a final concentration of 450 mM, use 2.25 µL of 5 M NaCl and 2.75 µL of 1X TE buffer).

  • Add the 15 µL of your DNA sample to the PEG/salt mixture for a final volume of 25 µL. This will result in a final PEG 8000 concentration of approximately 6.7%.

  • Mix thoroughly by vortexing briefly.

  • Centrifuge at 13,000 rpm for 20 minutes at room temperature.

  • Carefully remove the supernatant which contains the smaller DNA fragments.

  • Wash the pellet with 25-30 µL of 95% ethanol and centrifuge again for 20 minutes.

  • Decant the ethanol and air-dry the pellet for about 15 minutes.

  • Resuspend the pellet, containing the larger DNA fragments, in 15-30 µL of 1X TE buffer.

Visualizations

G Troubleshooting Workflow: No Visible DNA Pellet start Start: No visible pellet after centrifugation check_conc Check PEG 8000 and Salt Concentrations start->check_conc conc_ok Concentrations are optimal check_conc->conc_ok Yes conc_not_ok Adjust concentrations and repeat precipitation check_conc->conc_not_ok No check_dna_amount Is starting DNA concentration low? conc_ok->check_dna_amount dna_low Increase starting material or use co-precipitant check_dna_amount->dna_low Yes dna_ok Check incubation and centrifugation parameters check_dna_amount->dna_ok No check_incubation Was incubation time/temp sufficient? dna_ok->check_incubation incubation_not_ok Increase incubation time (e.g., overnight at 4°C) check_incubation->incubation_not_ok No incubation_ok Check centrifugation check_incubation->incubation_ok Yes check_centrifugation Was centrifugation speed/time adequate? incubation_ok->check_centrifugation centrifugation_not_ok Increase centrifugation speed/time and repeat check_centrifugation->centrifugation_not_ok No end Consult further resources or contact support check_centrifugation->end Yes

Caption: Troubleshooting logic for the absence of a visible DNA pellet.

G Experimental Workflow: Size-Selective DNA Precipitation start Start: DNA Sample prepare_reagents Prepare PEG 8000 and NaCl solutions start->prepare_reagents mix Mix DNA with PEG/NaCl solution start->mix prepare_reagents->mix incubate Incubate to allow precipitation mix->incubate centrifuge1 Centrifuge to pellet larger DNA incubate->centrifuge1 separate Separate supernatant (small DNA) from pellet (large DNA) centrifuge1->separate wash Wash pellet with ethanol separate->wash centrifuge2 Centrifuge to re-pellet DNA wash->centrifuge2 dry Air-dry the pellet centrifuge2->dry resuspend Resuspend in buffer dry->resuspend end End: Purified larger DNA fragments resuspend->end

Caption: Workflow for precipitating DNA based on size using PEG 8000.

References

Technical Support Center: PEG 8000 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Polyethylene Glycol (PEG) 8000 precipitation, particularly the failure to form a solid pellet.

Frequently Asked Questions (FAQs)

Q1: Why is my PEG 8000 precipitation not forming a pellet?

The absence of a visible pellet after centrifugation is a common issue that can stem from several factors. These include a low concentration of the target molecule in the starting sample, suboptimal concentrations of PEG 8000 or salt, incorrect incubation conditions, or inadequate centrifugation parameters. It is also possible that the pellet is simply invisible, especially when precipitating highly pure nucleic acids or proteins.

Q2: What is the underlying mechanism of PEG 8000 precipitation?

PEG 8000 is a polymer that works by an "excluded volume" mechanism.[1] In an aqueous solution containing salt, PEG molecules attract and structure water molecules around themselves, effectively reducing the amount of free water available to solvate other molecules (like proteins, viruses, or DNA).[2] This molecular crowding, combined with the neutralization of surface charges by salt ions, forces the target molecules to aggregate and precipitate out of the solution.[2][3]

Q3: What is the critical role of salt in this process?

Salt is a crucial component for successful PEG precipitation.[3] Ions from the salt, such as Na+, neutralize the surface charges on molecules, reducing repulsive forces and allowing them to aggregate more easily when crowded by PEG.[2][3] The type and concentration of salt can influence precipitation efficiency, with sodium chloride (NaCl) being the most commonly used.[4][5][6]

Q4: Can I use a different molecular weight of PEG?

Yes, other molecular weights of PEG (e.g., PEG 6000) are also used for precipitation.[7][8] The key difference is that higher molecular weight PEGs are generally more effective at lower concentrations.[1] If you substitute PEG 8000 with a different molecular weight, you may need to re-optimize the final concentration to achieve efficient precipitation.[7][8]

Q5: My PEG 8000 solution is several months old. Is it still effective?

PEG solutions are generally stable, but their effectiveness can diminish over time, especially if not stored properly.[3][9] It is recommended to use freshly prepared PEG solutions for consistent results.[3] If you suspect your solution has degraded, preparing a fresh stock is a reliable troubleshooting step. Aqueous PEG solutions are best stored at 4°C or frozen at -20°C to maintain stability.[9]

Q6: What should a successful pellet look like?

The appearance of the pellet can vary significantly. For complex samples like cell lysates or virus supernatants, the pellet may be whitish or yellowish and clearly visible.[10] However, for highly purified and less concentrated samples, such as plasmid DNA or specific proteins, the pellet can be clear, glassy, and nearly invisible.[11][12] It's important to know where the pellet should form in your centrifuge tube (typically at the bottom outer edge) and to carefully decant the supernatant even if a pellet is not obvious.[12]

Troubleshooting Guide: No Pellet Formation

Use this guide to diagnose and resolve issues when your PEG 8000 precipitation fails to produce a pellet.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process to identify the root cause of pelleting failure.

TroubleshootingWorkflow start Start: No Visible Pellet check_conc Is the target molecule concentration sufficient? start->check_conc check_peg Is the final PEG 8000 concentration correct? check_conc->check_peg Yes solution_conc Solution: Concentrate sample or increase starting volume. check_conc->solution_conc No check_salt Is the final salt concentration correct? check_peg->check_salt Yes solution_peg Solution: Adjust PEG concentration. See Table 1. check_peg->solution_peg No check_incubation Were incubation time & temperature optimal? check_salt->check_incubation Yes solution_salt Solution: Adjust salt concentration. See Table 1. check_salt->solution_salt No check_centrifugation Were centrifugation speed & time sufficient? check_incubation->check_centrifugation Yes solution_incubation Solution: Optimize incubation. See Table 2. check_incubation->solution_incubation No check_reagents Are PEG/Salt solutions fresh and correctly prepared? check_centrifugation->check_reagents Yes solution_centrifugation Solution: Increase g-force/time. See Table 3. check_centrifugation->solution_centrifugation No pellet_invisible Could the pellet be invisible? check_reagents->pellet_invisible Yes solution_reagents Solution: Prepare fresh reagents. check_reagents->solution_reagents No solution_invisible Solution: Carefully decant supernatant and proceed with wash step. The pellet may become visible after adding ethanol. pellet_invisible->solution_invisible Yes end_node Problem Solved pellet_invisible->end_node No/Unsure solution_conc->end_node solution_peg->end_node solution_salt->end_node solution_incubation->end_node solution_centrifugation->end_node solution_reagents->end_node solution_invisible->end_node

Caption: A step-by-step flowchart for troubleshooting the absence of a pellet.

Detailed Troubleshooting Steps

1. Problem: Low Concentration of Target Molecule

  • Cause: PEG precipitation requires a minimum concentration of the target molecule to form aggregates large enough to pellet. If your sample is too dilute, no visible pellet will form.[3][13]

  • Solution:

    • Concentrate your sample before precipitation using methods like ultrafiltration (e.g., Amicon filters).[14]

    • Increase the starting volume of your sample to increase the total amount of target molecule.

2. Problem: Incorrect PEG 8000 or Salt Concentration

  • Cause: The efficiency of precipitation is highly dependent on the final concentrations of both PEG 8000 and salt.[3] Each application has an optimal range.

  • Solution:

    • Recalculate your dilutions to ensure you are reaching the target final concentrations.

    • Optimize the concentrations by testing a range around the recommended values for your specific application. For example, for extracellular vesicles (EVs), optimal precipitation may occur at 8-10% PEG 8000.[7] For some nucleic acids, 6% may be sufficient.[15]

Table 1: Recommended Final Concentrations for PEG 8000 Precipitation

Target MoleculeFinal PEG 8000 Conc. (w/v)Final NaCl Conc.Citation(s)
Bacteriophages (e.g., M13, Lambda)4-10%0.5 - 2.5 M[10][13][16]
Extracellular Vesicles (EVs)8-10%75 mM - 0.5 M[7][17]
Plasmid DNA / PCR Products6-13%0.5 - 2.5 M[11][12][18]
Proteins5-20%Varies (often in buffer)[1][19]
Lentivirus8-10%0.3 M[20]

3. Problem: Suboptimal Incubation Conditions

  • Cause: Incubation time and temperature allow the PEG-induced aggregates to form. Insufficient time or the wrong temperature can lead to incomplete precipitation.

  • Solution:

    • Ensure you are incubating for a sufficient duration. While some protocols suggest as little as one hour, overnight incubation at 4°C is common and often increases yield.[3][7]

    • Most protocols recommend incubation on ice or at 4°C to enhance precipitation and maintain the stability of biological samples.[7][10] However, some protocols for PCR product cleanup use a brief incubation at 37°C or room temperature.[18]

Table 2: Recommended Incubation Conditions

Target MoleculeIncubation TemperatureIncubation TimeCitation(s)
Bacteriophages4°C / On Ice1 hour to Overnight[3][10]
Extracellular Vesicles (EVs)4°C4 hours to Overnight[7][17]
Plasmid DNA / PCR ProductsRoom Temp or 37°C15 minutes[18]
Lentivirus4°C4 hours to Overnight[20]

4. Problem: Inadequate Centrifugation

  • Cause: The centrifugation step must generate enough relative centrifugal force (g-force) for a long enough duration to firmly pellet the aggregates. Using RPM without converting to g-force can be misleading, as g-force depends on the rotor radius. A low g-force or short spin time will result in a loose or non-existent pellet.[3][14]

  • Solution:

    • Ensure your centrifuge is set to the correct g-force, not just RPM.

    • Increase the centrifugation time or speed. For very small or low-concentration targets, a longer and faster spin is often necessary.

Table 3: Recommended Centrifugation Parameters

Target MoleculeCentrifugation Force (g)Centrifugation TimeCentrifugation Temp.Citation(s)
Bacteriophages10,000 - 15,000 x g10 - 20 minutes4°C[10][21]
Extracellular Vesicles (EVs)1,500 - 10,000 x g30 - 60 minutes4°C[7][17]
Plasmid DNA / PCR Products10,000 - 15,000 x g15 minutesRoom Temp[11][18]
Lentivirus1,600 x g60 minutes4°C[20]

Experimental Protocols & Methodologies

Protocol 1: Preparation of 5x PEG 8000 / 2.5 M NaCl Stock Solution

This common stock solution is used in many protocols for precipitating bacteriophages and DNA.

Materials:

  • PEG 8000 powder

  • Sodium Chloride (NaCl)

  • Deionized water

  • Stir plate and magnetic stir bar

  • 500 mL graduated cylinder and bottle

Methodology:

  • To a beaker, add approximately 400 mL of deionized water.

  • Place the beaker on a stir plate with a magnetic stir bar.

  • Slowly add 100 g of PEG 8000 (to achieve a final concentration of 20% w/v).[16] PEG dissolves slowly; gentle heating may be required, but avoid boiling.[13][20]

  • Add 73.05 g of NaCl (to achieve a final concentration of 2.5 M).[16]

  • Continue stirring until all solids are completely dissolved. This may take a significant amount of time.[18]

  • Transfer the solution to a 500 mL graduated cylinder and add deionized water to bring the final volume to 500 mL.

  • Transfer to a sterile storage bottle. The solution can be filter-sterilized (0.22 µm or 0.45 µm filter) and stored at 4°C.[20]

Protocol 2: General Precipitation Workflow

This protocol can be adapted for various sample types by adjusting the parameters according to the tables above.

Methodology:

  • Clarify Sample: Start with a clarified supernatant by centrifuging your initial sample to remove cells, large debris, etc. (e.g., 10,000 x g for 10 min).

  • Add Precipitation Solution: To 4 parts of your clarified supernatant, add 1 part of a 5x PEG/NaCl stock solution (e.g., 20% PEG 8000, 2.5 M NaCl). This results in a final concentration of 4% PEG and 0.5 M NaCl. Adjust volumes and stock concentrations as needed to reach your desired final concentrations.

  • Mix Gently: Invert the tube several times to mix thoroughly. Avoid vigorous vortexing, which can shear larger molecules or complexes.

  • Incubate: Incubate the mixture under the appropriate conditions (see Table 2). For most applications, this is on ice or at 4°C for at least 1 hour.

  • Centrifuge: Pellet the precipitate by centrifuging according to the recommended parameters (see Table 3).

  • Decant Supernatant: Carefully pour off and discard the supernatant. Be mindful that the pellet may be loose or invisible.

  • Wash Pellet (Optional but Recommended): Gently add cold 70-80% ethanol to the tube to wash the pellet.[18] This helps remove residual PEG and salt. Centrifuge again briefly (e.g., 5 min at the same speed), and carefully remove the ethanol wash.

  • Dry Pellet: Air-dry the pellet for 5-15 minutes to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.

  • Resuspend: Resuspend the final pellet in a suitable buffer (e.g., PBS, TE buffer).

Mechanism of PEG 8000 Precipitation

The following diagram illustrates the "excluded volume" effect that drives precipitation.

Caption: PEG molecules reduce available water, forcing target molecules to aggregate.

References

Technical Support Center: Removal of Residual PEG 8000 from DNA and Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing residual polyethylene glycol (PEG) 8000 from DNA and protein samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove residual PEG 8000 from my samples?

A1: Residual PEG 8000 can interfere with downstream applications. For DNA samples, it can inhibit enzymatic reactions such as PCR, ligation, and sequencing. In protein samples, PEG can interfere with mass spectrometry analysis, crystallographic studies, and other analytical techniques by suppressing ion signals or causing aggregation.[1]

Q2: What are the most common methods for removing PEG 8000 from DNA samples?

A2: The most common and direct method is thorough washing of the DNA pellet with ethanol (typically 70-95%) after PEG precipitation.[2] Standard DNA purification kits, such as PCR clean-up kits, can also be effective.[3]

Q3: What are the primary techniques for removing PEG 8000 from protein samples?

A3: Several methods are effective for removing PEG 8000 from protein samples, including:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size, making it effective for separating larger proteins from smaller PEG molecules.[3][4]

  • Dialysis: A classic technique that uses a semi-permeable membrane to separate molecules based on size.[3][4][5]

  • Ultrafiltration: Uses centrifugal devices with membranes of a specific molecular weight cut-off (MWCO) to retain the protein while allowing PEG to pass through.[6][7]

  • Aqueous Two-Phase Separation: This method involves adding salts to create two distinct aqueous phases, where the protein and PEG partition differently, allowing for separation.[8]

Q4: Can I quantify the amount of residual PEG 8000 in my sample?

A4: Yes, various analytical methods can be used to quantify residual PEG. Techniques like 2D-LC with charged aerosol detection can qualify and quantify both the PEGylated product and residual PEGylation reagents.[9][10][11][12] Gas chromatography can also be used to determine the amount of nonionic surfactants like PEG 8000 in protein solutions.[13]

Troubleshooting Guides

DNA Samples: Issues with PEG 8000 Removal after Precipitation
Problem Possible Cause Solution
Low DNA yield after washing Incomplete precipitation of DNA.Ensure the correct final concentrations of PEG 8000 and salt (e.g., NaCl or MgCl2) are used.[2][14][15] Incubation time and temperature can also be optimized.
Accidental discarding of a loose or invisible pellet.After centrifugation, the DNA pellet may be clear and difficult to see.[16] Mark the expected location of the pellet before centrifugation. Decant the supernatant carefully.
Over-drying the DNA pellet.Over-dried pellets can be difficult to redissolve. Air-dry the pellet until the ethanol has evaporated but the pellet is not completely desiccated.
Downstream enzymatic inhibition Residual PEG 8000 in the sample.Increase the number and volume of ethanol washes. A common recommendation is to wash the pellet at least twice with 70% or 95% ethanol.[2] Ensure all supernatant is removed after each wash.
Residual ethanol in the sample.Ensure the pellet is sufficiently air-dried to remove all traces of ethanol before resuspension.
Difficulty resuspending the DNA pellet Pellet is too dry or contains precipitated salts.Use a suitable buffer (e.g., TE buffer) and allow sufficient time for resuspension, gently pipetting up and down. Warming the buffer slightly may help.
Protein Samples: Challenges in Removing Residual PEG 8000
Problem Possible Cause Solution
PEG contamination in mass spectrometry Inefficient removal of PEG.Optimize your chosen removal method. For SEC, ensure the column has the appropriate separation range. For dialysis, use a membrane with a suitable MWCO (e.g., 10 kDa for PEG 8000) and perform multiple buffer exchanges.
PEG leaching from plasticware.Use low-retention or PEG-free plasticware, especially for mass spectrometry sample preparation. Autoclaving can sometimes cause PEG to leach from plastics.[17]
Protein loss during removal process Protein aggregation or precipitation.Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the purification process.
Non-specific binding to membranes or columns.Choose a membrane or chromatography resin with low protein binding properties.
Clogged ultrafiltration membrane High concentration of PEG or protein.Dilute the sample before ultrafiltration. Perform the centrifugation at the recommended speed and for the appropriate duration.[18]
Slow dialysis process Inappropriate membrane or buffer volume.Use a dialysis membrane with the correct MWCO and a large volume of dialysis buffer. Stir the buffer during dialysis to maintain the concentration gradient.

Experimental Protocols

Protocol 1: Ethanol Washing for PEG 8000 Removal from Precipitated DNA

This protocol assumes you have already performed a PEG/NaCl precipitation of your DNA.

  • Centrifugation: Centrifuge your sample containing the precipitated DNA at high speed (e.g., >10,000 x g) for 15-30 minutes at room temperature to form a tight pellet.

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the DNA pellet. The pellet may be transparent and difficult to see.[16]

  • First Ethanol Wash: Add at least 200 µL of cold 70% ethanol to the tube. Gently vortex or invert the tube to wash the pellet.

  • Centrifugation: Centrifuge at high speed for 5-10 minutes.

  • Supernatant Removal: Carefully remove the ethanol supernatant.

  • Second Ethanol Wash (Optional but Recommended): Repeat steps 3-5 for a more thorough wash.

  • Drying: Air-dry the pellet for 5-15 minutes at room temperature. Avoid over-drying.[15]

  • Resuspension: Resuspend the DNA pellet in a desired volume of sterile water or TE buffer.

Protocol 2: PEG 8000 Removal from Protein Samples using Ultrafiltration

This protocol is a general guideline and should be optimized for your specific protein and centrifugal device.

  • Device Preparation: Choose a centrifugal ultrafiltration unit with a Molecular Weight Cut-Off (MWCO) significantly smaller than your protein of interest but larger than PEG 8000 (e.g., a 30 kDa MWCO for a 60 kDa protein). Pre-rinse the device with your buffer to remove any potential contaminants.

  • Sample Loading: Add your protein sample containing PEG 8000 to the upper chamber of the device. Do not exceed the maximum volume recommended by the manufacturer.

  • First Centrifugation: Centrifuge the device according to the manufacturer's instructions until the desired sample volume is reached in the upper chamber. The filtrate, containing PEG 8000, will be in the lower collection tube.

  • Diafiltration (Buffer Exchange): Discard the filtrate. Add your desired buffer to the upper chamber, bringing the volume back to the initial sample volume.

  • Subsequent Centrifugations: Repeat the centrifugation (step 3) and diafiltration (step 4) steps multiple times (typically 3-5 cycles) to effectively reduce the PEG 8000 concentration.

  • Sample Recovery: After the final centrifugation, collect the concentrated, PEG-free protein sample from the upper chamber.

Visualizations

experimental_workflow_dna cluster_precipitation DNA Precipitation cluster_washing PEG Removal (Washing) cluster_output Final Product start DNA Sample in Solution add_peg Add PEG 8000/Salt Solution start->add_peg incubate Incubate add_peg->incubate centrifuge1 Centrifuge to Pellet DNA incubate->centrifuge1 remove_supernatant Remove Supernatant centrifuge1->remove_supernatant Transfer Pellet add_ethanol Add 70% Ethanol remove_supernatant->add_ethanol centrifuge2 Centrifuge add_ethanol->centrifuge2 remove_ethanol Remove Ethanol Supernatant centrifuge2->remove_ethanol dry Air-Dry Pellet remove_ethanol->dry Repeat Wash Cycle (Optional) resuspend Resuspend in Buffer dry->resuspend end Purified DNA resuspend->end

Caption: Workflow for removing residual PEG 8000 from DNA samples after precipitation.

experimental_workflow_protein cluster_methods PEG 8000 Removal Methods start Protein Sample with PEG 8000 sec Size-Exclusion Chromatography start->sec dialysis Dialysis start->dialysis ultrafiltration Ultrafiltration start->ultrafiltration end Purified Protein Sample sec->end dialysis->end ultrafiltration->end

References

troubleshooting low yield in phage precipitation with PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during bacteriophage precipitation using polyethylene glycol (PEG) 8000.

Troubleshooting Guides

Issue: No visible or very small phage pellet after centrifugation.

This is a common issue that can arise from several factors throughout the experimental workflow. Follow this step-by-step guide to diagnose and resolve the problem.

1. Verify Initial Phage Titer:

  • Question: Was the initial phage titer in the lysate high enough?

  • Explanation: PEG precipitation is a concentration method. If the starting phage concentration is too low, the resulting pellet will be small or invisible. For a good yield, a starting titer of at least 10⁹ PFU/mL is often recommended.[1]

  • Recommendation: Titer your crude lysate before precipitation to ensure you have a sufficient starting concentration. If the titer is low, consider optimizing your phage amplification protocol.

2. Evaluate the PEG/NaCl Solution and Precipitation Conditions:

  • Question: Are the concentrations of PEG 8000 and NaCl correct? Was the incubation period and temperature appropriate?

  • Explanation: The efficiency of phage precipitation is highly dependent on the final concentrations of PEG 8000 and NaCl, as well as the incubation conditions. Incorrect concentrations or suboptimal incubation can lead to incomplete precipitation.

  • Recommendation: Refer to the table below for recommended concentration ranges and incubation parameters. Ensure your PEG/NaCl stock solution is properly prepared and stored.

ParameterRecommended RangeNotes
Final PEG 8000 Concentration 4% - 10% (w/v)Higher concentrations can increase yield but may also co-precipitate more contaminants. A common starting point is 8%.[2]
Final NaCl Concentration 0.5 M - 2.5 MNaCl helps to neutralize the phage's surface charge, facilitating precipitation.[3] A common concentration is 1 M.[4]
Incubation Temperature 4°C (on ice)Low temperatures promote precipitation.
Incubation Time 1 hour to overnightWhile some protocols suggest shorter incubation times of 30-60 minutes[5][6], overnight incubation at 4°C is often recommended to maximize precipitation, especially for lower titer lysates.[7][8][9]

3. Assess the Centrifugation and Pellet Resuspension Steps:

  • Question: Was the centrifugation speed and duration sufficient to pellet the phage-PEG complexes? Was the pellet accidentally discarded?

  • Explanation: Inadequate centrifugation will result in the loss of phage in the supernatant. The phage pellet can sometimes be loose and difficult to see, leading to accidental aspiration.

  • Recommendation: Use a refrigerated centrifuge and ensure you are using the appropriate speed and time. After centrifugation, carefully decant the supernatant. A second, shorter spin can help to collect any remaining liquid without disturbing the pellet.[10] When resuspending, be gentle at first to avoid shearing the phage particles, but then vortex vigorously to ensure the entire pellet is dissolved.[10]

Frequently Asked Questions (FAQs)

Q1: My phage pellet is brownish or yellowish instead of the expected white. What does this indicate?

A1: A colored pellet often indicates contamination with bacterial debris.[1] This can happen if the initial clarification of the lysate to remove bacterial cells was incomplete. To mitigate this, ensure you perform a thorough centrifugation step to pellet the bacteria after lysis and carefully transfer the supernatant without disturbing the bacterial pellet. If contamination persists, a second round of PEG precipitation or other purification methods like CsCl gradient centrifugation may be necessary for higher purity.[1]

Q2: Can I use a different molecular weight of PEG?

A2: Yes, other molecular weights of PEG, such as PEG 6000, are also used for phage precipitation.[8][11] The general principle remains the same, though optimal concentrations might vary slightly. Some studies suggest that PEG 6000 may be less detrimental to the activity of certain phages compared to PEG 8000.[8] However, PEG 8000 is widely and effectively used.[12]

Q3: Is it possible to have too high of a PEG concentration?

A3: Yes. While a higher PEG concentration can increase the precipitation of phages, it can also lead to the co-precipitation of unwanted contaminants from the culture medium, such as proteins and cellular debris.[2] This can make the final phage preparation less pure. It is a trade-off between yield and purity, and the optimal concentration may need to be determined empirically for your specific phage and downstream application.

Q4: What are the alternatives to PEG precipitation for concentrating phages?

A4: Several alternative methods exist, each with its own advantages and disadvantages:

  • Ultracentrifugation: This is a highly effective method for concentrating and purifying phages, often resulting in a very pure preparation, especially when using a CsCl gradient.[1] However, it requires specialized and expensive equipment.

  • Ultrafiltration (e.g., Amicon Ultra centrifugal filters): This method uses membranes with specific molecular weight cut-offs to retain phages while allowing smaller molecules to pass through. It can be a good alternative if a high-speed centrifuge for PEG precipitation is unavailable.[13]

  • Chromatography (e.g., anion-exchange): This technique separates phages from contaminants based on charge and can yield highly pure preparations.[14]

Q5: My final phage solution is very viscous. What could be the cause?

A5: High viscosity in the final resuspended phage solution is often due to contamination with bacterial DNA and other cellular components released during lysis. Treating the lysate with DNase I and RNase I before adding PEG can help to reduce the viscosity of the final preparation.[15] Residual PEG in the final sample can also contribute to viscosity.

Experimental Protocols

Standard Phage Precipitation Protocol with PEG 8000

This protocol is a general guideline and may require optimization for specific phages.

Materials:

  • Phage lysate

  • PEG 8000/NaCl solution (20% PEG 8000, 2.5 M NaCl)[5][10]

  • SM buffer (100 mM NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-Cl, pH 7.5)[8]

  • Refrigerated centrifuge

  • Sterile centrifuge tubes

Procedure:

  • Clarification of Lysate: Centrifuge the phage lysate at a speed sufficient to pellet bacterial cells and debris (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Transfer: Carefully transfer the supernatant containing the phages to a new sterile tube.

  • Addition of PEG/NaCl: Add 1/4 volume of the 20% PEG 8000/2.5 M NaCl solution to the supernatant.[1] For example, to 10 mL of supernatant, add 2.5 mL of the PEG/NaCl solution.

  • Incubation: Invert the tube gently several times to mix and incubate on ice for at least 1 hour. For low-titer lysates, an overnight incubation at 4°C is recommended.[1][4]

  • Centrifugation: Pellet the precipitated phage by centrifugation at 12,000 x g for 15 minutes at 4°C.[6]

  • Supernatant Removal: Carefully decant the supernatant. You may perform a second, brief spin (e.g., 1 minute) to collect the remaining liquid and remove it with a pipette.[10]

  • Pellet Resuspension: Resuspend the phage pellet in an appropriate volume of SM buffer (e.g., 1/10th of the original lysate volume). Gently wash the walls of the tube to ensure the entire pellet is collected. Vortex vigorously to fully resuspend the phage.[10]

  • Final Clarification: Centrifuge the resuspended pellet at a lower speed (e.g., 5,000 x g for 5 minutes) to remove any remaining insoluble material. Transfer the supernatant containing the concentrated phage to a new sterile tube.

Visualizations

TroubleshootingWorkflow start Start: Low Phage Yield check_titer 1. Check Initial Phage Titer start->check_titer low_titer Low Titer (<10^9 PFU/mL) check_titer->low_titer Low sufficient_titer Sufficient Titer check_titer->sufficient_titer Sufficient optimize_amp Optimize Phage Amplification Protocol low_titer->optimize_amp check_precip 2. Evaluate Precipitation Conditions sufficient_titer->check_precip incorrect_precip Incorrect PEG/NaCl Conc. or Incubation check_precip->incorrect_precip Incorrect correct_precip Correct Conditions check_precip->correct_precip Correct correct_precip_params Adjust PEG/NaCl/Incubation Parameters incorrect_precip->correct_precip_params check_centri 3. Assess Centrifugation & Resuspension correct_precip->check_centri inadequate_centri Inadequate Centrifugation or Pellet Loss check_centri->inadequate_centri Inadequate adequate_centri Adequate Centrifugation check_centri->adequate_centri Adequate correct_centri_params Adjust Speed/Time, Careful Supernatant Removal inadequate_centri->correct_centri_params end Successful Phage Precipitation adequate_centri->end PhagePrecipitationWorkflow start Start: Phage Lysate clarify 1. Clarify Lysate (Centrifuge to remove bacteria) start->clarify supernatant 2. Collect Supernatant clarify->supernatant add_peg 3. Add PEG/NaCl Solution supernatant->add_peg incubate 4. Incubate on Ice add_peg->incubate centrifuge 5. Centrifuge to Pellet Phage incubate->centrifuge decant 6. Decant Supernatant centrifuge->decant resuspend 7. Resuspend Pellet in Buffer decant->resuspend final_clarify 8. Final Clarification Spin resuspend->final_clarify end End: Concentrated Phage final_clarify->end

References

Technical Support Center: Managing PEG 8000 Interference in Downstream Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the challenges posed by Polyethylene Glycol (PEG) 8000 interference in various downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is PEG 8000 and why is it a problem in our experiments?

A1: Polyethylene Glycol 8000 is a polyether compound widely used in biopharmaceutical applications for protein precipitation, crystallization, and as a cell fusion agent.[1] While beneficial in these processes, residual PEG 8000 can significantly interfere with downstream analytical techniques such as mass spectrometry, immunoassays, and other protein characterization methods.[2][3] This interference can manifest as signal suppression, false positives, or masking of the analyte of interest.[3][4]

Q2: What are the common sources of PEG 8000 contamination?

A2: PEG 8000 contamination can originate from several sources, including:

  • Intentional use: As a precipitating agent for proteins, viruses, or nucleic acids.[1][5]

  • Leaching from lab consumables: Plasticware, such as microfuge tubes and pipette tips, can leach PEG or its derivatives.[2][5]

  • Cross-contamination: Use of shared glassware or equipment previously exposed to PEG-containing solutions.[2] Detergents used for washing labware can also be a source.[2]

  • Personal care products: Hand creams and soaps used by laboratory personnel can introduce trace amounts of PEG into experiments.[6]

Q3: How does PEG 8000 interfere with Mass Spectrometry (MS)?

A3: In mass spectrometry, particularly with electrospray ionization (ESI-MS), PEG is readily ionized and produces a characteristic repeating pattern of ions separated by 44 Da (the mass of the ethylene glycol monomer).[2][4] This strong signal from PEG can suppress the ionization of the analyte of interest, effectively masking its presence in the spectrum.[3][4]

Q4: How does PEG 8000 affect immunoassays like ELISA?

A4: In immunoassays, PEG can cause interference through several mechanisms. It can lead to non-specific binding of assay components, resulting in high background signals.[7][8] PEG can also affect antibody-antigen interactions, potentially leading to either falsely elevated or reduced signals depending on the assay format.[9] In some cases, the addition of PEG has been used to mitigate plasma interference in ELISAs, but this requires careful optimization.[8]

Troubleshooting Guides

Mass Spectrometry (MS)

Issue: Dominant PEG peaks (44 Da repeats) obscuring the analyte signal.

Possible Causes:

  • Residual PEG from protein precipitation or purification steps.[5]

  • Contamination from plasticware or detergents.[2]

Solutions:

  • Sample Cleanup: Implement a PEG removal step prior to MS analysis. Refer to the PEG 8000 Removal Protocols section below for detailed methods.

  • Solvent and Consumable Check:

    • Analyze your solvents (e.g., methanol, ammonium acetate) alone to ensure they are free of PEG contamination.[10]

    • Switch to glass or certified low-binding plasticware.

    • Rinse all new plasticware with high-purity water or an organic solvent before use.[6]

  • Instrument Cleaning: If contamination is suspected in the MS system, a thorough cleaning of the injector and tubing may be necessary. A common cleaning solution is a 1:1:1:1 mixture of water, isopropanol, acetonitrile, and methanol.[10][11]

Immunoassays (e.g., ELISA)

Issue: High background or inconsistent results in an ELISA.

Possible Causes:

  • Non-specific binding caused by residual PEG in the sample.[7]

  • PEG-induced interference with antibody-antigen binding.[9]

Solutions:

  • Sample Dilution: Diluting the sample can sometimes reduce the PEG concentration to a level that no longer causes significant interference.

  • PEG Removal: Use one of the described PEG 8000 Removal Protocols to clean up the sample before performing the immunoassay.

  • Assay Buffer Optimization: In some instances, the addition of a small, optimized amount of PEG to the assay buffer can help to block non-specific binding and reduce matrix effects, though this should be carefully validated.[8]

  • Thorough Washing: Ensure adequate washing steps are performed between antibody and substrate incubations to remove any unbound reagents.[7]

PEG 8000 Removal Protocols

Choosing the appropriate PEG removal method depends on the nature of your sample (protein, peptide, etc.), the downstream application, and the required purity.

Quantitative Comparison of PEG Removal Methods
MethodPrincipleProtein RecoveryPEG Removal EfficiencyProsCons
Size-Exclusion Chromatography (SEC) Separation based on molecular size.High (>90%)High (>95%)Gentle on proteins, good for separating large molecules from PEG.Can be time-consuming, potential for sample dilution.
Ion-Exchange Chromatography (IEX) Separation based on charge.High (>90%)[12]High (>99%)[13]High capacity, can be highly specific.Requires optimization of buffer pH and ionic strength.
Trichloroacetic Acid (TCA) Precipitation Protein precipitation while PEG remains in solution.Variable (can be lower due to resolubilization issues)Moderate to HighQuick and simple for concentrating proteins.Can denature proteins, pellet can be difficult to solubilize.
Activated Carbon Adsorption Adsorption of PEG onto activated carbon.High (>95%)[14]High (>90%)[14]Effective for various PEG molecular weights.Requires separation of carbon from the sample, potential for non-specific protein adsorption.[15]
Experimental Protocols

This method is ideal for separating proteins from PEG based on their size difference.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25, Superdex 75)

  • Chromatography system (e.g., FPLC, HPLC)

  • Appropriate buffer for your protein of interest (e.g., PBS, Tris-HCl)

Method:

  • Equilibrate the SEC column with at least two column volumes of your chosen buffer.

  • Concentrate your protein sample if necessary.

  • Load the sample onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with the equilibration buffer at a flow rate recommended for the column.

  • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • The protein will elute in the earlier fractions, while the smaller PEG molecules will elute later.

  • Pool the protein-containing fractions.

This method separates molecules based on their net charge.

Materials:

  • Ion-exchange column (anion or cation exchange, depending on the pI of your protein and buffer pH)

  • Binding buffer (low ionic strength)

  • Elution buffer (high ionic strength)

  • Chromatography system

Method:

  • Equilibrate the IEX column with binding buffer.

  • Adjust the pH and ionic strength of your sample to match the binding buffer.

  • Load the sample onto the column.

  • Wash the column with several column volumes of binding buffer to remove unbound molecules, including PEG.

  • Elute the bound protein using a linear gradient or a step elution with the elution buffer.

  • Collect fractions and monitor the protein elution at 280 nm.

  • Pool the fractions containing your purified protein.

A rapid method for concentrating proteins and removing PEG.

Materials:

  • 100% (w/v) Trichloroacetic acid (TCA) solution

  • Ice-cold acetone

  • Microcentrifuge

Method:

  • To your protein sample, add 100% TCA to a final concentration of 10-20%.[16] For example, add 1 volume of 100% TCA to 4 volumes of your sample.[16]

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[16]

  • Carefully decant the supernatant which contains the PEG.

  • Wash the protein pellet with ice-cold acetone to remove residual TCA.[16]

  • Centrifuge again at 14,000 rpm for 5 minutes.[16]

  • Repeat the acetone wash.

  • Air-dry the pellet to remove residual acetone. Do not over-dry as it can make resuspension difficult.

  • Resuspend the pellet in a suitable buffer for your downstream application.

An effective method for adsorbing PEG from solution.

Materials:

  • Activated carbon

  • Centrifuge or filtration setup

Method:

  • Add activated carbon to your PEG-containing protein solution. The amount of activated carbon needed will depend on the PEG concentration and may require some optimization. A starting point could be 20-30 mg of activated carbon per ml of solution.

  • Stir the mixture for a sufficient time to allow for PEG adsorption (e.g., 30-60 minutes).

  • Separate the activated carbon from the protein solution by centrifugation or filtration.[14]

  • Collect the supernatant containing the purified protein.

Alternatives to PEG 8000

In some applications, it may be possible to replace PEG 8000 with an alternative reagent to avoid interference issues altogether.

ApplicationAlternative ReagentsConsiderations
Viral Precipitation Ammonium sulfate precipitation, ultracentrifugation, ultrafiltration (e.g., Amicon filters).[17]Method selection depends on the virus type, scale, and required purity.
Protein Crystallization Other polymers (e.g., polyethylene glycol dimethyl ether, polyacrylic acid sodium salt), high salt concentrations (e.g., ammonium sulfate).[1][18]Different precipitants will require re-screening of crystallization conditions.

Visual Workflows and Diagrams

PEG_Removal_Workflow cluster_start Sample Preparation cluster_removal PEG Removal Method Selection cluster_downstream Downstream Application Sample_with_PEG Sample Containing PEG 8000 SEC Size-Exclusion Chromatography Sample_with_PEG->SEC Size-based IEX Ion-Exchange Chromatography Sample_with_PEG->IEX Charge-based TCA TCA Precipitation Sample_with_PEG->TCA Solubility-based Carbon Activated Carbon Adsorption Sample_with_PEG->Carbon Adsorption-based MS Mass Spectrometry SEC->MS IA Immunoassay SEC->IA IEX->MS IEX->IA Other Other Assays TCA->Other Carbon->MS

Caption: Workflow for selecting a suitable PEG 8000 removal method.

Troubleshooting_Logic Start Interference Suspected Identify_App Identify Downstream Application Start->Identify_App MS_Issue Mass Spectrometry: PEG Signature? Identify_App->MS_Issue MS IA_Issue Immunoassay: High Background? Identify_App->IA_Issue Immunoassay Check_Sources Check for Contamination Sources (Plastics, Detergents) MS_Issue->Check_Sources IA_Issue->Check_Sources Implement_Removal Implement PEG Removal Protocol Check_Sources->Implement_Removal Re-evaluate Re-evaluate Assay Performance Implement_Removal->Re-evaluate

Caption: A logical approach to troubleshooting PEG 8000 interference.

References

Technical Support Center: High-Concentration PEG 8000 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high viscosity of concentrated Polyethylene Glycol (PEG) 8000 solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my high-concentration PEG 8000 solutions so viscous?

A1: High-concentration solutions of polymers like PEG 8000 are inherently viscous due to extensive polymer chain entanglement and interactions. As the concentration of PEG 8000 increases, the polymer chains have less space to move freely, leading to increased resistance to flow, which is observed as high viscosity.

Q2: What are the primary methods to reduce the viscosity of my PEG 8000 solution?

A2: The primary methods for reducing the viscosity of concentrated PEG 8000 solutions include:

  • Increasing Temperature: Heating the solution can significantly decrease viscosity.

  • Adding Salts: The addition of certain salts can disrupt polymer-solvent interactions and reduce viscosity.

  • Adjusting pH: Modifying the pH of the solution can alter polymer chain conformation and interactions, thereby affecting viscosity.

  • Using Co-solvents or Excipients: Introducing other molecules can interfere with PEG 8000 chain interactions and lower the overall viscosity.

Q3: How does temperature affect the viscosity of PEG 8000 solutions?

A3: Increasing the temperature of a PEG 8000 solution provides more thermal energy to the polymer chains. This increased energy allows the chains to move more freely and disentangle, which in turn reduces the solution's viscosity. Conversely, lowering the temperature will increase viscosity.[1][2][3]

Q4: Can the addition of salts reduce the viscosity of PEG 8000 solutions?

A4: Yes, adding salts can reduce viscosity. This is often related to the "salting-out" effect, where the salt ions interact with water molecules, reducing the hydration of the PEG chains and altering their conformation.[4][5][6] The effectiveness of a salt in reducing viscosity can often be predicted by its position in the Hofmeister series.[4][5][6]

Q5: Is there an optimal pH for minimizing the viscosity of PEG 8000 solutions?

A5: The effect of pH on the viscosity of PEG 8000 solutions is generally less pronounced than temperature or salt concentration, as PEG 8000 is a non-ionic polymer. However, the pH can influence the conformation of other molecules in the solution, such as proteins, which can indirectly affect the overall viscosity of the formulation. For PEG 6000, a similar polymer, the pH was noted to change with high concentrations, which could be a factor to consider.[7]

Q6: Are there any specific excipients known to reduce the viscosity of high-concentration biologic formulations containing PEG?

A6: Yes, in the context of biopharmaceutical formulations, certain excipients are used to reduce viscosity. These can include specific amino acids (like arginine, glycine, lysine, proline, and histidine) and other small organic molecules.[8][9] These excipients are thought to work by disrupting protein-protein and protein-polymer interactions that contribute to high viscosity.[8][9]

Troubleshooting Guides

Issue: Solution is too viscous to handle or dispense accurately.

Possible Causes:

  • PEG 8000 concentration is too high.

  • The temperature of the solution is too low.

  • Absence of viscosity-reducing agents.

Troubleshooting Steps:

  • Increase Temperature: Gently warm the solution. Monitor the temperature to avoid degradation of any sensitive components in your formulation.

  • Add Salts: Introduce a salt, such as magnesium sulfate (MgSO₄), in a concentration-dependent manner.[1][10] Start with a low concentration and incrementally increase it while monitoring the viscosity.

  • Dilution: If the application allows, a slight dilution of the PEG 8000 solution can significantly decrease viscosity.

  • Evaluate Excipients: For biopharmaceutical formulations, consider the addition of viscosity-reducing amino acids.[8]

Issue: Inconsistent viscosity between batches.

Possible Causes:

  • Variations in raw material (PEG 8000) properties.

  • Inconsistent preparation temperature.

  • Inaccurate component concentrations.

Troubleshooting Steps:

  • Standardize Raw Materials: Ensure consistent quality and specifications for the PEG 8000 used.

  • Control Temperature: Implement a precise temperature control step during the preparation of the solution.

  • Calibrate Instruments: Regularly calibrate balances and other measuring equipment to ensure accurate concentrations.

Quantitative Data Summary

Table 1: Effect of Temperature and Concentration on the Viscosity of Aqueous PEG Solutions

PEG TypeConcentration (w/w)Temperature (°C)Viscosity (cP)
PEG 6000100 g/L20~10
PEG 6000300 g/L20~50
PEG 6000500 g/L20~250
PEG 6000100 g/L50~5
PEG 6000300 g/L50~20
PEG 6000500 g/L50~80
PEG 800040%4>1000
PEG 800040%25~400

Note: Data for PEG 6000 is extrapolated from graphical representations in the source material and should be considered approximate.[2] Data for PEG 8000 is estimated from graphical data.[1]

Table 2: Effect of Magnesium Sulfate (MgSO₄) on the Viscosity of Aqueous PEG 8000 Solutions at 25°C

PEG 8000 Concentration (w/w)MgSO₄ Concentration (mass %)Approximate Viscosity (cP)
30%0~100
30%5~150
30%10~200
40%0~400
40%5~600
40%10~800

Note: This table indicates that for this particular salt, viscosity increases with salt concentration, which may be counterintuitive to the general principle of using salts to reduce viscosity. The effect of a salt is highly dependent on the specific salt and its concentration.[1][10] It is crucial to perform experimental evaluations for the specific salt and concentration range of interest.

Experimental Protocols

Protocol 1: General Method for Viscosity Reduction by Temperature Adjustment
  • Preparation: Prepare the high-concentration PEG 8000 solution as required for your experiment.

  • Initial Measurement: Measure the initial viscosity of the solution at room temperature using a viscometer.

  • Heating: Place the solution in a temperature-controlled water bath.

  • Incremental Heating: Increase the temperature in increments of 5°C.

  • Equilibration: Allow the solution to equilibrate at each new temperature for at least 30 minutes.

  • Viscosity Measurement: Measure the viscosity at each temperature increment.

  • Data Analysis: Plot viscosity as a function of temperature to determine the optimal temperature for your desired viscosity.

Protocol 2: Screening for Viscosity Reduction Using Salts
  • Stock Solutions: Prepare a high-concentration stock solution of PEG 8000 and a separate stock solution of the salt to be tested (e.g., 2 M NaCl, 2 M KCl, 1 M MgSO₄).

  • Test Samples: In separate tubes, prepare a series of solutions with a constant concentration of PEG 8000 and varying concentrations of the salt (e.g., 0 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M).

  • Equilibration: Allow the solutions to equilibrate at a constant temperature for at least one hour.

  • Viscosity Measurement: Measure the viscosity of each solution.

  • Data Analysis: Plot viscosity as a function of salt concentration to identify the most effective salt and its optimal concentration range for viscosity reduction.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_methods Viscosity Reduction Methods cluster_analysis Analysis prep Prepare High Concentration PEG 8000 Solution temp Temperature Adjustment prep->temp Apply Method salt Salt Addition prep->salt Apply Method excipient Excipient Screening prep->excipient Apply Method measure Measure Viscosity temp->measure salt->measure excipient->measure analyze Analyze Data & Optimize measure->analyze

Caption: Experimental workflow for reducing PEG 8000 solution viscosity.

logical_relationship viscosity High Viscosity concentration High PEG 8000 Concentration interactions Polymer Chain Entanglement & Interactions concentration->interactions causes temp Low Temperature temp->interactions exacerbates interactions->viscosity results in inc_temp Increase Temperature inc_temp->interactions reduces add_salt Add Salts add_salt->interactions disrupts add_excipient Add Excipients add_excipient->interactions modifies

Caption: Factors influencing the viscosity of PEG 8000 solutions.

References

preventing cell toxicity in PEG 8000 mediated cell fusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cell toxicity during polyethylene glycol (PEG) 8000 mediated cell fusion experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during PEG 8000-mediated cell fusion, leading to increased cell toxicity and reduced experimental success.

Issue 1: High Cell Death Immediately After PEG Exposure

Possible Causes:

  • PEG 8000 concentration is too high: Higher concentrations of PEG increase fusion efficiency but are also associated with greater cytotoxicity.[1][2]

  • Exposure time is too long: Prolonged exposure to PEG 8000 can lead to excessive cell dehydration and membrane damage.[1][3]

  • Suboptimal temperature: The temperature during PEG treatment can affect membrane fluidity and the rate of cytotoxic effects.

Suggested Solutions:

  • Optimize PEG 8000 Concentration: Start with a lower concentration (e.g., 40% w/v) and gradually increase it to find the optimal balance between fusion efficiency and cell viability for your specific cell types.

  • Reduce Exposure Time: Minimize the duration of PEG 8000 exposure. Studies have shown that shorter administration times (e.g., 30 seconds versus 60 seconds) can significantly improve cell viability and fusion efficacy.[3]

  • Maintain Optimal Temperature: Perform the PEG treatment at 37°C to maintain physiological conditions for the cells as much as possible.[1]

  • Gentle Handling: Handle the cells gently during and after PEG addition to avoid mechanical stress on the already fragile cells.

Issue 2: Low Viability of Fused Cells in Post-Fusion Culture

Possible Causes:

  • Inadequate washing post-fusion: Residual PEG 8000 in the cell culture can be toxic over time.

  • Suboptimal post-fusion culture conditions: The recovery medium and culture conditions are critical for the survival of newly formed hybrid cells.

  • Delayed or inefficient removal of PEG: Slow dilution of the PEG solution can prolong cytotoxic effects.

Suggested Solutions:

  • Thorough and Gentle Washing: Wash the cells multiple times with pre-warmed, serum-free medium immediately after the fusion protocol to completely remove the PEG solution. Perform centrifugation at low speeds (e.g., 100 x g) to pellet the fragile fused cells.

  • Use of Serum-Rich Recovery Medium: After washing, resuspend the cells in a complete medium containing a higher concentration of fetal bovine serum (FBS), for instance, 20%, to aid in membrane stabilization and recovery.[4]

  • Optimize Plating Density: Plate the fused cells at an appropriate density to ensure they receive sufficient growth factors and cell-to-cell contact for survival.

  • Gradual Dilution of PEG: After the initial exposure, dilute the PEG solution slowly and stepwise with pre-warmed serum-free medium to minimize osmotic shock.

Issue 3: High Variability in Cell Viability Between Experiments

Possible Causes:

  • Inconsistent cell health and density: The initial state of the cells significantly impacts their resilience to the fusion process.

  • Variability in protocol execution: Minor deviations in timing, temperature, or handling can lead to different outcomes.

  • Batch-to-batch variation in PEG 8000: The quality and purity of PEG can differ between batches.

Suggested Solutions:

  • Standardize Starting Cell Conditions: Always use cells in the mid-logarithmic growth phase with high viability (>90%). Ensure consistent cell numbers and ratios for each fusion experiment.

  • Strict Protocol Adherence: Follow the optimized protocol precisely for every experiment, paying close attention to incubation times, temperatures, and pipetting techniques.

  • Test New Batches of PEG: Before use in critical experiments, test each new batch of PEG 8000 to ensure it performs consistently with previous batches in terms of fusion efficiency and cytotoxicity.

Data on PEG 8000 Concentration, Exposure Time, and Cell Viability

The following tables summarize quantitative data on the impact of PEG concentration and exposure time on cell viability and fusion efficiency.

Table 1: Effect of PEG Concentration on Fusion Efficiency and Cell Viability

PEG Concentration (% w/v)Fusion Efficiency (%)Cell Viability (%)Cell Type
50IncreasedDecreasedB35 Rat Neuroblastoma
75Further IncreasedFurther DecreasedB35 Rat Neuroblastoma
100HighestLowestB35 Rat Neuroblastoma

Data adapted from a study on B35 rat neuroblastoma cells, showing a general trend of increasing fusion with increasing PEG concentration, accompanied by a decrease in cell viability.[2]

Table 2: Effect of PEG Exposure Time on Myoblast Viability and Fusion Efficacy

PEG Administration TimeCell Viability (%)Fusion Efficacy (%)Cell Type
30 secondsHigherSignificantly IncreasedHuman Myoblasts
60 secondsLowerLowerHuman Myoblasts

Data adapted from a study on human myoblasts, indicating that a shorter PEG exposure time can improve both cell survival and the success of the fusion process.[3]

Experimental Protocols

Protocol 1: Low-Toxicity PEG 8000-Mediated Cell Fusion

This protocol is a general guideline and should be optimized for specific cell types.

Materials:

  • Cells to be fused (in mid-logarithmic growth phase, >90% viability)

  • Serum-free culture medium (pre-warmed to 37°C)

  • Complete culture medium with 20% FBS (pre-warmed to 37°C)

  • 50% (w/v) PEG 8000 solution in serum-free medium (pre-warmed to 37°C)

  • Sterile conical tubes and pipettes

Procedure:

  • Cell Preparation: Harvest and wash the two cell populations to be fused separately with pre-warmed serum-free medium.

  • Cell Counting: Count the cells and mix them at the desired ratio (e.g., 1:1) in a sterile conical tube.

  • Cell Pelleting: Centrifuge the cell mixture at 100-200 x g for 5 minutes to form a cell pellet.

  • Aspirate Supernatant: Carefully and completely remove the supernatant.

  • Loosen Pellet: Gently tap the tube to loosen the cell pellet.

  • PEG Addition: Slowly, over 30-60 seconds, add 1 mL of the pre-warmed 50% PEG 8000 solution to the cell pellet while gently tapping or swirling the tube to ensure even mixing.

  • Incubation: Incubate the cell-PEG mixture for 1-2 minutes at 37°C. Note: This step is critical and should be optimized for your cell types. Shorter times are generally associated with lower toxicity.[3]

  • PEG Dilution: Slowly add 1 mL of pre-warmed serum-free medium over 1 minute, followed by another 9 mL over the next 2-3 minutes with gentle mixing.

  • Washing: Centrifuge the cells at 100 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in 10 mL of pre-warmed serum-free medium. Repeat this washing step twice.

  • Plating: After the final wash, gently resuspend the cells in the complete culture medium containing 20% FBS and plate them in appropriate culture vessels.

  • Recovery: Incubate the cells and monitor for the formation of fused cells and overall viability over the next 24-48 hours.

Protocol 2: Assessing Cell Viability Post-Fusion using Trypan Blue

Materials:

  • Fused cell suspension

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Sample Preparation: Take a small aliquot of the fused cell suspension.

  • Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue stain. For example, mix 10 µL of cells with 10 µL of Trypan Blue.

  • Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.

  • Loading: Load the stained cell suspension into a hemocytometer.

  • Counting: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

experimental_workflow Low-Toxicity PEG 8000 Cell Fusion Workflow cluster_prep Cell Preparation cluster_fusion Fusion Process cluster_recovery Post-Fusion Recovery prep1 Harvest & Wash Cells prep2 Count & Mix Cells prep1->prep2 prep3 Pellet Cells prep2->prep3 fusion1 Add PEG 8000 (37°C) prep3->fusion1 Remove Supernatant fusion2 Incubate (1-2 min) fusion1->fusion2 fusion3 Slowly Dilute PEG fusion2->fusion3 rec1 Wash Cells (x3) fusion3->rec1 Gentle Centrifugation rec2 Resuspend in High-Serum Medium rec1->rec2 rec3 Plate & Incubate rec2->rec3 rec4 Assess Viability rec3->rec4

Caption: Workflow for minimizing cell toxicity during PEG 8000-mediated cell fusion.

signaling_pathway Proposed Mechanism of PEG-Induced Cell Stress cluster_membrane Plasma Membrane cluster_mitochondria Mitochondria cluster_cell_death Cellular Outcome peg High Concentration PEG 8000 osmotic_stress Osmotic Stress & Dehydration peg->osmotic_stress membrane_damage Membrane Perturbation peg->membrane_damage mito_dysfunction Mitochondrial Dysfunction osmotic_stress->mito_dysfunction necrosis Necrosis membrane_damage->necrosis cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis

References

Technical Support Center: Optimizing PEG 8000 Precipitation through pH Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyethylene Glycol (PEG) 8000 precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of pH in the performance of PEG 8000 for the precipitation of proteins, viruses, and nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the efficiency of PEG 8000 precipitation?

A1: The pH of the solution is a critical factor in PEG 8000 precipitation, primarily by influencing the surface charge of the molecule of interest. For proteins, precipitation efficiency is generally highest when the pH of the solution is close to the protein's isoelectric point (pI).[1] At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between protein molecules and promotes aggregation and precipitation.[2][3] At pH values far from the pI, proteins carry a net positive or negative charge, making them more soluble and resistant to precipitation.[1] For viruses and bacteriophages, a neutral pH of around 7.0 to 7.5 is often recommended to ensure their stability and successful precipitation.[4][5][6]

Q2: I am not getting a visible pellet after centrifugation. What could be the issue?

A2: Several factors could lead to the absence of a visible pellet. Firstly, ensure that the pH of your solution is optimized for your target molecule. For proteins, this means being close to their pI. Secondly, the concentration of your target molecule might be too low for a visible pellet to form, even if precipitation is occurring.[7] Also, it's important to note that PEG-precipitated pellets, especially with highly pure samples, can be clear and difficult to see before a wash step with 70% ethanol.[8] Other factors to consider are the concentrations of PEG 8000 and salt, incubation time and temperature, and centrifugation speed and duration.[7]

Q3: My PEG 8000 solution significantly changed the pH of my sample. Is this normal and how can I prevent it?

A3: Yes, this is a known issue. Dissolving solid PEG in a buffered solution can cause a significant pH shift, sometimes by as much as one pH unit.[9] This is thought to be due to the presence of acidic impurities from the PEG manufacturing process. To mitigate this, it is crucial to prepare your PEG 8000 stock solution in the same buffer as your sample and then adjust the pH of the PEG solution to the desired value before adding it to your sample.[9]

Q4: Can I precipitate a protein at a pH far from its isoelectric point?

A4: While less efficient, it is possible. If you need to perform the precipitation at a pH far from the pI where the protein has a net charge, the addition of divalent ions can be beneficial. Divalent cations (like Ba²⁺, Sr²⁺, and Ca²⁺) can help precipitate negatively charged proteins, while divalent anions (like SO₄²⁻) can aid in the precipitation of positively charged proteins.[1]

Q5: What is the recommended pH for precipitating viruses with PEG 8000?

A5: For most virus and bacteriophage precipitation protocols, a neutral pH in the range of 7.0 to 7.5 is recommended.[4][5][6] This pH range helps to maintain the structural integrity of the viral particles and promotes efficient precipitation. Some protocols for specific viruses might have slightly different optimal pH values, so it is always best to consult the relevant literature if available.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No visible pellet or very low yield - Suboptimal pH: The pH of the solution is far from the isoelectric point (pI) of the protein, or not in the optimal range for the virus/nanoparticle.- Adjust the pH of your sample to be near the pI of the target protein. For viruses, a pH of 7.0-7.5 is generally recommended.[4][5][6] - Prepare and pH-adjust your PEG 8000 solution in the same buffer as your sample.[9]
- Low concentration of target molecule: The amount of protein, virus, or nanoparticle in the starting material is too low to form a visible pellet.[7]- Concentrate your sample before PEG precipitation using methods like ultrafiltration.
- Invisible pellet: The pellet is clear and difficult to see, especially with highly purified samples.[8]- Carefully decant the supernatant. The pellet may become visible after washing with 70% ethanol.[8] Mark the expected location of the pellet on the tube before centrifugation.
- Incorrect PEG 8000 or salt concentration: The concentrations are not optimal for your specific application.- Optimize the final concentrations of PEG 8000 (typically 5-15%) and salt (e.g., NaCl, often 0.5-1.0 M).
- Insufficient incubation: The incubation time is too short for complete precipitation.- Increase the incubation time. Overnight incubation at 4°C is common, but shorter times can also be effective.[7]
- Inadequate centrifugation: The centrifugation speed or time is not sufficient to pellet the precipitate.- Increase the g-force and/or the duration of the centrifugation step.
Viscous, difficult-to-handle pellet - Co-precipitation of other macromolecules: High concentrations of other proteins, DNA, or cellular debris are being precipitated along with your target.- Consider a pre-clearing step, such as a low-speed centrifugation, to remove larger debris before adding PEG 8000. - For viscous pellets due to DNA contamination, consider adding DNase.[10]
- Excessively high PEG 8000 concentration: Using a much higher concentration of PEG than necessary can lead to a very dense and viscous pellet.- Titrate the PEG 8000 concentration to find the lowest effective concentration for your target.
Precipitate will not resuspend - Over-drying the pellet: Allowing the pellet to dry for too long after the ethanol wash can make it difficult to redissolve.- Do not over-dry the pellet. A brief air-dry to remove residual ethanol is usually sufficient.
- Inappropriate resuspension buffer: The buffer is not optimal for solubilizing the precipitated molecule.- Use a buffer with an appropriate pH and ionic strength. Gentle pipetting or vortexing can aid in resuspension.

Data Presentation

Table 1: Effect of pH on the Precipitation of Bovine Serum Albumin (BSA) with PEG 4000

This table is adapted from data on the precipitation of albumin and illustrates the general principle of how pH relative to the isoelectric point (pI ≈ 4.7 for BSA) affects precipitation. Lower solubility indicates higher precipitation efficiency.

pHRelative Solubility (%)Observation
3.560Far from pI, higher solubility
4.030Approaching pI, lower solubility
4.710At pI, minimal solubility (maximal precipitation)
5.540Moving away from pI, increasing solubility
6.575Further from pI, higher solubility
7.590Far from pI, highest solubility

Note: This data is illustrative of the principle for proteins and is based on studies with PEG 4000. The exact values will vary for different proteins and with PEG 8000.

Table 2: Effect of PEG 8000 Concentration on the Yield of Extracellular Vesicles (EVs)

This table summarizes data on the precipitation of EVs, showing that an optimal PEG 8000 concentration is crucial for maximizing yield.

Final PEG 8000 Conc. (%)Particle Yield (particles/mL)
6~ 1.5 x 10¹⁰
8~ 2.5 x 10¹⁰
10~ 2.8 x 10¹⁰
12~ 2.0 x 10¹⁰
15~ 1.8 x 10¹⁰

Data adapted from a study on HEK293T-CD63-eGFP conditioned media.[11]

Experimental Protocols

Protocol 1: General Protein Precipitation with PEG 8000 at the Isoelectric Point

  • Determine the Isoelectric Point (pI): Find the pI of your target protein from literature or using online prediction tools.

  • Prepare Buffered Solutions: Prepare a buffer with a pH matching the pI of your protein. Also, prepare a concentrated stock solution of PEG 8000 (e.g., 40-50% w/v) in the same buffer.

  • pH Adjustment of PEG Stock: Adjust the pH of the PEG 8000 stock solution to the target pI using small additions of concentrated acid or base while monitoring with a pH meter.[9]

  • Sample Preparation: Clarify your protein solution by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to remove any cellular debris.

  • Precipitation: Slowly add the pH-adjusted PEG 8000 stock solution to your clarified protein solution to the desired final concentration (typically 5-15% w/v). Perform this addition on ice with gentle stirring.

  • Incubation: Incubate the mixture on ice or at 4°C for 1-4 hours (or overnight for very dilute samples) with gentle agitation.

  • Centrifugation: Pellet the precipitate by centrifugation (e.g., 10,000 - 15,000 x g for 30 minutes at 4°C).

  • Washing (Optional): Carefully decant the supernatant. Wash the pellet with a cold 70% ethanol solution to help visualize the pellet and remove residual PEG. Centrifuge again briefly and decant the ethanol.

  • Resuspension: Air-dry the pellet for a short period to remove any remaining ethanol. Resuspend the pellet in a minimal volume of a suitable buffer for your downstream application.

Protocol 2: Viral Particle Concentration using PEG 8000

  • Prepare Solutions:

    • PEG/NaCl Solution: Prepare a solution of 40% (w/v) PEG 8000 and 2 M NaCl in deionized water.

    • Resuspension Buffer: Prepare a suitable buffer for your virus, such as PBS (Phosphate Buffered Saline) at pH 7.4.

  • Clarify Viral Supernatant: Centrifuge the virus-containing cell culture supernatant at a low speed (e.g., 3,000 x g for 10 minutes at 4°C) to pellet cells and large debris.

  • pH Adjustment: Check the pH of the clarified supernatant and, if necessary, adjust it to between 7.0 and 7.5 using dilute HCl or NaOH.[4][5]

  • Precipitation: Add 1 volume of the PEG/NaCl solution to 4 volumes of the clarified viral supernatant. Mix gently by inversion.

  • Incubation: Incubate the mixture overnight at 4°C with gentle rocking or stirring.

  • Centrifugation: Pellet the viral particles by centrifugation at 10,000 x g for 30 minutes at 4°C.

  • Resuspension: Carefully discard the supernatant. Resuspend the viral pellet in a small volume of your chosen resuspension buffer.

Visualizations

PEG_Precipitation_Workflow start_end start_end process process decision decision input_output input_output start Start with Sample clarify Clarify Sample (Centrifugation) start->clarify ph_adjust Adjust pH clarify->ph_adjust add_peg Add PEG 8000 & Salt Solution ph_adjust->add_peg incubate Incubate (e.g., 4°C) add_peg->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge supernatant Discard Supernatant centrifuge->supernatant wash Wash Pellet (Optional) supernatant->wash resuspend Resuspend Pellet wash->resuspend end Purified Product resuspend->end

Caption: General workflow for precipitation using PEG 8000.

Protein_Precipitation_Logic condition condition protein_state protein_state result result action action ph_equals_pi Solution pH = Protein pI net_charge_zero Net Protein Charge ≈ 0 ph_equals_pi->net_charge_zero leads to min_repulsion Minimal Electrostatic Repulsion net_charge_zero->min_repulsion max_precipitation Maximal Precipitation Efficiency with PEG 8000 min_repulsion->max_precipitation ph_not_pi Solution pH ≠ Protein pI net_charge Net Positive or Negative Charge ph_not_pi->net_charge leads to max_repulsion Increased Electrostatic Repulsion net_charge->max_repulsion min_precipitation Lower Precipitation Efficiency with PEG 8000 max_repulsion->min_precipitation adjust_ph Action: Adjust pH towards pI min_precipitation->adjust_ph

Caption: Logical relationship between pH, protein pI, and PEG 8000 precipitation efficiency.

References

Validation & Comparative

PEG 8000 vs. Ethanol Precipitation: A Comparative Guide to DNA Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of high-quality DNA is a critical first step in a multitude of downstream applications. DNA precipitation is a fundamental technique to concentrate and purify DNA from aqueous solutions. The two most common methods for this purpose are precipitation with ethanol and with polyethylene glycol (PEG) 8000. This guide provides an objective comparison of these two methods, focusing on their performance in terms of DNA yield and purity, supported by experimental data and detailed protocols.

Principle of DNA Precipitation

Both ethanol and PEG 8000 precipitation work by altering the solvent environment of the DNA, causing it to become less soluble and aggregate, allowing for its collection by centrifugation.

Ethanol precipitation works by reducing the dielectric constant of the solution. In the presence of cations (usually from salts like sodium acetate), ethanol disrupts the hydration shell around the DNA molecules. This neutralizes the negative charges of the phosphate backbone, causing the DNA to aggregate and precipitate out of solution.

PEG 8000 precipitation is based on the principle of molecular crowding. PEG, a large polymer, takes up a significant volume in the solution, effectively reducing the space available for the DNA molecules. This "crowding" effect forces the DNA molecules to associate with each other and precipitate. The presence of salt is also crucial in this method to neutralize the DNA's charge.

Comparative Performance: DNA Yield and Purity

The choice between PEG 8000 and ethanol precipitation often depends on the specific requirements of the downstream application, including the desired yield and purity of the DNA.

ParameterPEG 8000 PrecipitationEthanol PrecipitationKey Findings
DNA Yield Comparable to ethanol under optimized conditions.Generally high and considered a standard method for quantitative recovery.Studies have shown that DNA recovery with PEG 8000 can be comparable to that of ethanol precipitation.[1] However, some research suggests that ethanol precipitation may result in a higher DNA yield in certain contexts.
DNA Purity (A260/280) Can provide higher purity, especially in samples with high inhibitor content.Can be susceptible to co-precipitation of salts and other contaminants.An A260/280 ratio of ~1.8 is generally considered indicative of pure DNA. While direct comparative studies with A260/280 ratios are limited, the mechanism of PEG precipitation suggests a lower likelihood of co-precipitating certain contaminants.
DNA Purity (A260/230) Effective at removing contaminants like humic acids.May carry over contaminants that absorb at 230 nm.The A260/230 ratio is a secondary measure of purity, with expected values for pure DNA being in the range of 2.0-2.2. PEG precipitation has been shown to be effective in removing humic acid, a common contaminant that can lower this ratio.

Experimental Workflows

The general workflows for both PEG 8000 and ethanol DNA precipitation are outlined below.

DNA_Precipitation_Workflow cluster_peg PEG 8000 Precipitation cluster_ethanol Ethanol Precipitation peg_start DNA Solution peg_add Add Salt (e.g., NaCl) & PEG 8000 Solution peg_start->peg_add peg_incubate Incubate (e.g., on ice) peg_add->peg_incubate peg_centrifuge Centrifuge to Pellet DNA peg_incubate->peg_centrifuge peg_wash Wash Pellet with 70% Ethanol peg_centrifuge->peg_wash peg_dry Air-dry Pellet peg_wash->peg_dry peg_resuspend Resuspend DNA in Buffer peg_dry->peg_resuspend eth_start DNA Solution eth_add_salt Add Salt (e.g., Sodium Acetate) eth_start->eth_add_salt eth_add_etoh Add Cold 100% Ethanol eth_add_salt->eth_add_etoh eth_incubate Incubate (e.g., -20°C) eth_add_etoh->eth_incubate eth_centrifuge Centrifuge to Pellet DNA eth_incubate->eth_centrifuge eth_wash Wash Pellet with 70% Ethanol eth_centrifuge->eth_wash eth_dry Air-dry Pellet eth_wash->eth_dry eth_resuspend Resuspend DNA in Buffer eth_dry->eth_resuspend

Figure 1. Generalized workflows for PEG 8000 and ethanol DNA precipitation.

Experimental Protocols

Below are detailed protocols for both PEG 8000 and ethanol DNA precipitation.

PEG 8000 DNA Precipitation Protocol

This protocol is adapted from standard molecular biology methods.

Materials:

  • DNA sample in aqueous solution

  • 5 M NaCl solution

  • 50% (w/v) PEG 8000 solution

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Methodology:

  • To your DNA sample, add 5 M NaCl to a final concentration of 0.5 M. Mix gently by inverting the tube.

  • Add an equal volume of 50% (w/v) PEG 8000 solution to the DNA-salt mixture. The final concentration of PEG 8000 will be 25%.

  • Mix thoroughly by inverting the tube several times until the solution is homogenous.

  • Incubate the mixture on ice for at least 30 minutes. For very dilute DNA samples, incubation can be extended to overnight at 4°C.

  • Centrifuge the sample at 10,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet. The pellet may be translucent and difficult to see.

  • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet. Do not resuspend the pellet.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol wash.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it can make resuspension difficult.

  • Resuspend the DNA pellet in a desired volume of nuclease-free water or TE buffer.

Ethanol DNA Precipitation Protocol

This is a standard and widely used protocol for DNA precipitation.

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Methodology:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube until the DNA precipitates.

  • Incubate the mixture at -20°C for at least 1 hour. For higher yields of low concentration DNA, incubate overnight.

  • Centrifuge the sample at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol wash.

  • Air-dry the pellet for 5-15 minutes at room temperature.

  • Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Logical Relationships in DNA Precipitation

The success of both precipitation methods is dependent on the interplay of several factors.

DNA_Precipitation_Factors cluster_factors Key Factors cluster_outcomes Outcomes DNA_Conc DNA Concentration DNA_Yield DNA Yield DNA_Conc->DNA_Yield influences Salt_Conc Salt Concentration Salt_Conc->DNA_Yield influences DNA_Purity DNA Purity Salt_Conc->DNA_Purity affects (co-precipitation) Precipitant_Conc Precipitant Concentration Precipitant_Conc->DNA_Yield influences Precipitant_Conc->DNA_Purity affects (contaminant removal) Temperature Temperature Temperature->DNA_Yield influences Incubation_Time Incubation Time Incubation_Time->DNA_Yield influences

Figure 2. Factors influencing DNA precipitation outcomes.

Conclusion

Both PEG 8000 and ethanol precipitation are effective methods for concentrating and purifying DNA. The choice between them should be guided by the specific needs of the experiment.

  • Ethanol precipitation is a robust and widely used method that generally provides high DNA yields. It is particularly suitable for routine applications where the removal of specific inhibitors is not a primary concern.

  • PEG 8000 precipitation offers an advantage in terms of purity, especially for samples containing contaminants like humic acids that can inhibit downstream enzymatic reactions. While the yield may be comparable to ethanol, the enhanced purity can be critical for sensitive applications such as sequencing and PCR from challenging samples.

For researchers and professionals in drug development, where the reliability and reproducibility of results are paramount, understanding the nuances of these fundamental techniques is essential for generating high-quality data.

References

A Head-to-Head Comparison: PEG 8000 vs. Isopropanol for Plasmid Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of high-quality plasmid DNA is a critical first step in a multitude of downstream applications, from cloning and sequencing to the production of DNA-based therapeutics. The final precipitation step in most plasmid isolation protocols is crucial for concentrating the DNA and removing contaminants. Two of the most common reagents used for this purpose are polyethylene glycol 8000 (PEG 8000) and isopropanol. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

Data Presentation: A Quantitative Look at Performance

While direct comparative studies detailing quantitative yield and purity for plasmid DNA isolation from E. coli using PEG 8000 versus isopropanol are not extensively documented in a single publication, we can synthesize available data to provide a representative comparison. The following table summarizes typical outcomes for plasmid yield and purity (A260/A280 ratio). It is important to note that these values can vary depending on the specific plasmid, bacterial strain, and the precise execution of the protocol.

ParameterPEG 8000 PrecipitationIsopropanol Precipitation
Plasmid Yield Generally high; can be optimized for quantitative recovery.High, and effective for precipitating DNA from large volumes.
Purity (A260/A280) Often reported to be higher, with better removal of non-nucleic acid contaminants.[1]Typically yields DNA of sufficient purity for many applications, but can be prone to co-precipitation of salts.
Contaminant Removal More effective at selectively precipitating DNA, leaving behind contaminants like proteins and small nucleic acid fragments in the supernatant. A study on DNA from environmental samples showed significantly lower levels of contaminants with PEG precipitation compared to isopropanol.[1]Can co-precipitate salts and other solutes, which may inhibit downstream enzymatic reactions. A differential precipitation technique can improve purity.

Experimental Workflows: Visualizing the Methodologies

The fundamental difference between the two methods lies in the precipitation step following the clearing of the bacterial lysate. The diagram below illustrates a typical plasmid isolation workflow, highlighting the divergence for PEG 8000 and isopropanol precipitation.

Plasmid_Isolation_Workflow cluster_0 Common Steps cluster_1 Precipitation Methods cluster_peg PEG 8000 Precipitation cluster_iso Isopropanol Precipitation cluster_2 Final Steps start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest resuspend Cell Resuspension (Buffer P1) harvest->resuspend lysis Alkaline Lysis (Buffer P2) resuspend->lysis neutralize Neutralization (Buffer N3) lysis->neutralize clarify Lysate Clarification (Centrifugation) neutralize->clarify supernatant Collect Supernatant (Contains Plasmid DNA) clarify->supernatant peg_add Add PEG 8000/NaCl Solution supernatant->peg_add iso_add Add Isopropanol supernatant->iso_add peg_incubate Incubate on Ice peg_add->peg_incubate peg_pellet Centrifuge to Pellet Plasmid DNA peg_incubate->peg_pellet wash Wash Pellet (70% Ethanol) peg_pellet->wash iso_incubate Incubate at Room Temp or -20°C iso_add->iso_incubate iso_pellet Centrifuge to Pellet Plasmid DNA iso_incubate->iso_pellet iso_pellet->wash dry Air-Dry Pellet wash->dry resuspend_final Resuspend in TE Buffer or Water dry->resuspend_final end Purified Plasmid DNA resuspend_final->end

References

PEG 8000 Versus Other Polymers for Inducing Molecular Crowding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand and implement molecular crowding in their experiments, the choice of a suitable crowding agent is critical. This guide provides an objective comparison of Polyethylene Glycol (PEG) 8000 with other commonly used polymers like Ficoll and Dextran. The information presented is supported by experimental data to aid in the selection of the most appropriate crowding agent for specific research applications.

The cellular interior is a densely packed environment, with macromolecules occupying a significant portion of the total volume. This phenomenon, known as molecular crowding, influences a wide range of cellular processes, including protein folding, stability, enzyme kinetics, and protein-protein interactions. To mimic these conditions in vitro, researchers utilize inert polymers to create a crowded environment. PEG 8000, a hydrophilic polymer, is a popular choice due to its well-characterized properties and commercial availability. However, its linear structure and potential for weak interactions with biomolecules may not be suitable for all applications. This guide compares the performance of PEG 8000 with other polymeric crowding agents, namely Ficoll and Dextran, to provide a comprehensive overview for experimental design.

Principle of Molecular Crowding

Molecular crowding is primarily an entropically driven phenomenon based on the excluded volume effect. In a crowded solution, the volume available to any given molecule is reduced by the volume occupied by other molecules. This reduction in available volume restricts the conformational freedom of macromolecules, favoring more compact states. For instance, a denatured, extended protein occupies a larger volume than its compact, folded state. In a crowded environment, the unfolded state is entropically penalized, thus shifting the equilibrium towards the folded, native conformation and enhancing protein stability.

cluster_0 Dilute Solution cluster_1 Crowded Solution Unfolded Protein Unfolded Protein Folded Protein Folded Protein Unfolded Protein->Folded Protein Folding Folded Protein->Unfolded Protein Unfolding Unfolded Protein_c Unfolded Protein Folded Protein_c Folded Protein Unfolded Protein_c->Folded Protein_c Folding Favored Folded Protein_c->Unfolded Protein_c Unfolding Disfavored Crowder Molecules Crowder Equilibrium Shift Equilibrium Shift cluster_1 cluster_1 cluster_0 cluster_0

Figure 1: The excluded volume effect in molecular crowding favors compact protein conformations.

Comparative Performance of Crowding Agents

The choice of crowding agent can significantly impact experimental outcomes due to differences in their physicochemical properties such as size, shape, and charge. Here, we compare PEG 8000, Ficoll 70, and Dextran 70, three of the most widely used macromolecular crowders.

PropertyPEG 8000Ficoll 70Dextran 70
Structure Linear, flexible chainHighly branched, sphericalBranched polysaccharide
Chemical Nature PolyetherCo-polymer of sucrose and epichlorohydrinPolysaccharide of glucose
Charge NeutralNeutralNeutral to slightly anionic
Hydrodynamic Radius (Rh) ~2-3 nm~5-6 nm~6-7 nm
Typical Concentration 5-20% (w/v)10-40% (w/v)10-40% (w/v)

Table 1: Physicochemical Properties of Common Polymeric Crowding Agents.

Effects on Protein Stability

Macromolecular crowders generally enhance protein stability by favoring the compact native state. However, the magnitude of this effect can vary depending on the crowder.

Crowding AgentProteinChange in Melting Temperature (Tm)Reference
15% (w/v) PEG 8000dsDNA+4°C[1]
15% (w/v) Dextran 70dsDNA+2°C[1]
10% (w/v) PEG 8000D135 ribozymeLowers Mg2+ requirement for stability[2]

Table 2: Comparative Effects of Crowding Agents on the Thermal Stability of Biomolecules.

Effects on Enzyme Kinetics

The increased viscosity and reduced diffusion in crowded solutions can affect enzyme kinetics. While some studies report a decrease in enzymatic activity due to slower substrate diffusion, others show enhanced activity, potentially due to stabilization of the enzyme-substrate complex.

Crowding AgentEnzyme SystemObserved EffectReference
15% (w/v) PEG 8000E. coli RNA polymeraseFaster transcription initiation[1]
15% (w/v) Ficoll 70E. coli RNA polymeraseFaster transcription initiation[1]
5% (w/v) Dextran 500E. coli RNA polymeraseFaster transcription initiation[1]
25% (v/v) GlycerolE. coli RNA polymeraseSlower transcription initiation[1]

Table 3: Influence of Crowding Agents on Enzyme Kinetics.

Effects on Protein-Protein Interactions and Aggregation

Molecular crowding can promote protein-protein interactions and aggregation by increasing the effective concentration of proteins. This effect is particularly relevant in the study of diseases associated with protein aggregation.

Crowding AgentProtein SystemObserved EffectReference
PEG 8000β-lactoglobulinIncreased aggregation at higher concentrations[3]
Dextranα-lactalbuminIncreased aggregation rate[4]
Ficollα-lactalbuminDecreased aggregation rate[4]
PEG 8000TEM1-BLIPNo significant change in binding affinity[5]
DextranTEM1-BLIPUp to twofold increase in binding affinity[5]

Table 4: Impact of Crowding Agents on Protein-Protein Interactions and Aggregation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used to study the effects of molecular crowding.

Preparation of Crowded Solutions

A stock solution of the crowding agent is typically prepared in the desired buffer and then added to the experimental system to achieve the final target concentration.

cluster_0 Preparation Workflow cluster_1 Experimental Setup Weigh 1. Weigh Crowder Dissolve 2. Dissolve in Buffer Weigh->Dissolve Filter 3. Filter Sterilize Dissolve->Filter Store 4. Store at 4°C Filter->Store Add_to_Assay 5. Add to Assay Mixture Store->Add_to_Assay Incubate 6. Incubate Add_to_Assay->Incubate Measure 7. Perform Measurement Incubate->Measure

Figure 2: General workflow for preparing and using crowded solutions in experiments.

Protocol for Preparing a 20% (w/v) PEG 8000 Solution:

  • Weigh 20 g of PEG 8000 powder.

  • Add the powder to a beaker containing approximately 80 mL of the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Stir the solution gently with a magnetic stirrer until the PEG is completely dissolved. Avoid vigorous stirring to prevent foaming.

  • Transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with the buffer.

  • Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any particulate matter.

  • Store the stock solution at 4°C. For experiments, dilute the stock solution with buffer and other reaction components to the desired final PEG concentration.

Protein Aggregation Assay using UV-Vis Spectroscopy

This protocol describes a method to monitor protein aggregation by measuring the increase in turbidity (absorbance) at a specific wavelength.

Materials:

  • Protein of interest (e.g., β-lactoglobulin)

  • Crowding agent stock solution (e.g., 40% w/v PEG 8000)

  • Buffer (e.g., 20 mM Tris buffer with 60 mM NaCl, pH 7)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare protein samples in the presence of different concentrations of the crowding agent (e.g., 0%, 5%, 10%, 15%, 20% PEG 8000) in the appropriate buffer. The final protein concentration should be kept constant across all samples.

  • Incubate the samples at a specific temperature (e.g., 37°C) to induce aggregation.

  • At various time points, measure the absorbance of the samples at a wavelength where the protein does not have a strong absorbance, typically between 340 and 600 nm (e.g., 350 nm for β-lactoglobulin aggregation).[3]

  • Plot the absorbance as a function of time for each crowder concentration to monitor the kinetics of aggregation.

In Vitro Transcription Assay in Crowded Conditions

This protocol outlines a single-round quenched-kinetics transcription assay to assess the effect of molecular crowders on the activity of RNA polymerase.[1]

Materials:

  • RNA polymerase (RNAP)

  • DNA template containing a promoter

  • Nucleoside triphosphates (NTPs)

  • Transcription buffer

  • Crowding agent stock solutions (e.g., PEG 8000, Ficoll 70, Dextran 500)

  • Quencher solution (e.g., containing Guanidium Chloride)

  • Fluorescently labeled ssDNA probe complementary to the transcript

Procedure:

  • Prepare the RNAP-promoter open complex by incubating RNAP with the DNA template in transcription buffer.

  • Dilute the open complex into transcription buffer containing the desired concentration of the crowding agent.

  • Initiate transcription by adding a mixture of all four NTPs.

  • At specific time points, stop the reaction by adding the quencher solution.

  • Add the fluorescently labeled ssDNA probe to the quenched reaction mixture and incubate to allow hybridization with the transcribed RNA.

  • Quantify the amount of transcript produced at each time point using a suitable fluorescence detection method (e.g., single-molecule FRET).

  • Plot the amount of transcript versus time to determine the transcription rate for each crowding condition.

Conclusion

The choice of a molecular crowding agent is a critical parameter in experimental design and can significantly influence the observed effects on biomolecular structure and function. PEG 8000 is a versatile and widely used crowding agent, particularly effective in promoting the compaction of biomolecules. However, its linear and flexible nature can lead to different effects compared to the more spherical and branched structures of Ficoll and Dextran.

  • PEG 8000 is a good choice for studies focusing on the excluded volume effect and for inducing condensation of biomolecules. Its effects on viscosity are also well-documented.[1]

  • Ficoll is often considered a more "inert" crowder due to its highly branched and spherical shape, which may lead to fewer direct interactions with the biomolecules under study. It has been shown to have a different impact on protein aggregation compared to PEG and Dextran.[4]

  • Dextran , being a polysaccharide, may better mimic the carbohydrate-rich components of the cellular environment. However, its potential for weak anionic character should be considered.

Ultimately, the optimal crowding agent depends on the specific biological question being addressed. It is often advisable to test multiple crowding agents to ensure that the observed effects are a general consequence of molecular crowding and not an artifact of a specific polymer. The data and protocols presented in this guide provide a starting point for researchers to design and interpret their experiments in the fascinating and complex world of the crowded cellular environment.

References

A Comparative Analysis of PEG 8000 and NaCl for Inducing Osmotic Stress in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Polyethylene Glycol (PEG) 8000 and Sodium Chloride (NaCl) in simulating osmotic stress for in vitro and in planta studies.

Inducing osmotic stress is a critical component of research in plant biology, drug discovery, and cell biology to study the responses of organisms and cells to conditions mimicking drought and high salinity. Two of the most commonly employed osmotic agents are Polyethylene Glycol (PEG) 8000 and Sodium Chloride (NaCl). While both effectively lower the water potential of a solution, their physiological and biochemical impacts can differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes and experimental workflows.

Differentiating Osmotic and Ionic Stress

It is crucial to understand that while both PEG 8000 and NaCl induce osmotic stress by reducing the availability of water, NaCl also introduces an ionic stress component due to the influx of Na+ and Cl- ions into the cells. This can lead to ion toxicity and nutritional imbalances, which are not direct effects of the osmotic stress itself.[1][2] PEG 8000, being a large, inert polymer, is not readily absorbed by plant cells and thus primarily induces a "pure" osmotic stress, making it a valuable tool to dissect the effects of water deficit alone.

Comparative Physiological Effects

Numerous studies have demonstrated that at iso-osmotic potentials, NaCl often has a more inhibitory effect on physiological processes like seed germination and seedling growth compared to PEG 8000. This suggests that the ionic stress component of NaCl contributes significantly to its overall impact.

Seed Germination

Studies on various plant species, including tomato and mung bean, have shown a more pronounced decrease in germination percentage and rate under NaCl stress compared to PEG 8000 at the same water potential.[1][3]

Table 1: Comparative Effects of PEG 8000 and NaCl on Tomato Seed Germination Percentage (%) at Different Osmotic Potentials (MPa)

Osmotic Potential (MPa)PEG 8000NaCl
-0.293.0090.21
-0.485.3378.67
-0.663.0050.00
-0.822.3312.00
-1.00.000.00

Data synthesized from a study on tomato seed germination.[1]

Seedling Growth

Similar trends are observed in seedling growth, with parameters like root and shoot length, as well as fresh and dry weight, being more severely affected by NaCl.[3]

Table 2: Comparative Effects of PEG 8000 and NaCl on Mung Bean Seedling Dry Weight (g) at Different Osmotic Potentials (MPa)

Osmotic Potential (MPa)PEG 8000NaCl
0 (Control)0.120.12
-0.150.110.10
-0.490.090.07
-1.030.060.03
-1.760.050.01

Data synthesized from a study on mung bean seedling growth.[3]

Comparative Biochemical Responses

Plants respond to osmotic stress by accumulating compatible solutes, such as proline and soluble sugars, to maintain cell turgor and protect cellular structures.

Table 3: Comparative Effects of Iso-osmotic PEG 8000 and NaCl Stress on Proline and Soluble Sugar Content

Stress AgentProline AccumulationTotal Soluble Sugar Accumulation
PEG 8000Significant increaseSignificant increase
NaClGenerally higher increase than PEGSignificant increase, sometimes higher than PEG

Qualitative summary based on multiple studies.

The higher accumulation of these osmolytes under NaCl stress may be a response to both the osmotic and ionic stress components.

Experimental Protocols

Here are detailed methodologies for inducing osmotic stress using PEG 8000 and NaCl in a plant seedling experiment.

Preparation of Osmotic Solutions

PEG 8000 Solutions: To prepare PEG 8000 solutions of a desired water potential, the empirical formula established by Michel and Kaufmann (1973) can be used. The concentration of PEG 8000 required can be calculated and the polymer is then dissolved in the desired nutrient solution or distilled water. Gentle heating and stirring may be required to fully dissolve the PEG.

NaCl Solutions: The osmotic potential of NaCl solutions can be calculated using the van't Hoff equation. The required molar concentration of NaCl is dissolved in the nutrient solution or distilled water.

Seed Germination Assay
  • Sterilization: Surface sterilize seeds with a 1-2% sodium hypochlorite solution for 10-15 minutes, followed by several rinses with sterile distilled water.

  • Plating: Place sterilized seeds in sterile petri dishes containing two layers of filter paper.

  • Treatment Application: Add a specific volume (e.g., 5 mL) of the prepared PEG 8000 or NaCl solutions of varying osmotic potentials to each petri dish. A control group with sterile distilled water should be included.

  • Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection: Record germination percentage (emergence of the radicle) at regular intervals (e.g., every 24 hours) for a defined period (e.g., 7 days).

Hydroponic Seedling Stress Assay
  • Seedling Growth: Germinate and grow seedlings in a standard hydroponic solution (e.g., Hoagland solution) until they reach a desired developmental stage (e.g., the two-leaf stage).

  • Stress Induction: Transfer the seedlings to hydroponic solutions containing the desired concentrations of PEG 8000 or NaCl. Ensure proper aeration of the solutions.

  • Acclimation (Optional): For some experiments, a gradual increase in the osmoticum concentration may be beneficial to avoid osmotic shock.

  • Data Collection: After a specific duration of stress treatment, harvest the seedlings and measure physiological parameters (e.g., root/shoot length, fresh/dry weight) and biochemical parameters (e.g., proline, soluble sugars, ion content).

Visualizing the Mechanisms

To better understand the cellular responses and the experimental process, the following diagrams are provided.

Osmotic_Stress_Signaling_Pathway cluster_stress External Stimulus cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response Osmotic Stress (PEG 8000 / NaCl) Osmotic Stress (PEG 8000 / NaCl) Membrane Sensors Membrane Sensors Osmotic Stress (PEG 8000 / NaCl)->Membrane Sensors ABA Biosynthesis ABA Biosynthesis Membrane Sensors->ABA Biosynthesis MAPKs MAPKs Membrane Sensors->MAPKs ABA ABA ABA Biosynthesis->ABA SnRK2s SnRK2s ABA->SnRK2s Gene Expression Gene Expression SnRK2s->Gene Expression MAPKs->Gene Expression Osmolyte Accumulation (Proline, Sugars) Osmolyte Accumulation (Proline, Sugars) Gene Expression->Osmolyte Accumulation (Proline, Sugars) Stomatal Closure Stomatal Closure Gene Expression->Stomatal Closure Growth Regulation Growth Regulation Gene Expression->Growth Regulation

Caption: Generalized osmotic stress signaling pathway in plants.

Experimental_Workflow cluster_treatments Stress Treatments Start Start Seed Sterilization Seed Sterilization Start->Seed Sterilization Germination on Control Medium Germination on Control Medium Seed Sterilization->Germination on Control Medium Seedling Transfer Seedling Transfer Germination on Control Medium->Seedling Transfer Control Control Seedling Transfer->Control PEG 8000 Series PEG 8000 Series Seedling Transfer->PEG 8000 Series NaCl Series NaCl Series Seedling Transfer->NaCl Series Data Collection Data Collection Control->Data Collection PEG 8000 Series->Data Collection NaCl Series->Data Collection Physiological Measurements Physiological Measurements Data Collection->Physiological Measurements Biochemical Assays Biochemical Assays Data Collection->Biochemical Assays Data Analysis & Comparison Data Analysis & Comparison Physiological Measurements->Data Analysis & Comparison Biochemical Assays->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Workflow for a comparative osmotic stress experiment.

Conclusion

The choice between PEG 8000 and NaCl to induce osmotic stress depends on the specific research question.

  • PEG 8000 is the preferred agent when the goal is to study the effects of pure osmotic stress or water deficit, without the confounding effects of ion toxicity.

  • NaCl is more appropriate for studies aiming to understand plant or cellular responses to salinity stress , which encompasses both osmotic and ionic components.

By understanding the distinct modes of action and the resulting physiological and biochemical responses, researchers can select the appropriate osmoticum to generate reliable and relevant data for their specific field of inquiry.

References

A Researcher's Guide to Cell Fusion: Exploring Alternatives to PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

For decades, polyethylene glycol (PEG) 8000 has been a workhorse in cell fusion experiments, enabling the creation of hybridomas, the study of cellular reprogramming, and advancements in somatic cell genetics. However, the inherent cytotoxicity and variability of PEG-mediated fusion have driven researchers to seek more efficient, reproducible, and gentler alternatives. This guide provides a comprehensive comparison of the leading alternatives to PEG 8000 for cell fusion, with a focus on experimental data, detailed protocols, and the underlying mechanisms.

Executive Summary

This guide evaluates three primary alternatives to PEG 8000 for cell fusion: electrofusion, Sendai virus (HVJ)-mediated fusion, and lipid-based fusion. Electrofusion consistently emerges as a highly efficient method, offering precise control over fusion parameters and significantly higher yields of viable hybrid cells compared to PEG. Sendai virus-mediated fusion provides a biological approach with high efficiency, though it requires the preparation and handling of viral particles. Lipid-based methods, while promising and offering a biocompatible approach, are currently less established for whole-cell fusion compared to their extensive use in nucleic acid transfection. The choice of method will ultimately depend on the specific cell types, experimental goals, and available resources.

Performance Comparison of Cell Fusion Methods

The following table summarizes the key performance metrics of PEG 8000 and its alternatives based on published experimental data.

Method Fusion Efficiency Cell Viability/Cytotoxicity Reproducibility Key Advantages Key Disadvantages
PEG 8000 Variable, often lowHigh cytotoxicity[1][2]PoorLow cost, simple procedure.[1]High cytotoxicity, poor reproducibility, variability between batches.[3]
Electrofusion High to Very High (3.8 to 33 times higher than PEG)[4]Moderate to High (dependent on parameters)HighHigh efficiency, precise control, high reproducibility.[5][6]Requires specialized equipment.
Sendai Virus (HVJ) High (up to 100 times higher than spontaneous fusion)[7][8]ModerateModerate to HighHigh efficiency, biological method.[3]Requires virus preparation and handling, potential for immunogenicity.
Lipid-Based Fusion Variable (data for whole-cell fusion is limited)Generally low cytotoxicityModerateBiocompatible, potential for targeted fusion.Less established for whole-cell fusion, optimization may be required.

In-Depth Analysis of Alternatives

Electrofusion

Electrofusion utilizes controlled electrical pulses to induce the fusion of adjacent cell membranes. This method offers a significant improvement in both efficiency and reproducibility over PEG-mediated fusion.

Mechanism of Action: The process involves two main steps. First, a low-voltage, high-frequency alternating current (AC) field is applied to bring the cells into close contact, forming "pearl chains". Subsequently, one or more high-voltage direct current (DC) pulses are delivered, which transiently permeabilize the cell membranes at the points of contact, leading to lipid bilayer fusion and the formation of a hybrid cell.[5]

Experimental Data: Studies directly comparing electrofusion with PEG for hybridoma production have shown that electrofusion can result in a 3.8 to 33.0 times higher yield of hybridomas.[4] Another study reported an approximately tenfold increase in the generation of antigen-specific antibody clones with electrofusion compared to PEG fusion.[6]

dot

Electrofusion_Workflow Electrofusion Experimental Workflow cluster_prep Cell Preparation cluster_fusion Electrofusion cluster_post Post-Fusion Harvest Harvest and Wash Cells Mix Mix Cell Populations in Fusion Buffer Harvest->Mix Align Cell Alignment (AC Field) Mix->Align Pulse Membrane Fusion (DC Pulses) Align->Pulse Recover Recovery Incubation Pulse->Recover Plate Plate Cells in Selection Medium Recover->Plate

Caption: A simplified workflow of the electrofusion process.

Sendai Virus (HVJ)-Mediated Fusion

Sendai virus, also known as Hemagglutinating Virus of Japan (HVJ), is an enveloped virus that can induce potent cell fusion. Inactivated HVJ preparations, often referred to as HVJ envelopes (HVJ-E), are commercially available and provide a safe and effective means of cell fusion.

Mechanism of Action: The fusion is mediated by the viral envelope proteins, specifically the Hemagglutinin-Neuraminidase (HN) protein and the Fusion (F) protein. The HN protein binds to sialic acid receptors on the cell surface, bringing the viral envelope and cell membrane into close proximity. This binding triggers a conformational change in the F protein, which then inserts a hydrophobic fusion peptide into the cell membrane, ultimately leading to the merging of the two lipid bilayers.[9]

Experimental Data: While direct comparative data with PEG is limited, studies have shown that UV-inactivated Sendai virus can produce a frequency of hybrid colonies that is 100 times greater than the frequency of spontaneous hybrids.[7][8] Commercially available HVJ-E kits report high fusion efficiencies, often exceeding 80% for certain cell types.[10]

dot

Sendai_Virus_Fusion_Mechanism Sendai Virus-Mediated Cell Fusion Mechanism cluster_virus Sendai Virus cluster_cell Target Cell Virus Inactivated Sendai Virus (HVJ-E) HN HN Protein Virus->HN F F Protein Virus->F Receptor Sialic Acid Receptor HN->Receptor 1. Binding Cell Cell Membrane F->Cell Cell->Receptor Receptor->F 2. F-Protein Activation

Caption: Mechanism of cell fusion induced by Sendai virus envelope proteins.

Lipid-Based Fusion

Lipid-based fusion methods utilize fusogenic lipids or liposomes to promote the merging of cell membranes. This approach is attractive due to its potential for high biocompatibility and targeted delivery.

Mechanism of Action: Fusogenic lipids, such as dioleoylphosphatidylethanolamine (DOPE), have a cone-like shape that can destabilize the lipid bilayer and promote the formation of non-bilayer intermediates, which are crucial for membrane fusion.[11][12] Cationic lipids can facilitate the initial contact between negatively charged cell membranes through electrostatic interactions, after which the fusogenic lipids drive the fusion process.[11] More advanced systems use complementary molecules, such as peptides or DNA, attached to lipids to mediate specific cell-cell recognition and subsequent fusion.[13]

Experimental Data: While extensively used for the delivery of nucleic acids (transfection), the application of lipid-based reagents for whole-cell fusion is less documented with quantitative data. However, the principles of membrane fusion are the same, and various fusogenic lipid formulations have been shown to induce fusion between artificial liposomes and cells.[11][14] The efficiency of whole-cell fusion would likely be dependent on the specific lipid formulation and the cell types involved.

Experimental Protocols

Electrofusion Protocol for Hybridoma Production

This is a general protocol and may require optimization for specific cell types and equipment.

  • Cell Preparation:

    • Harvest splenocytes from an immunized mouse and myeloma cells.

    • Wash both cell populations separately with serum-free medium and then with the electrofusion buffer (typically a low-conductivity buffer).

    • Resuspend the cells in electrofusion buffer at a concentration of 1 x 10^7 cells/mL.

    • Mix the splenocytes and myeloma cells at a ratio of 2:1.

  • Electrofusion:

    • Transfer the cell suspension to the electrofusion chamber.

    • Apply a low-voltage, high-frequency AC field (e.g., 30 V, 1 MHz) for 10-30 seconds to induce pearl chain formation.

    • Deliver one to three DC square-wave pulses (e.g., 250-350 V, 20-40 µs).

    • Continue the AC field for a short period (e.g., 10 seconds) post-pulse to maintain cell contact.

  • Post-Fusion Care:

    • Let the cells rest in the chamber for 5-10 minutes at room temperature.

    • Gently transfer the cells to a culture dish containing pre-warmed recovery medium.

    • Incubate for 24 hours before starting the selection process (e.g., HAT medium for hybridomas).

Sendai Virus (HVJ-E)-Mediated Cell Fusion Protocol (General)

This protocol is based on the use of commercially available inactivated Sendai virus envelopes (HVJ-E). Always refer to the manufacturer's specific instructions.

  • Cell Preparation:

    • Harvest and wash the two cell populations to be fused.

    • Resuspend each cell type in a serum-free medium or a suitable reaction buffer provided with the kit at a concentration of 1 x 10^7 cells/mL.

  • Fusion Reaction:

    • Mix the two cell suspensions in a microtube.

    • Add the reconstituted HVJ-E solution to the cell mixture. The amount of HVJ-E will depend on the cell number and should be optimized.

    • Incubate the mixture on ice for 5-10 minutes to allow the virus to attach to the cells.

    • Transfer the tube to a 37°C water bath and incubate for 15-30 minutes to induce fusion.

  • Post-Fusion and Plating:

    • Gently add pre-warmed culture medium to the cell suspension to stop the fusion reaction.

    • Centrifuge the cells, remove the supernatant, and gently resuspend the cell pellet in the desired culture medium.

    • Plate the cells for subsequent selection or analysis.

Lipid-Based Cell Fusion Protocol (Conceptual)

This is a conceptual protocol as standardized methods for whole-cell fusion are not as common. It is based on the principles of using fusogenic liposomes.

  • Preparation of Fusogenic Liposomes:

    • Prepare liposomes containing a fusogenic lipid (e.g., DOPE) and a cationic lipid (e.g., DOTAP) using methods such as thin-film hydration followed by sonication or extrusion.

    • The lipid composition will need to be optimized for the specific application.

  • Cell Preparation:

    • Harvest and wash the two cell populations to be fused.

    • Resuspend the cells in a serum-free medium.

  • Fusion Induction:

    • Mix the two cell populations.

    • Add the fusogenic liposome suspension to the cell mixture and incubate at 37°C. The incubation time will require optimization (e.g., 1-4 hours).

    • The liposomes will interact with the cell membranes, facilitating their fusion.

  • Post-Fusion Analysis:

    • Wash the cells to remove the liposomes.

    • Analyze the cell population for the presence of hybrid cells using methods such as flow cytometry with differentially labeled cells.

Conclusion

The landscape of cell fusion technology has evolved significantly, offering researchers a range of powerful alternatives to the traditional PEG 8000 method. Electrofusion stands out for its high efficiency, control, and reproducibility, making it an excellent choice for applications like hybridoma production. Sendai virus-mediated fusion provides a robust biological method with high fusion rates. While still an emerging area for whole-cell fusion, lipid-based approaches hold promise for future applications requiring high biocompatibility and targeted cell fusion. By understanding the principles, advantages, and limitations of each method, researchers can select the optimal tool to achieve their experimental goals, paving the way for new discoveries in various fields of life sciences.

References

A Head-to-Head Comparison: Validating PEG 8000 Precipitation for Next-Generation Sequencing Library Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical steps of Next-Generation Sequencing (NGS) library preparation, the choice of DNA purification and size selection method is paramount. This guide provides an objective comparison of Polyethylene Glycol (PEG) 8000 precipitation against two common alternatives: commercial magnetic bead-based kits and traditional agarose gel extraction. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a comprehensive resource for validating the cost-effective and versatile PEG 8000 precipitation method.

The preparation of high-quality NGS libraries is a cornerstone of successful sequencing outcomes. A crucial stage in this process is the purification and size selection of DNA fragments, which ensures the removal of contaminants and enriches for DNA of the optimal length for the sequencing platform. While commercial kits offering magnetic bead-based cleanup, such as AMPure XP, are widely used for their convenience and reliability, their cost can be a significant factor in high-throughput settings. Agarose gel extraction, another established method, offers high precision in size selection but can be labor-intensive and prone to DNA loss and damage.

This guide explores the validation of a simple, in-house PEG 8000 precipitation method as a viable and economical alternative. The underlying principle of this technique is similar to that of many commercial magnetic bead kits, relying on the property of PEG to induce the precipitation of nucleic acids in the presence of salt. The concentration of PEG 8000 can be modulated to selectively precipitate DNA fragments of different sizes, offering a flexible and tunable approach to library preparation.

Performance Comparison: PEG 8000 Precipitation vs. Alternatives

To provide a clear and quantitative comparison, the following table summarizes the performance of PEG 8000 precipitation, a leading commercial magnetic bead-based kit (AMPure XP), and agarose gel extraction across key metrics. The data for the "In-house PEG 8000-based SPRI" is derived from studies using a homemade solution analogous to a simple PEG 8000 precipitation protocol coupled with magnetic beads, offering a strong proxy for the performance of the core precipitation chemistry.

Performance MetricIn-house PEG 8000-based SPRICommercial Magnetic Beads (AMPure XP)Agarose Gel Extraction
DNA Recovery Yield Comparable to AMPure XP[1][2]High (typically >80%)[1][2]Lower and more variable (can be <50%)
Size Selection Accuracy Good, tunable by adjusting PEG concentration[3]High and reproducible[4]Very high precision
Cost per Sample Very low (~1/24th of commercial kits)[1][2]HighModerate (reagent and labor costs)
Throughput High, amenable to automationHigh, well-suited for automationLow, manual and time-consuming[5]
Sequencing Quality (Q30) Generally high, comparable to commercial kitsConsistently high[6][7]Can be high, but risk of UV damage
GC Bias Minimal, comparable to commercial kitsMinimal[8][9]Can be influenced by the extraction process

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below to allow for replication and validation in your own laboratory setting.

Protocol 1: PEG 8000 Precipitation for DNA Library Cleanup and Size Selection

This protocol describes a double-sided size selection to isolate a specific range of DNA fragments. The PEG 8000/NaCl solution volumes are adjusted to first precipitate and remove larger fragments, and then to precipitate and retain the desired fragment sizes.

Materials:

  • PEG 8000 (Molecular Biology Grade)

  • NaCl (5 M)

  • Nuclease-free water

  • 80% Ethanol (freshly prepared)

  • Magnetic rack (if using magnetic beads) or centrifuge

  • DNA library sample

Procedure:

  • Prepare the PEG 8000/NaCl Solution: Prepare a 20% (w/v) PEG 8000, 2.5 M NaCl solution in nuclease-free water.

  • First Precipitation (Removal of Large Fragments):

    • To your DNA library sample, add a specific volume of the PEG 8000/NaCl solution to achieve a desired PEG concentration that will precipitate DNA fragments above your target size range. The exact volume will need to be optimized for your specific library and target size.

    • Mix thoroughly by pipetting and incubate at room temperature for 5 minutes.

    • If using magnetic beads, place the tube on a magnetic rack until the solution is clear. If not, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated DNA.

    • Carefully transfer the supernatant, which contains your desired DNA fragments, to a new tube. Discard the pellet of larger DNA fragments.

  • Second Precipitation (Collection of Desired Fragments):

    • To the supernatant from the previous step, add an additional volume of the PEG 8000/NaCl solution to increase the PEG concentration and precipitate your target DNA fragments.

    • Mix thoroughly and incubate at room temperature for 5-10 minutes.

    • If using magnetic beads, place the tube on the magnetic rack. If not, centrifuge to pellet the DNA.

    • Carefully discard the supernatant.

  • Washing:

    • Add 200 µL of freshly prepared 80% ethanol to the pellet and incubate for 30 seconds.

    • Carefully remove the ethanol. Repeat the wash step once.

  • Elution:

    • Air dry the pellet for 5-10 minutes, being careful not to over-dry.

    • Resuspend the pellet in a desired volume of nuclease-free water or a low-salt buffer.

    • If using magnetic beads, place the tube on the magnetic rack and transfer the eluate containing the purified DNA library to a new tube. If not, the resuspended solution is your purified library.

Protocol 2: Commercial Magnetic Bead-Based Cleanup (AMPure XP)

This protocol is a standard procedure for DNA purification using AMPure XP beads.

Materials:

  • AMPure XP beads

  • 80% Ethanol (freshly prepared)

  • Magnetic rack

  • DNA library sample

Procedure:

  • Binding:

    • Vortex the AMPure XP beads to ensure they are fully resuspended.

    • Add a 1.8X volume of AMPure XP beads to your DNA sample (e.g., for a 50 µL sample, add 90 µL of beads).

    • Mix thoroughly by pipetting up and down at least 10 times.

    • Incubate at room temperature for 5 minutes.

  • Separation:

    • Place the tube on a magnetic rack and wait for the solution to clear (approximately 1-2 minutes).

    • Carefully aspirate and discard the supernatant.

  • Washing:

    • With the tube still on the magnetic rack, add 200 µL of 80% ethanol and incubate for 30 seconds.

    • Carefully remove and discard the ethanol. Repeat for a total of two washes.

  • Elution:

    • Air dry the bead pellet for 5-10 minutes.

    • Remove the tube from the magnetic rack and resuspend the pellet in a suitable volume of nuclease-free water or buffer.

    • Incubate for 2 minutes at room temperature.

    • Place the tube back on the magnetic rack, wait for the solution to clear, and carefully transfer the eluate to a new tube.

Protocol 3: Agarose Gel Extraction

This protocol outlines the manual extraction of DNA fragments from an agarose gel.

Materials:

  • Agarose

  • TAE or TBE buffer

  • DNA ladder

  • Gel electrophoresis system

  • UV transilluminator

  • Clean scalpels or razor blades

  • Gel extraction kit (e.g., QIAquick Gel Extraction Kit)

Procedure:

  • Gel Electrophoresis:

    • Prepare an agarose gel of the appropriate concentration for your target DNA fragment size.

    • Load your DNA library sample and a DNA ladder into the wells of the gel.

    • Run the gel at a constant voltage until the DNA fragments are adequately separated.

  • Excision:

    • Visualize the DNA bands on a UV transilluminator.

    • Using a clean scalpel, carefully excise the agarose slice containing the DNA band of the desired size. Minimize the amount of excess agarose.

  • Purification:

    • Follow the manufacturer's protocol for the chosen gel extraction kit. This typically involves dissolving the agarose slice in a binding buffer, applying the solution to a spin column, washing the column, and eluting the purified DNA.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each purification method.

NGS_Library_Prep_Workflow cluster_input Input cluster_peg PEG 8000 Precipitation cluster_ampure Commercial Magnetic Beads cluster_gel Agarose Gel Extraction cluster_output Output Input DNA Library (Post-ligation/PCR) PEG_Add Add PEG 8000/NaCl (1st Concentration) Input->PEG_Add AMPure_Add Add Magnetic Beads Input->AMPure_Add Gel_Run Run Agarose Gel Input->Gel_Run PEG_Precipitate1 Precipitate Large Fragments PEG_Add->PEG_Precipitate1 PEG_Supernatant Collect Supernatant PEG_Precipitate1->PEG_Supernatant PEG_Add2 Add More PEG 8000/NaCl (2nd Concentration) PEG_Supernatant->PEG_Add2 PEG_Precipitate2 Precipitate Target Fragments PEG_Add2->PEG_Precipitate2 PEG_Wash Wash Pellet PEG_Precipitate2->PEG_Wash PEG_Elute Elute DNA PEG_Wash->PEG_Elute Output Purified & Size-Selected DNA Library PEG_Elute->Output AMPure_Bind Bind DNA AMPure_Add->AMPure_Bind AMPure_Separate Magnetic Separation AMPure_Bind->AMPure_Separate AMPure_Wash Wash Beads AMPure_Separate->AMPure_Wash AMPure_Elute Elute DNA AMPure_Wash->AMPure_Elute AMPure_Elute->Output Gel_Excise Excise DNA Band Gel_Run->Gel_Excise Gel_Dissolve Dissolve Agarose Gel_Excise->Gel_Dissolve Gel_Bind Bind DNA to Column Gel_Dissolve->Gel_Bind Gel_Wash Wash Column Gel_Bind->Gel_Wash Gel_Elute Elute DNA Gel_Wash->Gel_Elute Gel_Elute->Output

Caption: Comparative workflow of NGS library purification methods.

Decision_Tree Start Choosing a Purification Method Cost Primary Concern: Cost? Start->Cost Throughput Need High Throughput? Cost->Throughput No PEG Use PEG 8000 Precipitation Cost->PEG Yes Precision Need Highest Precision? Throughput->Precision Yes Commercial Use Commercial Magnetic Beads Throughput->Commercial No Precision->Commercial No Gel Use Agarose Gel Extraction Precision->Gel Yes

References

The Influence of PEG Molecular Weight on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, enhancing protein stability is a critical aspect of therapeutic protein formulation. Polyethylene glycol (PEG), a hydrophilic polymer, is widely utilized to improve the physicochemical properties of proteins through a process known as PEGylation. The molecular weight of the conjugated PEG is a key determinant of its effect on protein stability. This guide provides an objective comparison of the effects of different molecular weight PEGs on protein stability, supported by experimental data and detailed methodologies.

The covalent attachment of PEG to a protein can significantly enhance its conformational and colloidal stability.[1] Generally, an increase in the molecular weight of PEG correlates with greater protein stability. This is attributed to the ability of the larger polymer chain to create a protective hydrophilic shield around the protein, reducing aggregation and increasing solubility.

Quantitative Comparison of PEG Molecular Weight on Protein Stability

Experimental data from a study on PEGylated lysozyme demonstrates a clear trend: as the molecular weight of the attached PEG increases, so does the thermal stability of the protein, as indicated by a higher melting temperature (Tm). Furthermore, PEGylation dramatically improves the solubility of the protein.

FeatureUnmodified Lysozyme2 kDa mono-PEGylated Lysozyme5 kDa mono-PEGylated Lysozyme10 kDa mono-PEGylated Lysozyme
Melting Temperature (Tm) 75.2°C[2]IncreasedFurther IncreasedHighest Tm
Solubility Baseline> 11-fold increase[1]Completely SolubleCompletely Soluble

Note: Specific Tm values for the different PEG molecular weights were not explicitly provided in the source material, but the trend of increasing stability with higher molecular weight was clearly stated.

Experimental Protocols

To assess the impact of PEGylation on protein stability, two primary biophysical techniques are commonly employed: Differential Scanning Fluorimetry (DSF) for thermal stability and Dynamic Light Scattering (DLS) for aggregation analysis.

Differential Scanning Fluorimetry (Thermal Shift Assay)

This high-throughput method is used to determine the melting temperature (Tm) of a protein, which is a key indicator of its thermal stability.[3][4][5]

Materials:

  • Purified protein (unmodified and PEGylated versions)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl)

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Procedure:

  • Protein Preparation: Prepare the protein samples (unmodified and PEGylated) to a final concentration of 1 mg/ml in the assay buffer.

  • Dye Preparation: Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 10 µl of each protein solution to individual wells.

    • Add 2.5 µl of the 50x SYPRO Orange stock solution to each well.

    • Add 12.5 µl of assay buffer to each well for a final volume of 25 µl and a final SYPRO Orange concentration of 5x.

    • Seal the plate with an optical sealing film.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to perform a melt curve analysis. A typical program involves a temperature ramp from 25°C to 99°C with a ramp rate of 0.5°C per 30 seconds.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity against temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the sigmoidal curve.[3] This can be determined by fitting the data to a Boltzmann sigmoidal equation or by finding the peak of the first derivative of the melt curve.[4][6]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.[7][8][9]

Materials:

  • Purified protein (unmodified and PEGylated versions)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM DTT)

  • DLS instrument

  • Low-volume cuvettes

  • Syringe filters (0.2 µm)

Procedure:

  • Sample Preparation:

    • Prepare the protein samples (unmodified and PEGylated) to a concentration of 3-6 mg/mL in the assay buffer.

    • Filter the samples through a 0.2 µm syringe filter to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Ensure the cuvette is clean by rinsing with filtered, deionized water and then ethanol, followed by a final rinse with water. Dry the cuvette thoroughly.

  • Measurement:

    • Carefully pipette approximately 30 µL of the filtered protein sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the temperature and the number of acquisitions.

    • Initiate the measurement. The instrument will illuminate the sample with a laser and detect the scattered light fluctuations caused by the Brownian motion of the protein molecules.

  • Data Analysis:

    • The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient.

    • From this, the hydrodynamic radius (Rh) of the particles is determined using the Stokes-Einstein equation.

    • The software will provide a size distribution plot and a polydispersity index (PDI), which indicates the heterogeneity of the sample. A monodisperse sample will show a single, sharp peak, while the presence of aggregates will result in additional peaks at larger sizes and an increased PDI.

Visualizing the Experimental Workflow

To better understand the experimental process for evaluating protein stability, the following diagrams illustrate the workflows for Differential Scanning Fluorimetry and Dynamic Light Scattering.

DSF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Prepare Protein Samples p2 Prepare SYPRO Orange p3 Aliquot into 96-well Plate a1 Thermal Denaturation in RT-PCR p3->a1 Run Experiment a2 Generate Melt Curve a1->a2 Collect Data a3 Calculate Tm a2->a3 Data Processing DLS_Workflow cluster_prep_dls Sample Preparation cluster_analysis_dls Analysis dls_p1 Prepare Protein Samples dls_p2 Filter Sample (0.2 µm) dls_p3 Load into Cuvette dls_a1 Measure Light Scattering dls_p3->dls_a1 Run Experiment dls_a2 Calculate Hydrodynamic Radius dls_a1->dls_a2 Autocorrelation Analysis dls_a3 Determine Size Distribution & PDI dls_a2->dls_a3 Data Interpretation

References

A Researcher's Guide to Protein Precipitation: PEG 8000 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective precipitation of proteins is a critical step in numerous workflows, from sample concentration and purification to protein analysis. Among the various reagents available, Polyethylene Glycol (PEG) 8000 offers a distinct, non-denaturing approach. This guide provides an objective comparison of PEG 8000's efficacy against other common protein precipitants—ammonium sulfate, acetone, and trichloroacetic acid (TCA)—supported by experimental data and detailed protocols.

Principles of Protein Precipitation

Protein precipitation is fundamentally a process of reducing protein solubility. Different precipitants achieve this through various mechanisms, influencing their suitability for specific applications. Key factors in selecting a precipitant include the desired protein yield, the importance of maintaining the protein's native structure and biological activity, and the required purity of the final sample.

Comparative Efficacy of Protein Precipitants

The choice of precipitant significantly impacts the outcome of an experiment. While PEG 8000 is known for its gentle, non-denaturing action, other agents like ammonium sulfate, acetone, and TCA offer different advantages and disadvantages in terms of recovery, purity, and ease of use.

Mechanism of Action

The method by which a substance precipitates proteins dictates its effect on the protein's structure and function.

  • PEG 8000: Works through an "excluded volume" effect.[1] PEG molecules are large polymers that, in solution, effectively reduce the amount of water available to solvate the protein molecules. This forces protein-protein interactions to increase, leading to aggregation and precipitation.[1] This mechanism is generally non-denaturing.

  • Ammonium Sulfate ("Salting Out"): At high concentrations, ammonium sulfate ions compete with proteins for water molecules, reducing protein solubility. This method is also typically non-denaturing and is widely used for enzyme and antibody purification.

  • Acetone (Organic Solvent): Acetone reduces the dielectric constant of the aqueous solution, which increases the electrostatic attraction between protein molecules. It also displaces the hydration shell around the protein, leading to precipitation. While effective, it can cause some degree of protein denaturation.

  • Trichloroacetic Acid (TCA): TCA is a strong acid that causes proteins to lose their native structure (denature). The unfolded proteins aggregate and precipitate out of solution. This method is effective for concentrating proteins but is unsuitable for applications requiring the protein to remain in its native, functional state.[2]

Diagram of Protein Precipitation Mechanisms

G cluster_peg PEG 8000 (Excluded Volume) cluster_as Ammonium Sulfate (Salting Out) cluster_acetone Acetone (Organic Solvent) cluster_tca TCA (Acid Precipitation) peg_start Protein in Solution peg_add Add PEG 8000 peg_start->peg_add peg_mech Water molecules sequestered by PEG peg_add->peg_mech peg_agg Protein-protein interactions increase peg_mech->peg_agg peg_ppt Precipitation peg_agg->peg_ppt as_start Protein in Solution as_add Add (NH4)2SO4 as_start->as_add as_mech Competition for water molecules as_add->as_mech as_agg Reduced protein solubility as_mech->as_agg as_ppt Precipitation as_agg->as_ppt ac_start Protein in Solution ac_add Add Acetone ac_start->ac_add ac_mech Reduced dielectric constant & displaced hydration shell ac_add->ac_mech ac_agg Increased electrostatic attraction ac_mech->ac_agg ac_ppt Precipitation ac_agg->ac_ppt tca_start Protein in Solution tca_add Add TCA tca_start->tca_add tca_mech Protein denaturation (unfolding) tca_add->tca_mech tca_agg Hydrophobic aggregation tca_mech->tca_agg tca_ppt Precipitation tca_agg->tca_ppt

Caption: Mechanisms of protein precipitation.

Quantitative Data Presentation

The following tables summarize experimental data from various studies, comparing the performance of different protein precipitants. It is important to note that results can vary depending on the specific protein, sample matrix, and experimental conditions.

Table 1: Comparison of PEG 8000, Ammonium Sulfate, and Methanol for Foot and Mouth Disease Virus (FMDV) Antigen Recovery
PrecipitantProtein Recovery (%)
PEG 8000 (7.5%) 77.80
Ammonium Sulfate (50%)59.75
Methanol13.83

Data sourced from a study on the concentration of FMDV antigen.

Table 2: Comparison of Acetone and TCA-based Precipitation Methods for Human Plasma Proteins
Precipitation MethodRelative Protein Yield Efficiency (%)
Acetone ~19.72% higher than TCA/acetone wash
TCA/acetone wash-
TCA/acetoneStatistically significantly lower than acetone (p=0.006)

Data from a study comparing three routine precipitation methods for human plasma samples.[3]

Table 3: Protein Removal Efficiency in Plasma
Precipitant (2:1 ratio to plasma)Protein Precipitation Efficiency (%)
Acetonitrile>96
Trichloroacetic Acid (TCA) 92
Zinc Sulfate91

Data from a study optimizing protein precipitation for LC-MS/MS analysis.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for each of the discussed protein precipitation methods.

PEG 8000 Precipitation Protocol

This protocol is based on the precipitation of proteins using a 50% PEG 8000 solution.

  • Sample Preparation: Homogenize cells or tissues in ice-cold dH₂O or dH₂O with 0.1% Triton X-100. For a 50 mg tissue sample, use 0.2 ml of liquid.

  • Centrifugation: Centrifuge the homogenate at approximately 14,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5-ml microtube on ice.

  • PEG Addition: Add an equal volume of 50% PEG 8000 solution to the supernatant. The PEG solution is viscous and should be pipetted slowly with a cut tip.

  • Mixing and Incubation: Vigorously shake the tube to ensure thorough mixing and incubate on ice for 3 minutes.

  • Final Centrifugation: Centrifuge the mixture at ~14,000 rpm for 3 minutes at 4°C.

  • Supernatant Collection: Harvest the supernatant for further analysis.

Note: This method is not recommended for nucleotide analysis.[5]

Ammonium Sulfate Precipitation Protocol

This protocol is a general guideline for the fractional precipitation of proteins.

  • Sample Preparation: Place the protein solution in a beaker with a stir bar on ice on a magnetic stirrer.

  • Ammonium Sulfate Addition: While gently stirring, slowly add solid ammonium sulfate or a saturated ammonium sulfate solution to the desired final concentration (e.g., 50% saturation). Continue stirring for about 30 minutes.

  • Centrifugation: Transfer the solution to centrifuge tubes and spin at 6,000 rpm for 30 minutes.

  • Supernatant Removal: Carefully decant and discard the supernatant.

  • Pellet Resuspension: Resuspend the protein pellet in a minimal volume of distilled water or an appropriate buffer.

  • Desalting: Remove the excess ammonium sulfate from the resuspended protein solution using dialysis or gel filtration chromatography.

Acetone Precipitation Protocol

This is a common method for concentrating and desalting protein samples.

  • Cooling: Cool the required volume of acetone to -20°C.

  • Sample and Acetone Addition: Place the protein sample in an acetone-compatible tube and add four times the sample volume of cold (-20°C) acetone.

  • Incubation: Vortex the tube and incubate for 60 minutes at -20°C.

  • Centrifugation: Centrifuge the sample for 10 minutes at 13,000-15,000 x g.

  • Supernatant Removal: Carefully decant and discard the supernatant, ensuring the protein pellet is not disturbed.

  • Drying: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.

  • Resuspension: Resuspend the pellet in a buffer suitable for the downstream application.[6]

Trichloroacetic Acid (TCA) Precipitation Protocol

This protocol is effective for concentrating proteins, but results in denaturation.

  • TCA Addition: Add 1 volume of 100% (w/v) TCA stock solution to 4 volumes of the protein sample (e.g., 250 µl of TCA to 1.0 ml of sample).

  • Incubation: Incubate the mixture for 10 minutes at 4°C.

  • Centrifugation: Spin the tube in a microcentrifuge at 14,000 rpm for 5 minutes.

  • Supernatant Removal: Carefully remove the supernatant, leaving the protein pellet.

  • Washing: Wash the pellet with 200 µl of cold acetone and centrifuge again at 14,000 rpm for 5 minutes. Repeat the wash step for a total of two washes.

  • Drying: Dry the pellet by placing the tube in a 95°C heat block for 5-10 minutes to evaporate the acetone.

  • Resuspension: Resuspend the pellet in an appropriate sample buffer (e.g., for SDS-PAGE).[7]

Experimental Workflow for Protein Precipitation

G start Protein Sample add_precipitant Add Precipitant (PEG 8000, (NH4)2SO4, Acetone, or TCA) start->add_precipitant incubate Incubate (Time and Temperature vary by protocol) add_precipitant->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate wash Wash Pellet (Optional, e.g., with Acetone) separate->wash resuspend Resuspend Pellet in Appropriate Buffer separate->resuspend If no wash step wash->resuspend end Purified/Concentrated Protein resuspend->end

Caption: General experimental workflow.

Conclusion

The selection of a protein precipitant is a critical decision in experimental design. PEG 8000 stands out for its non-denaturing mechanism, which is advantageous for applications requiring the preservation of protein structure and function. While other precipitants like ammonium sulfate also offer gentle precipitation, and acetone and TCA provide high precipitation efficiency, the "excluded volume" mechanism of PEG 8000 presents a unique and effective alternative for researchers. The optimal choice will always depend on the specific goals of the experiment, the nature of the protein of interest, and the downstream applications.

References

A Head-to-Head Battle for Purity: PEG 8000 Precipitation vs. Ultracentrifugation in Phage Preparations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The purity of bacteriophage preparations is a critical parameter for their application in therapy, diagnostics, and molecular biology. The presence of contaminants such as host cell proteins, DNA, and endotoxins can significantly impact experimental outcomes and pose safety risks in clinical settings. Among the various methods for phage purification, polyethylene glycol (PEG) 8000 precipitation and ultracentrifugation stand out as two of the most established techniques. This guide provides an objective comparison of their performance in achieving high-purity phage preparations, supported by experimental data and detailed protocols.

Principles of Purification

PEG 8000 Precipitation: This method relies on the principle of "salting out." PEG 8000, a long-chain polymer, in the presence of a salt like sodium chloride (NaCl), reduces the solubility of phage particles in an aqueous solution, causing them to precipitate. The precipitated phages can then be collected by low-speed centrifugation. This technique is relatively simple, scalable, and does not require specialized equipment, making it a popular choice for initial phage concentration and purification.

Ultracentrifugation: This technique, particularly when employing a cesium chloride (CsCl) density gradient, separates particles based on their buoyant density. Phage particles will migrate through the gradient during high-speed centrifugation and form a distinct band at a position where their density equals that of the surrounding CsCl solution. This method is renowned for its ability to yield highly pure phage preparations, effectively separating them from lighter or heavier contaminants like host cell proteins and DNA.

Quantitative Comparison of Purity

The effectiveness of each purification method can be assessed by quantifying the removal of key contaminants and the recovery of viable phage particles. The following table summarizes quantitative data compiled from various studies.

ParameterPEG 8000 PrecipitationUltracentrifugation (CsCl Gradient)Key Findings
Endotoxin Removal Moderate to good. Can reduce endotoxin levels significantly, but may require additional purification steps for therapeutic applications. One study showed a reduction of the endotoxin-to-phage ratio by approximately 20-fold.[1]Excellent. Considered the gold standard for endotoxin removal, often achieving a reduction of up to 99%.[2] Studies have shown CsCl ultracentrifugation to be one of the most effective methods for reducing endotoxin concentrations.[3][4]Ultracentrifugation with a CsCl gradient is superior for removing endotoxins to levels required for parenteral administration.
Host Cell Protein Removal Moderate. While it removes a significant portion of soluble host proteins, some can co-precipitate with the phages.Excellent. The high centrifugal forces and density gradient effectively separate phage capsids from most host cell proteins.Ultracentrifugation provides a higher degree of purity in terms of removing contaminating host cell proteins.
Host Cell DNA Removal Moderate. Similar to proteins, some host cell DNA can be entrapped in the phage pellet.Excellent. The distinct buoyant density of phage particles allows for efficient separation from host genomic DNA.For applications requiring highly pure phage DNA, ultracentrifugation is the preferred method.
Phage Recovery Generally high, with recovery rates often exceeding 90% for some phages.[5] However, losses can occur during the pelleting and resuspension steps.Variable, with reported losses ranging from a 1-log reduction to approximately 20% lower recovery compared to other methods.[5][6] The recovery can be phage-dependent and influenced by the skill of the operator in collecting the phage band.PEG 8000 precipitation often results in higher phage recovery, although ultracentrifugation can still yield sufficient quantities for most applications.
Time and Cost Faster and less expensive. Does not require an ultracentrifuge.Time-consuming and expensive due to the requirement for an ultracentrifuge and the cost of CsCl.PEG 8000 precipitation is more accessible and cost-effective for routine and large-scale preparations.

Experimental Protocols

Protocol 1: Phage Purification using PEG 8000 Precipitation

This protocol describes a standard method for concentrating and purifying bacteriophages from a liquid lysate.

Materials:

  • Phage lysate

  • Polyethylene glycol (PEG) 8000

  • Sodium chloride (NaCl)

  • Phage buffer (e.g., SM buffer: 100 mM NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-Cl, pH 7.5)[7]

  • Refrigerated centrifuge

  • Sterile centrifuge tubes

Procedure:

  • Clarification of Lysate: Centrifuge the phage lysate at a low speed (e.g., 5,000 x g for 15 minutes at 4°C) to pellet bacterial cells and debris. Carefully transfer the supernatant containing the phages to a new sterile tube.

  • Addition of PEG and NaCl: To the clarified supernatant, add solid NaCl to a final concentration of 1 M and solid PEG 8000 to a final concentration of 10% (w/v).[7]

  • Precipitation: Dissolve the NaCl and PEG 8000 by gentle inversion. Incubate the mixture on ice for at least 1 hour, or overnight at 4°C for optimal precipitation.

  • Pelleting the Phage: Centrifuge the mixture at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated phages.

  • Resuspension: Carefully discard the supernatant. Resuspend the phage pellet in a small volume of phage buffer.

  • Removal of Residual PEG: To further purify the phage preparation, an optional step of extraction with an equal volume of chloroform can be performed to remove residual PEG. Vortex the mixture, centrifuge to separate the phases, and carefully collect the upper aqueous phase containing the purified phages.

Protocol 2: Phage Purification using CsCl Gradient Ultracentrifugation

This protocol outlines the steps for achieving high-purity phage preparations using a cesium chloride density gradient.

Materials:

  • Concentrated phage preparation (e.g., from PEG precipitation)

  • Cesium chloride (CsCl), solid

  • Phage buffer

  • Ultracentrifuge and appropriate rotor (e.g., swinging bucket rotor)

  • Ultracentrifuge tubes

  • Syringe and needle

Procedure:

  • Preparation of CsCl Solutions: Prepare a series of CsCl solutions in phage buffer with different densities (e.g., 1.3 g/mL, 1.5 g/mL, and 1.7 g/mL).

  • Creating the Step Gradient: Carefully layer the CsCl solutions into an ultracentrifuge tube, starting with the densest solution at the bottom and proceeding to the least dense. For example, layer 1 ml of 1.7 g/ml, 1 ml of 1.5 g/ml, and 1 ml of 1.3 g/ml CsCl solutions.

  • Loading the Phage: Gently layer the concentrated phage suspension on top of the CsCl gradient.

  • Ultracentrifugation: Place the tubes in the ultracentrifuge rotor and centrifuge at high speed (e.g., 100,000 x g) for 2-4 hours at 4°C.

  • Collecting the Phage Band: After centrifugation, a distinct, opalescent band containing the purified phages should be visible at a specific density within the gradient.[8] Carefully insert a syringe needle through the side of the tube just below the phage band and aspirate the band.

  • Removal of CsCl: To remove the CsCl, the collected phage fraction must be dialyzed against a large volume of phage buffer overnight at 4°C, with at least two buffer changes.

Protocol 3: Assessing Purity by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the protein profile of the phage preparation and assess the presence of host cell protein contaminants.

Materials:

  • Purified phage sample

  • Laemmli sample buffer (containing SDS and a reducing agent)

  • Precast or self-cast polyacrylamide gels

  • Electrophoresis chamber and power supply

  • Coomassie Brilliant Blue or other protein stain

  • Protein molecular weight standards

Procedure:

  • Sample Preparation: Mix a known amount of phage particles with Laemmli sample buffer. Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured samples and a protein molecular weight standard into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: A pure phage preparation will show distinct bands corresponding to the phage capsid and tail proteins, with minimal or no background smearing or extra bands that would indicate host cell protein contamination.

Visualizing the Process and Comparison

To better understand the experimental workflows and the comparative advantages and disadvantages of each method, the following diagrams are provided.

PhagePurificationWorkflow cluster_peg PEG 8000 Precipitation cluster_ultra Ultracentrifugation cluster_purity Purity Assessment peg_start Phage Lysate peg_clarify Low-Speed Centrifugation peg_start->peg_clarify peg_precipitate Add PEG 8000 & NaCl peg_clarify->peg_precipitate peg_pellet High-Speed Centrifugation peg_precipitate->peg_pellet peg_resuspend Resuspend Pellet peg_pellet->peg_resuspend peg_end Purified Phage (PEG) peg_resuspend->peg_end purity_sds SDS-PAGE peg_end->purity_sds purity_dna DNA Quantification peg_end->purity_dna purity_endotoxin LAL Assay peg_end->purity_endotoxin ultra_start Concentrated Phage ultra_gradient Layer on CsCl Gradient ultra_start->ultra_gradient ultra_centrifuge Ultracentrifugation ultra_gradient->ultra_centrifuge ultra_collect Collect Phage Band ultra_centrifuge->ultra_collect ultra_dialyze Dialysis ultra_collect->ultra_dialyze ultra_end Highly Purified Phage (Ultra) ultra_dialyze->ultra_end ultra_end->purity_sds ultra_end->purity_dna ultra_end->purity_endotoxin

Caption: Experimental workflow for phage purification and subsequent purity assessment.

MethodComparison cluster_peg_pros PEG 8000 (Pros) cluster_peg_cons PEG 8000 (Cons) cluster_ultra_pros Ultracentrifugation (Pros) cluster_ultra_cons Ultracentrifugation (Cons) peg_pro1 High Recovery peg_pro2 Cost-Effective peg_pro3 Scalable peg_pro4 Simple Protocol peg_con1 Moderate Purity peg_con2 Residual PEG peg_con3 Potential for Co-precipitation ultra_pro1 High Purity ultra_pro2 Excellent Endotoxin Removal ultra_pro3 Removes Host DNA/Protein ultra_con1 Lower Recovery ultra_con2 Expensive Equipment ultra_con3 Time-Consuming ultra_con4 Use of Hazardous CsCl

Caption: Comparison of the pros and cons of PEG 8000 precipitation and ultracentrifugation.

Conclusion

The choice between PEG 8000 precipitation and ultracentrifugation for phage purification depends heavily on the intended downstream application. For applications requiring large quantities of phage where moderate purity is acceptable, such as initial screening or some in vitro experiments, PEG 8000 precipitation offers a rapid, scalable, and cost-effective solution. However, for therapeutic applications, detailed structural studies, and experiments sensitive to contaminants, the superior purity achieved with ultracentrifugation, particularly in removing endotoxins and host cell components, makes it the indispensable method of choice, despite its higher cost, complexity, and potential for lower phage recovery. In many workflows, a combination of both methods is employed, with PEG precipitation used for initial concentration followed by ultracentrifugation for final polishing to achieve the highest possible purity.

References

Safety Operating Guide

Proper Disposal Procedures for Polyethylene Glycol 8000 (PEG 8000)

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Polyethylene Glycol 8000 (PEG 8000), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Waste Identification and Hazard Assessment

PEG 8000 is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200) and is not considered a dangerous good for transport.[1][2] However, it is crucial to recognize that the final waste product may be classified differently depending on what substances have been mixed with it.

  • Pure PEG 8000: In its pure form, PEG 8000 is considered non-hazardous.[1][3]

  • Contaminated PEG 8000: If PEG 8000 is mixed with hazardous materials, the entire mixture must be treated as hazardous waste, following the disposal requirements for the hazardous components.

  • Environmental Impact: While not classified as persistent, bioaccumulative, or toxic (PBT), PEG 8000 is not readily biodegradable in water and should not be released into the environment.[4][5] It is considered a mild water pollutant.[4]

Personal Protective Equipment (PPE) and Safety Precautions

When handling PEG 8000 for disposal, appropriate personal protective equipment should be worn to minimize exposure.

  • Standard PPE: Safety glasses, a lab coat, and gloves are recommended for handling PEG 8000.[2][3]

  • For Spills: In the event of a large spill, additional protection such as splash goggles, a full suit, and a vapor respirator may be necessary.[2] It is important to avoid generating dust from powdered PEG 8000, as fine dust suspended in the air can form explosive mixtures with an ignition source.[4][6]

Step-by-Step Disposal Procedure

This procedure outlines the steps for collecting, storing, and disposing of PEG 8000 waste in a laboratory setting.

Step 1: Waste Collection and Segregation

  • Collect waste PEG 8000 in designated, clearly labeled, and sealable containers.[6][7]

  • Do not mix PEG 8000 waste with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent chemical reactions.[5][8] Leave chemicals in their original containers when possible.[9]

Step 2: Spill and Leak Management

  • Minor Spills (Solid): For small spills of solid PEG 8000, immediately sweep or shovel the material into a suitable, closed container for disposal.[3][5] Use dry clean-up procedures and avoid generating dust.[6][7] Do not use compressed air for cleaning.[6]

  • Major Spills: In the case of a large spill, clear the area of personnel and move upwind.[6] Prevent the spillage from entering drains, sewers, or water courses.[6][7]

  • Liquid Solutions: If dealing with a PEG 8000 solution, contain and absorb the spillage with sand, earth, or another non-combustible material before placing it in a labeled container.[10]

Step 3: Storage of Waste Containers

  • Store waste containers in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed and protected from physical damage.[5][6]

  • Store away from incompatible materials, foodstuffs, and sources of ignition.[5][6]

Step 4: Final Disposal

  • Never pour PEG 8000 down the drain or into the sewer system. [11]

  • The recommended method of disposal is to use a licensed and certified waste disposal company.[3][11] These professionals can handle the final treatment, which may include incineration or burial in a licensed landfill.[6]

  • Recycling is a viable and often preferred option for uncontaminated glycols, reducing environmental impact and costs.[8][12] Consult with your institution's environmental health and safety (EHS) office or a certified waste management partner to identify local recycling facilities.[11]

  • Always dispose of the material in accordance with all applicable local, state, and national environmental regulations.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for PEG 8000 relevant to safety and environmental impact.

ParameterValueSource(s)
Ecotoxicity
LC50 (Goldfish, 24 hours)>5000 mg/L[2]
LC50 (Guppy, 96 hours)>100 mg/L[10]
EC50 (Daphnia magna, 48 hours)>100 mg/L[10]
Physical/Chemical Properties
Melting Point63°C (145.4°F)[2]
Auto-Ignition Temperature395°C (743°F)[2]
Flash Point (Open Cup)268.33°C (515°F)[2]
Molecular Weight~8000 g/mol [2][3]

Experimental Protocols

The standard documentation for chemical disposal, such as Safety Data Sheets, does not include detailed experimental protocols. The procedures provided here are operational guidelines for safe handling and regulatory compliance. For specific analytical methods to determine contamination levels in waste PEG 8000, researchers should consult relevant environmental testing protocols established by regulatory bodies like the EPA.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of PEG 8000 waste.

PEG8000_Disposal_Workflow start Start: PEG 8000 Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_pure Is it pure or mixed with non-hazardous materials? assess_contamination->is_pure is_hazardous Is it mixed with hazardous materials? is_pure->is_hazardous No collect_non_hazardous Collect in Labeled, Non-Hazardous Waste Container is_pure->collect_non_hazardous Yes collect_hazardous Collect in Labeled, Hazardous Waste Container is_hazardous->collect_hazardous Yes storage Store in Cool, Dry, Well-Ventilated Area collect_non_hazardous->storage hazardous_disposal Dispose via Licensed Hazardous Waste Contractor collect_hazardous->hazardous_disposal disposal_options Select Disposal Option storage->disposal_options recycle Recycle via Certified Facility disposal_options->recycle Preferred incinerate Incinerate at Licensed Facility disposal_options->incinerate landfill Dispose in Approved Landfill disposal_options->landfill end_disposal End: Document Disposal recycle->end_disposal incinerate->end_disposal landfill->end_disposal hazardous_disposal->end_disposal

Caption: Decision workflow for PEG 8000 waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.